2-(2-Ethylhexyloxy)ethanol
Description
Properties
IUPAC Name |
2-(2-ethylhexoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-3-5-6-10(4-2)9-12-8-7-11/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJYHAOODFPJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26468-86-0 | |
| Record name | Polyethylene glycol 2-ethylhexyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26468-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1041920 | |
| Record name | 2-(2-Ethylhexyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid with a mild odor of ether; [MSDSonline] | |
| Record name | Ethanol, 2-[(2-ethylhexyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene glycol, mono(2-ethylhexyl) ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | Ethylene glycol, mono(2-ethylhexyl) ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1559-35-9, 26468-86-0 | |
| Record name | Ethylene glycol mono-2-ethylhexyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Ethylhexyloxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[(2-ethylhexyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Ethylhexyloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-ethylhexyl)oxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-ethylhexyl)-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-ETHYLHEXYLOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04CQ74YVIS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-(2-Ethylhexyloxy)ethanol chemical properties and structure
Structural Architecture, Physicochemical Dynamics, and Pharmaceutical Applications [1]
Executive Summary
2-(2-Ethylhexyloxy)ethanol (CAS 1559-35-9), often referred to as Ethylene Glycol Mono-2-Ethylhexyl Ether (EGEHE), represents a critical class of amphiphilic glycol ethers distinguished by its branched hydrophobic tail.[1] Unlike its linear analogues (e.g., 2-butoxyethanol), the 2-ethylhexyl moiety imparts significant lipophilicity (LogP ~2.5), altering its thermodynamic partitioning and biological interaction profile.[1] This guide provides a rigorous technical analysis of its structural properties, synthesis kinetics, Hansen Solubility Parameters (HSP), and its emerging utility as a permeation enhancer in transdermal drug delivery systems.[1]
Part 1: Structural Architecture & Physicochemical Profile[2]
Molecular Identity
The molecule consists of a 2-ethylhexyl hydrophobic tail ether-linked to an ethylene glycol hydrophilic head. This amphiphilic structure allows it to function as a "coupling solvent," bridging aqueous and organic phases, yet its branching significantly reduces water solubility compared to linear glycol ethers.[1][2]
| Property | Value | Unit | Source |
| CAS Number | 1559-35-9 | - | [PubChem, 2024] |
| Molecular Formula | C₁₀H₂₂O₂ | - | - |
| Molecular Weight | 174.28 | g/mol | - |
| Boiling Point | 229 | °C | [Sigma-Aldrich, 2024] |
| Density | 0.892 | g/mL (25°C) | [Sigma-Aldrich, 2024] |
| LogP (Octanol/Water) | ~2.5 | - | [Cheméo, 2024] |
| Vapor Pressure | 0.02 | mmHg (20°C) | [Haz-Map, 2024] |
| Refractive Index | 1.435 | n20/D | - |
Stereochemical Considerations
The 2-ethylhexyl group contains a chiral center at the C2 position of the hexyl chain. Industrial grades are typically racemic mixtures (
Part 2: Solvency & Thermodynamics (Hansen Solubility Parameters)
Understanding the miscibility of 2-(2-Ethylhexyloxy)ethanol is critical for formulation stability. Using Hansen Solubility Parameters (HSP), we can predict its interaction with polymers and skin lipids.[1]
Calculated HSP Values:
Analysis: Compared to 2-butoxyethanol (
Part 3: Synthesis & Manufacturing Dynamics[2]
Ethoxylation Mechanism
The industrial synthesis involves the base-catalyzed addition of ethylene oxide (EO) to 2-ethylhexanol. This reaction is exothermic and requires precise temperature control to minimize the formation of poly-ethoxylated impurities (di-, tri-glycol ethers).
Reaction Protocol:
-
Initiation: Potassium hydroxide (KOH) deprotonates 2-ethylhexanol to form the alkoxide anion.
-
Propagation: The nucleophilic alkoxide attacks the epoxide ring of EO.
-
Termination: Proton transfer regenerates the catalyst.
Figure 1: Base-catalyzed ethoxylation pathway showing the primary product formation and potential poly-ethoxylation impurity.
Part 4: Biological Interaction & Safety Profile
Metabolic Pathway
Upon systemic absorption, glycol ethers undergo oxidation by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH).[1] The toxicity of glycol ethers is often driven by the accumulation of the alkoxyacetic acid metabolite.
-
Intermediate: 2-(2-Ethylhexyloxy)acetaldehyde
-
Metabolite: 2-(2-Ethylhexyloxy)acetic acid
Unlike methoxyacetic acid (from 2-methoxyethanol), which causes severe reproductive toxicity, the branched 2-ethylhexyl metabolite is bulkier.[1] However, it bears structural similarity to 2-ethylhexanoic acid (a valproic acid analogue), suggesting potential for peroxisome proliferation or developmental effects at high doses.[1]
Figure 2: Metabolic oxidation pathway leading to the carboxylic acid metabolite.[1][2]
Toxicology Snapshot
-
Acute Toxicity: Generally low (Acute Tox 4).
-
Irritation: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).
-
Hemolysis: While 2-butoxyethanol is a potent hemolytic agent in rodents, the 2-ethylhexyl variant shows reduced hemolytic potency due to its higher lipophilicity and steric hindrance, which alters its interaction with erythrocyte membranes.[1]
Part 5: Pharmaceutical Applications (Transdermal Delivery)[1][12][13][14]
The unique value of 2-(2-Ethylhexyloxy)ethanol in drug development lies in its ability to act as a permeation enhancer .
Mechanism of Action
Its amphiphilic structure allows it to intercalate into the lipid bilayer of the stratum corneum.
-
Lipid Extraction: The hydrophobic tail solvates and extracts Free Fatty Acids (FFAs) from the lipid matrix.
-
Fluidization: The disruption increases the "fluidity" of the bilayer, creating transient polar channels.[1]
-
Partitioning: It increases the partition coefficient of the drug into the skin.
Experimental Protocol: In Vitro Permeation Study
To validate permeation enhancement, the following Franz Diffusion Cell protocol is recommended:
Materials:
-
Franz Diffusion Cells (vertical, glass).[1]
-
Membrane: Excised human skin or porcine ear skin (dermatomed to 500 µm).
-
Donor Phase: Drug solution in 2-(2-Ethylhexyloxy)ethanol (1-5% w/v).
-
Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 + 4% BSA (to ensure sink conditions).[1]
Step-by-Step Methodology:
-
Membrane Preparation: Hydrate skin in PBS for 1 hour. Mount between donor and receptor compartments.
-
Equilibration: Circulate water jacket at 32°C (skin surface temperature). Allow 30 min equilibration.
-
Dosing: Apply 200 µL of the test formulation (containing the enhancer) to the donor compartment. Occlude with Parafilm to prevent evaporation.
-
Sampling: Withdraw 500 µL from the receptor arm at t = 0.5, 1, 2, 4, 8, 12, and 24 hours. Replace with fresh pre-warmed PBS immediately.
-
Analysis: Quantify drug concentration via HPLC-UV or LC-MS/MS.
-
Calculation: Plot cumulative amount permeated (
) vs. time. Calculate Flux ( ) from the linear portion of the slope. (Where is the diffusion area).[1]
References
-
PubChem. (2024). 2-(2-Ethylhexyloxy)ethanol Compound Summary. National Library of Medicine. [Link][1]
-
Stenutz, R. (2024).[1] Hansen Solubility Parameters for Solvents. [Link]
-
Haz-Map. (2024). Occupational Health Database: 2-(2-Ethylhexyloxy)ethanol. [Link]
-
Leung, H.W., et al. (2002).[1] Toxicity and pharmacokinetics of glycol ethers. Food and Chemical Toxicology. [Link](Contextual reference for glycol ether dermal toxicity).
Sources
- 1. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 2. Hansen solubility parameters [web.tecnico.ulisboa.pt]
- 3. Hansen solubility parameters [stenutz.eu]
- 4. Hansen solubility parameters [stenutz.eu]
- 5. chembk.com [chembk.com]
- 6. ewg.org [ewg.org]
- 7. 2-(2-乙基己氧基)乙醇 reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-(2-Ethylhexyloxy)ethanol reagent grade, 97 1559-35-9 [sigmaaldrich.com]
- 9. bluetigerscientific.com [bluetigerscientific.com]
2-(2-Ethylhexyloxy)ethanol CAS number 1559-35-9
An In-Depth Technical Guide to 2-(2-Ethylhexyloxy)ethanol (CAS 1559-35-9)
Executive Summary
This technical guide provides a comprehensive overview of 2-(2-Ethylhexyloxy)ethanol (CAS 1559-35-9), a high-boiling point glycol ether. Belonging to the E-series of glycol ethers, this compound exhibits a unique combination of ether and alcohol functionalities, rendering it an effective solvent with wide-ranging applications. This document delves into its chemical and physical properties, molecular structure, potential synthesis routes, industrial and research applications, and critical safety and toxicological data. Methodologies for its handling, storage, and analysis are also discussed, providing researchers, scientists, and drug development professionals with a thorough resource for evaluating and utilizing this versatile chemical.
Chemical and Physical Properties
2-(2-Ethylhexyloxy)ethanol is a clear, colorless liquid characterized by a mild ether-like odor[1]. Its high boiling point and low vapor pressure are key properties driving its use as a slow-evaporating solvent. A summary of its key physical and chemical data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂O₂ | [2][3] |
| Molecular Weight | 174.28 g/mol | [2][3] |
| CAS Number | 1559-35-9 | [3] |
| EC Number | 216-323-7 | [2] |
| Appearance | Clear colorless liquid | [1][2] |
| Boiling Point | 229 °C | [3][4][5][6][7][8] |
| Density | 0.892 g/mL at 25 °C | [3][4][5][6][7][8] |
| Refractive Index (n20/D) | 1.435 | [3][4][6][7][8] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [3] |
| Vapor Pressure | 0.02 mmHg[1][2]; 1.69 Pa at 20°C[3][4] | [1][2][3][4] |
| Water Solubility | 1.14 g/L at 20°C | [3] |
| LogP | 2.86 at 20.4°C | [3] |
| pKa | 14.41 ± 0.10 (Predicted) | [3] |
Molecular Structure and Identifiers
The unique solvency characteristics of 2-(2-Ethylhexyloxy)ethanol stem from its molecular structure, which incorporates a hydrophilic ether-alcohol group and a branched, hydrophobic 2-ethylhexyl group.
Caption: Chemical structure of 2-(2-Ethylhexyloxy)ethanol.
Key Identifiers:
-
Synonyms: Ethylene glycol 2-ethylhexyl ether, Ethylene glycol mono(2-ethylhexyl) ether, EEH Solvent[1][2][6][8][10]
-
InChI: 1S/C10H22O2/c1-3-5-6-10(4-2)9-12-8-7-11/h10-11H,3-9H2,1-2H3[2][3][5][6][8]
Synthesis and Manufacturing Overview
Glycol ethers are typically synthesized via the reaction of an alcohol with ethylene oxide. For 2-(2-Ethylhexyloxy)ethanol, the process would involve the reaction of 2-ethylhexanol with ethylene oxide. The causality behind this choice is the high reactivity of the epoxide ring in ethylene oxide, which readily undergoes nucleophilic attack by the alcohol. This process is generally catalyzed to ensure specificity and high yield. The manufacturing process necessitates rigorous purification steps to remove unreacted starting materials and potential byproducts.
Caption: Conceptual workflow for the synthesis of 2-(2-Ethylhexyloxy)ethanol.
Applications in Research and Industry
The bifunctional nature of 2-(2-Ethylhexyloxy)ethanol makes it a highly versatile compound. Its slow evaporation rate and excellent solvency are critical for its primary applications.
-
Solvent: It is used as a high-boiling solvent for coatings, inks, adhesives, and resins[11][12]. Its ability to dissolve a wide range of substances makes it an effective component in industrial and household cleaners, rust removers, and degreasers[13][14].
-
Coalescing Agent: In latex paints and other water-borne coatings, it acts as a coalescing agent[13][14][15]. It temporarily plasticizes the polymer particles, allowing them to fuse into a continuous, durable film as the paint dries.
-
Chemical Intermediate: The terminal hydroxyl group can be further reacted, making it a useful intermediate in the synthesis of other specialty chemicals[11][15].
-
Biochemical and Research Applications: In a laboratory setting, high-purity grades are used as a molecular tool in chemistry and biochemistry[9][16]. It has been utilized in studies involving polymer matrices and the synthesis of nanomaterials[9][16]. Its disposition and metabolism have been studied in animal models, highlighting its relevance in toxicological research[9][16].
-
Other Industrial Uses: It finds application as a plasticizer and lubricant in polymer processing and as a coupling agent in various industrial formulations[11][13][14].
Safety and Toxicology
Understanding the toxicological profile of 2-(2-Ethylhexyloxy)ethanol is paramount for ensuring safe handling in research and industrial settings. It is classified as a mild skin irritant[1][2]. Aggregated GHS information indicates it can cause skin and serious eye irritation[2].
| Hazard Type | GHS Classification & Details | Source(s) |
| Acute Toxicity (Dermal) | Acute Tox. 4. Harmful in contact with skin. | |
| Skin Corrosion/Irritation | Skin Corr. 1B. Causes severe skin burns and eye damage. H314. Some sources also classify as Skin Irrit. 2 (H315). | [2] |
| Eye Damage/Irritation | Causes serious eye irritation (H319). | [2] |
| Signal Word | Danger | |
| Hazard Statements | H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage) | |
| Precautionary Statements | P280 (Wear protective gloves/clothing/eye protection/face protection), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | |
| Regulatory Note | Unlike some short-chain glycol ethers, longer-chain variants like 2-butoxyethanol have not been shown to be reproductive toxicants, suggesting a lower risk for 2-(2-Ethylhexyloxy)ethanol in this regard. | [17] |
Proposed Analytical Methodology: Purity and Impurity Profiling
Ensuring the purity of 2-(2-Ethylhexyloxy)ethanol, especially in drug development or high-tech applications, is critical. A robust analytical method is required to quantify the primary compound and detect any process-related impurities. While a specific validated method for this exact molecule is not publicly detailed, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, similar to that used for other glycol ether impurities, would be the authoritative choice[12].
Principle: The causality for choosing LC-MS/MS lies in its unparalleled sensitivity and specificity. Chromatography separates the target analyte from matrix components and impurities, while mass spectrometry provides definitive identification and quantification based on the mass-to-charge ratio.
Experimental Protocol (Conceptual):
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified reference standard of 2-(2-Ethylhexyloxy)ethanol in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range.
-
Accurately weigh and dissolve the test sample in the same solvent to a known concentration.
-
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically effective for separating compounds of this polarity.
-
Mobile Phase: A gradient elution using a binary solvent system, such as water with a modifier (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile), would be employed to achieve optimal separation[12].
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode would be appropriate.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be used for maximum sensitivity and specificity. The precursor ion would be selected, fragmented, and a specific product ion monitored for quantification.
-
-
Validation: The method must be validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[12].
Caption: Self-validating workflow for the analysis of 2-(2-Ethylhexyloxy)ethanol.
Storage and Handling
Proper storage and handling are essential to maintain the integrity of the chemical and ensure laboratory safety.
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers to prevent moisture ingress and evaporation[18]. Keep away from heat, open flames, and strong oxidizing agents[18]. The recommended storage temperature is between 2-30°C[3].
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling[19].
Conclusion
2-(2-Ethylhexyloxy)ethanol (CAS 1559-35-9) is a glycol ether with a well-defined set of physical and chemical properties that make it suitable for a variety of industrial and research applications. Its primary roles as a high-boiling point solvent and coalescing agent are well-established. For professionals in research and drug development, its use as a chemical intermediate and a tool in biochemical studies is of significant interest. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper storage, is crucial when working with this compound due to its potential as a skin and eye irritant. The application of robust analytical techniques like LC-MS/MS is essential for ensuring its purity in sensitive applications.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15260, 2-(2-Ethylhexyloxy)ethanol. Retrieved from [Link].
-
Ataman Kimya. 2-(2-ETHOXYETHOXY)ETHANOL. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 94210, Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-. Retrieved from [Link].
-
Australian National Industrial Chemicals Notification and Assessment Scheme (2012). Ethanol, 2-(hexyloxy)-: Human health tier II assessment. Retrieved from [Link].
-
U.S. Environmental Protection Agency (n.d.). 2-(2-Ethylhexyloxy)ethanol - Hazard. Retrieved from [Link].
-
Adress Chemical (n.d.). 2-(2-Ethylhexyloxy)Ethanol. Retrieved from [Link].
-
Blue Tiger Scientific (n.d.). 2-(2-Ethylhexyloxy)ethanol – High Purity – 50 mL. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3020660, 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol. Retrieved from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 224775, 2-(Cyclohexyloxy)ethanol. Retrieved from [Link].
-
PubMed (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Retrieved from [Link].
- Google Patents (n.d.). JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.
-
Wikipedia (n.d.). 2-Hexoxyethanol. Retrieved from [Link].
-
National Institute of Standards and Technology (n.d.). Ethanol, 2-[2-(ethenyloxy)ethoxy]-. Retrieved from [Link].
-
Haz-Map (n.d.). Ethylene glycol, mono(2-ethylhexyl) ether. Retrieved from [Link].
-
National Institute of Standards and Technology (n.d.). Ethanol, 2-[(2-ethylhexyl)oxy]-. Retrieved from [Link].
-
European Chemicals Agency (n.d.). 2-(2-butoxyethoxy)ethanol - Registration Dossier. Retrieved from [Link].
-
Global Substance Registration System (n.d.). 2-(2-ETHYLHEXYLOXY)ETHANOL. Retrieved from [Link].
-
European Chemicals Agency (n.d.). Ethanol - Substance Information. Retrieved from [Link].
-
Simple Solvents (2024). The Vital Role of Ethanol in Pharmaceuticals. Retrieved from [Link].
Sources
- 1. Ethylene glycol, mono(2-ethylhexyl) ether - Hazardous Agents | Haz-Map [haz-map.com]
- 2. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-ETHYLHEXYLOXY)ETHANOL CAS#: 1559-35-9 [m.chemicalbook.com]
- 4. 1559-35-9 CAS MSDS (2-(2-ETHYLHEXYLOXY)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-(2-エチルヘキシルオキシ)エタノール reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-(2-乙基己氧基)乙醇 reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2-(2-乙基己氧基)乙醇 reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. High Purity 2-(2-Ethylhexyloxy)ethanol for Research [benchchem.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. CAS 1559-35-9 | 2-(2-ETHYLHEXYLOXY)ETHANOL [sancaiindustry.com]
- 12. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atamankimya.com [atamankimya.com]
- 14. Selling 2-(Hexyloxy)ethanol 112-25-4 99% in stock suppliers| Tocopharm [tocopharm.com]
- 15. 2-Hexoxyethanol - Wikipedia [en.wikipedia.org]
- 16. bluetigerscientific.com [bluetigerscientific.com]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 18. 2-(2-Ethylhexyloxy)Ethanol Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]
- 19. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-(2-Ethylhexyloxy)ethanol via Williamson Ether Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Ethylhexyloxy)ethanol, a valuable glycol ether, through the robust and versatile Williamson ether synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses critical process parameters, safety considerations, and product characterization. The synthesis route employs 2-ethylhexanol and 2-chloroethanol as primary reactants, facilitated by a strong base and a phase-transfer catalyst to ensure optimal reaction efficiency and yield.
Introduction: The Significance of 2-(2-Ethylhexyloxy)ethanol and the Williamson Ether Synthesis
2-(2-Ethylhexyloxy)ethanol, also known as ethylene glycol mono-2-ethylhexyl ether, is a high-boiling point, low-volatility solvent with excellent solvency for a wide range of resins, dyes, and insecticides.[1] Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic ether and alcohol group, makes it a versatile component in formulations for coatings, cleaning agents, and as an intermediate in the synthesis of plasticizers and surfactants.[1]
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the preparation of symmetrical and unsymmetrical ethers.[2] The reaction is valued for its reliability and broad applicability. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving an alkoxide nucleophile and an alkyl halide electrophile.[2][3] This guide will explore the practical application of this classical reaction to the synthesis of 2-(2-Ethylhexyloxy)ethanol, with a focus on a phase-transfer catalyzed approach that is amenable to both laboratory and industrial scales.
Reaction Mechanism and Rationale for Experimental Design
The synthesis of 2-(2-Ethylhexyloxy)ethanol via the Williamson ether synthesis is a two-step process occurring in a single pot.
Step 1: Deprotonation to Form the Alkoxide
The reaction is initiated by the deprotonation of 2-ethylhexanol using a strong base, typically sodium hydroxide, to form the corresponding sodium 2-ethylhexoxide. This alkoxide is a potent nucleophile, essential for the subsequent ether formation.[3] The choice of a strong base is critical to drive the equilibrium towards the formation of the alkoxide.
Step 2: Nucleophilic Substitution (SN2)
The generated 2-ethylhexoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol in a classic SN2 fashion.[2][3] This concerted, one-step mechanism involves the backside attack of the nucleophile, leading to the displacement of the chloride leaving group and the formation of the desired ether, 2-(2-Ethylhexyloxy)ethanol.[2]
The Role of a Phase-Transfer Catalyst
A key challenge in this synthesis is the mutual insolubility of the aqueous sodium hydroxide solution and the organic reactants (2-ethylhexanol and 2-chloroethanol). To overcome this, a phase-transfer catalyst (PTC) such as tetra-n-butylammonium bromide (TBAB) is employed. The lipophilic quaternary ammonium cation of the PTC pairs with the hydroxide anion, transporting it into the organic phase where it can deprotonate the 2-ethylhexanol. Subsequently, the cation pairs with the newly formed 2-ethylhexoxide, facilitating its interaction with the 2-chloroethanol in the organic phase. This significantly enhances the reaction rate and overall yield.[4]
Caption: Phase-Transfer Catalyzed Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of 2-(2-Ethylhexyloxy)ethanol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-Ethylhexanol | 130.23 | 130.23 g | 1.0 | ≥99.5% |
| 2-Chloroethanol | 80.51 | 84.54 g | 1.05 | ≥99% |
| Sodium Hydroxide | 40.00 | 48.0 g | 1.2 | ≥97% |
| Tetra-n-butylammonium bromide (TBAB) | 322.37 | 3.22 g | 0.01 | ≥99% |
| Deionized Water | 18.02 | 100 mL | - | - |
| Diethyl Ether (for extraction) | - | As needed | - | Reagent Grade |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine (Saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Equipment
-
1 L three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Reaction Procedure
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and thermometer.
-
Initial Charging: To the flask, add 2-ethylhexanol (130.23 g, 1.0 mol), tetra-n-butylammonium bromide (3.22 g, 0.01 mol), and deionized water (100 mL).
-
Base Addition: While stirring vigorously, slowly add sodium hydroxide pellets (48.0 g, 1.2 mol) to the mixture. The addition should be portion-wise to control the initial exotherm.
-
Heating: Heat the mixture to 80-90 °C.
-
Addition of 2-Chloroethanol: Once the reaction temperature is stable, add 2-chloroethanol (84.54 g, 1.05 mol) dropwise via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 80-90 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 80-90 °C for an additional 4-6 hours. The reaction can be monitored by Gas Chromatography (GC) for the disappearance of the starting materials.
-
Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
Work-up and Purification
-
Phase Separation: Transfer the cooled reaction mixture to a separatory funnel. The mixture will separate into two layers. Drain and discard the lower aqueous layer.
-
Washing:
-
Wash the organic layer with 100 mL of deionized water.
-
Next, wash with 100 mL of saturated sodium bicarbonate solution to neutralize any unreacted acidic species.
-
Finally, wash with 100 mL of brine to facilitate the removal of water.
-
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove any low-boiling point impurities by rotary evaporation.
-
Purification by Distillation: The crude product is purified by vacuum distillation. Collect the fraction boiling at approximately 110-112 °C at 10 mmHg. The expected yield is 75-85%.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
A thorough understanding of the hazards associated with each chemical is paramount for the safe execution of this synthesis.
| Chemical | Hazards | Handling Precautions |
| 2-Ethylhexanol | Harmful if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | Avoid breathing vapors. Use in a well-ventilated area. Wear protective gloves and eye protection. |
| 2-Chloroethanol | Fatal if swallowed, in contact with skin, or if inhaled. Flammable liquid and vapor. | Work in a chemical fume hood. Avoid all contact with skin, eyes, and clothing. Wear appropriate PPE, including chemical-resistant gloves and respiratory protection. |
| Sodium Hydroxide | Causes severe skin burns and eye damage. | Handle with extreme care. Avoid creating dust. Wear chemical-resistant gloves, goggles, and a face shield. |
| Tetra-n-butylammonium bromide | Causes skin and serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Wear protective gloves and eye protection. |
Product Characterization
The identity and purity of the synthesized 2-(2-Ethylhexyloxy)ethanol should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the purity of the product and to identify any byproducts.[5] The mass spectrum of 2-(2-Ethylhexyloxy)ethanol will show a characteristic fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product. The spectra will show characteristic chemical shifts and coupling patterns for the ethylhexyl and ethoxyethanol moieties.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a broad O-H stretch from the starting alcohol and the presence of a strong C-O-C ether stretch.
Potential Side Reactions and Troubleshooting
The primary side reaction in a Williamson ether synthesis is elimination (E2) , which can compete with substitution (SN2).[3] In this specific synthesis, the use of a primary alkyl halide (2-chloroethanol) minimizes the likelihood of elimination. However, at excessively high temperatures, some elimination of HCl from 2-chloroethanol to form acetaldehyde could occur.
Troubleshooting:
-
Low Yield: This could be due to incomplete reaction, inefficient phase transfer, or loss of product during work-up. Ensure vigorous stirring, an adequate amount of PTC, and sufficient reaction time. Careful execution of the extraction and distillation steps is also crucial.
-
Presence of Starting Material in Product: This indicates an incomplete reaction. The reaction time can be extended, or the temperature slightly increased (while monitoring for side reactions).
-
Formation of Byproducts: If significant byproducts are observed by GC-MS, the reaction temperature may be too high. Reducing the temperature and ensuring a controlled addition of 2-chloroethanol can mitigate this.
Industrial Context and Alternative Syntheses
While the Williamson ether synthesis is a viable method, the industrial production of glycol ethers often involves the reaction of an alcohol with ethylene oxide. This process is highly efficient but requires specialized equipment to handle the highly reactive and hazardous ethylene oxide. The industrial production of 2-ethylhexanol itself is typically achieved through the hydroformylation of propylene followed by aldol condensation and hydrogenation.[6]
Conclusion
The Williamson ether synthesis, particularly when enhanced with phase-transfer catalysis, provides a robust and adaptable method for the preparation of 2-(2-Ethylhexyloxy)ethanol in a laboratory setting. By carefully controlling reaction parameters and adhering to strict safety protocols, high yields of the pure product can be reliably obtained. This guide offers a comprehensive framework for researchers and scientists to successfully synthesize this important industrial solvent and chemical intermediate.
References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]
-
Transformation Tutoring. (2022, November 20). Williamson Ether Synthesis And Alcoxymercuration. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
- Experiment 06 Williamson Ether Synthesis. (n.d.).
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Ethylhexyloxy)ethanol. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Ethylhexanol.
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Tetrabutylammonium bromide.
-
ResearchGate. (2023, August 31). GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Poly[Ethylene Glycol] Derivatives as Phase Transfer Catalysts and Solvents for Organic Reactions. Retrieved from [Link]
-
Intratec.us. (n.d.). 2-Ethylhexanol Production from Propylene and Syngas. Retrieved from [Link]
- Google Patents. (n.d.). US6730815B2 - Method of producing glycol ethers.
- Google Patents. (n.d.). US4684750A - Process for the production of 2-ethyl-hexanol.
-
ResearchGate. (n.d.). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Retrieved from [Link]
-
Pharmacognosy Journal. (2019, January 24). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]
Sources
- 1. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. cdn.intratec.us [cdn.intratec.us]
Technical Monograph: Safety Architecture and Handling Protocols for 2-(2-Ethylhexyloxy)ethanol
[1][2][3]
Executive Summary: The Amphiphilic Paradox
In drug development and chemical synthesis, 2-(2-Ethylhexyloxy)ethanol (EHG) serves as a high-utility solvent and coalescing agent due to its unique amphiphilic structure—combining a lipophilic 2-ethylhexyl tail with a hydrophilic ethylene glycol head.[1][2][3] However, this same structural advantage creates a specific toxicological profile that is often underestimated in R&D environments.[2][3]
While EHG possesses low volatility (limiting inhalation risk under ambient conditions), it is a Category 1 Ocular Corrosive .[2][3] Its surfactant-like properties allow it to rapidly penetrate the corneal epithelium, causing irreversible stromal damage faster than typical solvents.[1][2][3] Furthermore, as a glycol ether, it carries a latent risk of peroxide formation, necessitating a rigorous inventory management protocol.[2][3]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of these risks and a self-validating handling architecture.
Physicochemical & Hazard Profile
To control a chemical, one must first quantify it.[2][3] The following data consolidates high-purity specifications critical for risk assessment.
| Property | Value | Operational Implication |
| CAS Number | 1559-35-9 | Unique identifier for inventory tracking.[1][2][3] |
| Molecular Weight | 174.28 g/mol | Moderate size facilitates membrane permeation.[2][3] |
| Boiling Point | 229°C (lit.)[2][3][4][5] | Low volatility; inhalation risk is primarily from aerosols, not vapors.[3] |
| Flash Point | ~114°C (Closed Cup) | Combustible (Class IIIB).[1][2][3] Preheating required for ignition, but mists can be explosive.[2][3] |
| Density | 0.892 g/mL | Lighter than water; spills will float and spread.[2][3] |
| Water Solubility | ~1.14 g/L | Limited solubility; difficult to flush with water alone if spilled on surfaces.[2][3] |
| GHS Hazards | Eye Dam. 1 (H318) Skin Irrit. 2 (H315) | Critical: "Eye Damage 1" implies potential for blindness, not just irritation.[2][3] |
Critical Hazard Mechanisms
The Ocular Corrosivity Mechanism
Unlike simple acids or bases, EHG acts as a chemical surfactant .[2][3]
-
Penetration: The lipophilic ethylhexyl tail disrupts the lipid bilayer of the corneal epithelium.[2][3]
-
Lysis: Once the barrier is breached, the molecule lyses cells in the stroma.[2][3]
-
Opacity: This disruption causes hydration of the corneal stroma, leading to rapid clouding (opacity) and potentially permanent vision loss.[2][3] Operational Takeaway: Standard safety glasses are insufficient for pouring or pressurized handling.[2][3] Chemical splash goggles and a face shield are mandatory. [1][3]
The Peroxidation Pathway
Like most ethers, EHG is susceptible to autoxidation.[2][3] The hydrogen atoms on the carbon adjacent to the ether oxygen (the
-
Mechanism:
-C-H abstraction Radical formation Reaction with Hydroperoxide.[1][2][3] -
Risk: While EHG is not a "rapid" peroxide former (Class A), it falls into Class B (Hazard on Concentration) .[1][2][3] Distilling EHG without testing for peroxides can concentrate these unstable species to the point of detonation.[2][3]
Operational Safety Architecture
The following diagram outlines the logical flow for assessing and mitigating risks associated with EHG before any experiment begins.
Figure 1: Pre-experimental risk assessment logic. Note the critical stop-point for distillation.
Handling Protocols
Personal Protective Equipment (PPE) Matrix
Scientific integrity demands matching the PPE material to the chemical's permeation rate.[2][3]
-
Splash Protection (Standard Handling):
-
Immersion/High Exposure (Spill Cleanup/Synthesis):
-
Eye/Face (CRITICAL):
Peroxide Management System
Protocol 1: The Iodine Detection Test (Self-Validating) Before distilling or heating EHG >80°C, perform this test:
-
Aliquot: Mix 1 mL of EHG with 1 mL of glacial acetic acid.
-
Reagent: Add a few drops of saturated aqueous Potassium Iodide (KI).
-
Observation:
-
Remediation: If positive, treat with ferrous sulfate or pass through activated alumina before use.[2][3]
Engineering Controls
Emergency Response Workflows
Ocular Decontamination (The "Time is Tissue" Protocol)
Because EHG is a surfactant, it resists simple flushing.[2][3]
Figure 2: Emergency response workflow for ocular exposure.[1][2][3] Immediate mechanical eyelid retraction is vital.
Spill Management
-
Isolate: Evacuate the immediate area (10-meter radius).
-
PPE Up: Don Butyl gloves and respiratory protection (organic vapor cartridge) if mist is present.[2][3]
-
Contain: Use non-combustible absorbents (vermiculite or sand).[2][3][7] Do not use sawdust (combustible hazard with ethers).[2][3]
-
Disposal: Collect in a dedicated container labeled "Glycol Ether Waste." Do not mix with strong oxidizers (e.g., nitric acid waste).[2][3]
Storage and Stability
-
Shelf Life: 12 months (unopened). 6 months (opened).[2][3][6][8][9][10]
-
Conditions: Cool, dry, well-ventilated area away from direct sunlight (UV initiates peroxidation).[1][2]
-
Container: Carbon steel or stainless steel.[2][3] Avoid aluminum if water contamination is possible (potential for hydrogen generation, though less likely than with chlorinated solvents).[2][3]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15260, 2-(2-Ethylhexyloxy)ethanol.[1][2][3] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-[(2-ethylhexyl)oxy]ethanol - GHS Classification and Labelling.[1][2][3] Retrieved from [Link][1][2][3]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[2][3][6][11] Chemical Health and Safety, 8(5), 12-21.[1][2][3][6] (Foundational text on ether peroxide management).
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200).[2][3] Retrieved from [Link][1][2][3]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.tcu.edu [ehs.tcu.edu]
- 4. 2-(2-Ethylhexyloxy)ethanol reagent grade, 97 1559-35-9 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. emich.edu [emich.edu]
- 7. floormps.com [floormps.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. echa.europa.eu [echa.europa.eu]
- 10. vumc.org [vumc.org]
- 11. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Solubility of 2-(2-Ethylhexyloxy)ethanol in organic solvents
Technical Guide: Solubility Profile & Solvation Thermodynamics of 2-(2-Ethylhexyloxy)ethanol
Executive Summary
2-(2-Ethylhexyloxy)ethanol (CAS 1559-35-9), also known as Ethylene Glycol Mono-2-Ethylhexyl Ether (EGEHE), represents a class of amphiphilic glycol ethers critical to both industrial coatings and pharmaceutical formulation.[1] Its unique molecular architecture—comprising a bulky, hydrophobic 2-ethylhexyl tail and a hydrophilic ethylene glycol head—imparts a "Janus-faced" solubility profile. While it exhibits limited solubility in water (~1.14 g/L), it demonstrates broad miscibility with a spectrum of organic solvents ranging from non-polar hydrocarbons to polar alcohols. This guide provides a definitive technical analysis of its solubility parameters, thermodynamic behavior, and experimental characterization protocols.
Molecular Architecture & Physicochemical Basis
To predict solubility behavior, one must first deconstruct the molecule’s competing intramolecular forces. EGEHE is not a simple solute; it is a non-ionic surfactant-like molecule.
-
Hydrophobic Domain: The 2-ethylhexyl group (C8 branched chain) dominates the molecule's volume, driving high affinity for non-polar solvents via London Dispersion forces.
-
Hydrophilic Domain: The ether linkage and terminal hydroxyl group provide sites for hydrogen bonding (donor/acceptor), allowing miscibility with polar protic solvents like ethanol.
Table 1: Key Physicochemical Properties
| Property | Value | Source/Context |
| Molecular Weight | 174.28 g/mol | Calculated |
| Physical State | Clear, colorless liquid | Standard State (25°C) |
| Boiling Point | 229°C | Low volatility solvent |
| Density | 0.892 g/mL | @ 25°C |
| LogP (Octanol/Water) | ~2.86 | Lipophilic nature dominates |
| Water Solubility | 1.14 g/L | "Slightly Soluble" (Class II/IV behavior) |
| HLB Value | ~7–8 (Estimated) | W/O Emulsifier range |
Thermodynamic Modeling: Hansen Solubility Parameters
For precise formulation, "like dissolves like" is insufficient. We utilize Hansen Solubility Parameters (HSP) to quantify the cohesive energy density components: Dispersion (
Converted HSP Values (SI Units - MPa
- (Dispersion): 16.0
- (Polarity): 4.1
- (H-Bonding): 5.1
- : ~17.4
Note: Original literature values often cite (cal/cm³)
Interpretation:
The low
Solubility Prediction Diagram (DOT Visualization)
Figure 1: Solvation mechanism showing dual affinity for non-polar and polar organic solvents, contrasted with aqueous immiscibility.
Solubility Profile in Organic Solvents
The following data categorizes solubility based on solvent polarity classes.
Table 2: Solubility Performance Matrix
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |
| Non-Polar | Hexane, Heptane | Miscible | The 2-ethylhexyl tail drives interaction via Van der Waals forces. |
| Polar Protic | Ethanol, Isopropanol | Miscible | The terminal hydroxyl group facilitates hydrogen bonding, overcoming the hydrophobic tail. |
| Polar Aprotic | Acetone, DMF, DMSO | Miscible | Soluble due to general dipole interactions; useful for intermediate synthesis. |
| Chlorinated | Chloroform, DCM | Soluble | Excellent HSP match; often used for extraction from aqueous phases. |
| Aqueous | Water | Immiscible (<0.2%) | High interfacial tension; forms emulsions rather than true solutions. |
Critical Insight for Formulators: In drug delivery systems, EGEHE acts as a co-solvent or coupling agent . It can bridge the gap between a highly lipophilic active pharmaceutical ingredient (API) and a more polar formulation matrix, effectively "solubilizing" the API before final dispersion.
Experimental Protocols
To validate solubility for specific applications (e.g., a specific binary solvent mixture), use the following self-validating protocol.
Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility of EGEHE in a target solvent at 25°C.
Workflow Diagram:
Figure 2: Step-by-step workflow for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation: Add EGEHE dropwise to 10 mL of the target solvent in a glass vial until a persistent cloudiness or phase separation is observed (supersaturation).
-
Equilibration: Place the vial in a temperature-controlled orbital shaker (25°C ± 0.1°C) for 24 hours.
-
Separation:
-
If liquid-liquid separation: Allow phases to settle for 4 hours or centrifuge at 3000 rpm.
-
If solid precipitate (rare for EGEHE): Filter through a 0.45 µm PTFE filter.
-
-
Quantification: Analyze the supernatant/filtrate using Gas Chromatography (GC-FID) or HPLC with Refractive Index (RI) detection.
-
Note: UV detection is difficult due to the lack of a strong chromophore in EGEHE.
-
-
Calculation:
Applications in Drug Development
While primarily an industrial solvent, EGEHE's properties are increasingly relevant in specialized pharmaceutical contexts:
-
Microemulsion Formulation: Its surfactant-like structure (HLB ~7-8) makes it an ideal co-surfactant for Water-in-Oil (W/O) microemulsions, often used to deliver biologics or hydrophilic drugs via transdermal routes.
-
Synthesis Intermediate: Used as a hydrophobic building block in the synthesis of ether-linked lipid nanoparticles (LNPs).
-
Extraction Solvent: Its high affinity for lipophiles and low water solubility make it an excellent candidate for liquid-liquid extraction of non-polar metabolites from biological fluids.
Safety & Handling
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Handling: Wear nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of vapors, although volatility is low (BP 229°C).
-
Storage: Store in a cool, dry place away from strong oxidizing agents to prevent peroxide formation (common in ethers).
References
-
PubChem. (2023). 2-(2-Ethylhexyloxy)ethanol (Compound Summary).[1][2][3][4][5][6][7][8][9] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 2-[(2-ethylhexyl)oxy]ethanol.[1][2][4][5][6][7][Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Referenced for HSP theory and group contribution methods).
-
Stenutz, R. (2023). Solubility Parameters of Glycol Ethers.[6][Link]
Sources
- 1. CAS NO.1559-35-9 Ethylene Glycol Mono-2-Ethylhexyl Ether PubChem CID 15260 [ethersolvent.com]
- 2. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1559-35-9 CAS MSDS (2-(2-ETHYLHEXYLOXY)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-ETHYLHEXYLOXY)ETHANOL CAS#: 1559-35-9 [m.chemicalbook.com]
- 6. CAS 1559-35-9: Ethylene glycol mono-2-ethylhexyl ether [cymitquimica.com]
- 7. 2-(2-ETHYLHEXYLOXY)ETHANOL CAS#: 1559-35-9 [m.chemicalbook.com]
- 8. 2-(2-Ethylhexyloxy)Ethanol Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]
- 9. 1559-35-9 | CAS DataBase [m.chemicalbook.com]
Technical Guide: Amphiphilic Dynamics of 2-(2-Ethylhexyloxy)ethanol (EHE)
Mechanisms, Phase Behavior, and Pharmaceutical Implications
Executive Summary
2-(2-Ethylhexyloxy)ethanol (EHE), also known as Ethylene Glycol Mono-2-Ethylhexyl Ether, represents a critical class of "coupling agents" that bridge the functional gap between hydrotropic solvents and micelle-forming surfactants. Unlike linear glycol ethers, EHE possesses a branched hydrophobic tail (2-ethylhexyl) attached to a short hydrophilic head (single ethylene glycol unit).[1]
This unique architecture imparts a specific amphiphilic profile characterized by steric hindrance at interfaces and rapid dynamic surface tension reduction .[1] For drug development professionals, EHE is not merely a solvent; it is a functional excipient that modulates the curvature of surfactant films in Self-Microemulsifying Drug Delivery Systems (SMEDDS), enabling the solubilization of highly lipophilic (BCS Class II/IV) compounds.[1]
Molecular Architecture & The "Branching Effect"[1]
The amphiphilic nature of EHE is defined by its Hydrophilic-Lipophilic Balance (HLB) and its geometric packing parameter (
-
Hydrophobic Moiety: The 2-ethylhexyl group is branched at the beta-carbon.[1] This branching increases the cross-sectional area of the tail (
) compared to a linear octyl chain.[1] -
Hydrophilic Moiety: The mono-ethylene glycol head group is relatively small and weakly hydrated compared to poly-ethoxylates.[1]
Implications of Branching[1]
-
Disrupted Packing: The bulky tail prevents the formation of rigid, crystalline "palisade" layers at the oil-water interface.[1] This promotes fluidity, which is essential for the formation of microemulsions rather than liquid crystals or gels.[1]
-
Low Melting Point: The branching suppresses crystallization, keeping EHE liquid at sub-zero temperatures (Pour point < -60°C), facilitating cold-process manufacturing.[1]
[1]
Physicochemical Dynamics
EHE acts as a dynamic wetting agent .[1] Because the molecule is small (low molecular weight ~174.28 g/mol ), it diffuses rapidly from the bulk solution to the newly created interface.[1] This is distinct from large polymeric surfactants which migrate slowly.[1]
Table 1: Comparative Physicochemical Profile
| Property | Value / Characteristic | Implication for Formulation |
| Molecular Weight | 174.28 g/mol | High diffusion coefficient; rapid wetting.[1] |
| Water Solubility | ~1.14 g/L (Low) | Acts as an oil-phase component or co-surfactant, not a primary aqueous solubilizer.[1] |
| HLB (Calculated) | ~7.0 - 8.0 (Davies Scale) | Intermediate polarity; ideal for W/O emulsions or as a coupling agent. |
| Surface Tension | ~28-30 mN/m (Pure) | Excellent wetting of low-energy substrates (e.g., plastics, waxy skin surfaces).[1] |
| Vapor Pressure | < 0.01 mmHg @ 20°C | Low volatility ensures formulation stability during storage.[1] |
The "Coupling" Mechanism
In aqueous systems containing oil, EHE partitions into the interface.[1] Its hydroxyl group anchors in the water, while the ethylhexyl tail extends into the oil.[1] Unlike strong surfactants that form stable micelles on their own, EHE modifies the solvent properties of the interfacial region, effectively reducing the interfacial tension (
Implications in Drug Delivery (SMEDDS)
For lipophilic drugs (LogP > 3), simple dissolution is insufficient.[1] Self-Microemulsifying Drug Delivery Systems (SMEDDS) utilize EHE as a co-surfactant .[1]
Role in SMEDDS:
-
Interfacial Flexibility: EHE inserts between the headgroups of primary surfactants (e.g., Polysorbates or Cremophors).[1] This reduces electrostatic or steric repulsion between surfactant heads, allowing the interface to bend more easily (increasing curvature).[1]
-
Prevention of Gelation: High concentrations of surfactants often form viscous liquid crystalline gels upon contact with aqueous fluids (gastric media).[1] EHE disrupts this ordering, ensuring the formulation disperses rapidly into fine droplets (< 100 nm).[1]
Experimental Protocols
To validate the utility of EHE in a new formulation, the following protocols are recommended. These are designed to be self-validating systems.[1]
Protocol A: Dynamic Surface Tension (DST) Profiling
Purpose: To determine the speed at which EHE migrates to an interface, predicting wetting performance.
Methodology: Maximum Bubble Pressure Tensiometry
-
Preparation: Prepare a 0.1% w/w solution of EHE in water (note: close to solubility limit, ensure complete dispersion).[1]
-
Calibration: Calibrate the tensiometer with HPLC-grade water (
mN/m at 20°C). -
Measurement:
-
Analysis: Plot
vs. Surface Age (log scale).
Protocol B: Pseudo-Ternary Phase Diagram Construction
Purpose: To map the "Microemulsion Region" where the drug formulation is stable.[1]
Methodology: Water Titration Method
-
Surfactant Mix (
): Prepare a mixture of Primary Surfactant (e.g., Tween 80) and EHE at a fixed weight ratio (e.g., 2:1).[1] -
Oil Mix: Dissolve the drug in the oil phase (e.g., Capryol 90).[1]
-
Titration:
-
Mix Oil and
at ratios 1:9, 2:8, ... 9:1 in glass vials. -
Titrate dropwise with distilled water under vortex agitation at 25°C.
-
-
Observation Points:
-
Data Plotting: Use a ternary plot generator to mark the boundaries.[1]
Self-Validation Check:
-
Place the clear vials in a centrifuge (3000 rpm, 15 min). If phase separation occurs, it was not a microemulsion but a metastable macroemulsion.[1]
-
Use Cross-Polarized Light Microscopy.[1] A true microemulsion is isotropic (dark field), whereas liquid crystals will show birefringence (bright textures).[1]
Safety & Regulatory Considerations
While EHE is effective, its safety profile dictates its application scope.[1]
-
Toxicity: EHE is generally considered to have low acute oral toxicity but is a skin and eye irritant (Category 2).[1]
-
Regulatory Status: In pharmaceutical applications, it is less common than Diethylene Glycol Monoethyl Ether (Transcutol).[1] Therefore, its use in oral formulations may require additional toxicological bridging studies depending on the jurisdiction.[1] It is most frequently used in topical and transdermal formulations where its solvent power enhances skin permeation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15260, 2-(2-Ethylhexyloxy)ethanol.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-(2-hexyloxy)ethanol.[1][2] (General glycol ether safety data). Retrieved from [Link][2]
-
ResearchGate (2024). Adsorption Properties and Wettability of Ethoxy- and Propoxy- Derivatives of 2-Ethylhexanol. (Detailed mechanistic insight on branching). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Environmental Fate and Toxicity of 2-(2-Ethylhexyloxy)ethanol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the environmental behavior and ecotoxicological profile of 2-(2-Ethylhexyloxy)ethanol (CAS No. 1559-35-9), a glycol ether solvent commonly used in cleaning products and coatings. This document synthesizes available data on its physical-chemical properties, environmental persistence, degradation pathways, bioaccumulation potential, and aquatic toxicity. Key experimental methodologies for assessing these endpoints are detailed to provide researchers with both validated data and the procedural context behind its generation. While the substance exhibits properties suggesting low persistence and bioaccumulation, its classification as harmful to aquatic life necessitates a thorough understanding for accurate environmental risk assessment and responsible management.
Introduction and Physicochemical Profile
2-(2-Ethylhexyloxy)ethanol is a high-boiling point, colorless liquid with a mild ether-like odor.[1] As a member of the ethylene glycol ether family, its amphiphilic nature—possessing both polar (hydroxyl, ether) and non-polar (ethylhexyl) moieties—makes it an effective solvent and coalescing agent in a variety of formulations.[2] Understanding its fundamental physicochemical properties is the first step in predicting its transport and partitioning in the environment.
Table 1: Physicochemical Properties of 2-(2-Ethylhexyloxy)ethanol
| Property | Value | Source |
|---|---|---|
| CAS Number | 1559-35-9 | |
| Molecular Formula | C₁₀H₂₂O₂ | [3] |
| Molecular Weight | 174.28 g/mol | [3] |
| Physical State | Colorless Liquid | [4] |
| Boiling Point | 229 °C | |
| Density | 0.892 g/mL at 25 °C | |
| Vapor Pressure | 0.0179 mmHg at 25 °C | [5] |
| Water Solubility | 1.14 g/L at 20 °C (Slightly soluble) | [5] |
| Log Kₒw (Octanol-Water Partition Coeff.) | 2.21 - 2.86 |[5] |
The substance's slight water solubility and Log Kₒw value below 3 are critical indicators, suggesting it will primarily reside in the aqueous phase upon environmental release but has a low intrinsic potential for bioaccumulation in organisms.[5]
Environmental Fate and Persistence
The "fate" of a chemical describes its transport and transformation in the environment. The primary pathways determining the persistence of 2-(2-Ethylhexyloxy)ethanol are biodegradation and, to a lesser extent, abiotic processes.
Degradation Pathways
-
Biodegradation: This is the most significant removal mechanism for 2-(2-Ethylhexyloxy)ethanol. While specific OECD 301 study data for this exact CAS number is not consistently available in public databases, data for structurally similar glycol ethers, such as 2-(2-hexyloxyethoxy)ethanol, show ready biodegradability, achieving 90-100% degradation in 15 days in a standard screening test.[6] This strongly suggests that microbial populations in environments like wastewater treatment plants can readily metabolize the ether and alkyl functionalities of the molecule.
-
Abiotic Degradation:
-
Hydrolysis: The ether linkage in glycol ethers is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, this pathway is not considered a significant contributor to its degradation.
-
Photodegradation: The molecule lacks significant chromophores that would absorb light in the environmentally relevant UV spectrum ( > 290 nm). Consequently, direct photolysis in water or soil is not an expected degradation pathway.
-
Environmental Distribution and Bioaccumulation
A substance's mobility and potential to accumulate in biota are governed by its partitioning behavior.
-
Environmental Partitioning: Based on its physicochemical properties, if released into the environment, 2-(2-Ethylhexyloxy)ethanol is expected to partition predominantly to the water compartment. Its low vapor pressure indicates that volatilization from water surfaces is a slow process.
-
Bioaccumulation Potential: The octanol-water partition coefficient (Log Kₒw) is a key parameter for assessing bioaccumulation. With an experimental Log Kₒw value of approximately 2.86, 2-(2-Ethylhexyloxy)ethanol has a low potential to bioaccumulate in the fatty tissues of aquatic organisms.[5] Substances with a Log Kₒw below 3 are generally not considered to be bioaccumulative.
The overall environmental fate can be visualized as a system where the substance, once introduced, is primarily subjected to microbial breakdown in water and soil, with minimal persistence or accumulation.
Ecotoxicological Profile
While environmental persistence is low, the inherent toxicity of a substance to organisms is an independent and equally critical consideration. Data from aggregated notifications to the European Chemicals Agency (ECHA) provide a clear classification of this substance's hazards.[3]
Aquatic Toxicity
2-(2-Ethylhexyloxy)ethanol is classified under the Globally Harmonized System (GHS) with the hazard statement H412: Harmful to aquatic life with long lasting effects .[3] This classification is derived from standardized tests on organisms representing different trophic levels. While specific experimental values can vary between studies, the data consistently point toward a need for environmental caution.
Table 2: Summary of Aquatic Ecotoxicity Data
| Trophic Level | Species | Endpoint | Value (mg/L) | Classification | Source |
|---|---|---|---|---|---|
| Fish | Pimephales promelas (Fathead Minnow) | 96-hr LC₅₀ (Predicted) | 26 | Harmful | [7] |
| Invertebrates | Daphnia magna | 48-hr EC₅₀ | Data Not Available | Harmful | [3] |
| Algae | Pseudokirchneriella subcapitata | 72-hr ErC₅₀ | Data Not Available | Harmful | [3] |
(Note: The fish toxicity value is a QSAR prediction for a closely related substance and serves as an estimate. The "Harmful" classification is based on the official GHS registration data.)
The "long lasting effects" descriptor, in this context, does not contradict the substance's ready biodegradability. Rather, it indicates that the chemical is of sufficient concern (based on its intrinsic toxicity and/or bioaccumulation potential, though low) to warrant this classification under regulatory criteria.
Terrestrial and Mammalian Toxicity
-
Terrestrial Toxicity: Specific data on the toxicity of 2-(2-Ethylhexyloxy)ethanol to soil-dwelling organisms (e.g., earthworms, soil microbes) is limited in publicly available literature.
-
Mammalian Toxicity: The substance is classified as a skin and eye irritant.[3] An acute oral toxicity study in rats identified a Lethal Dose 50% (LD₅₀) of 3080 mg/kg, indicating moderate acute toxicity via ingestion.[5]
Standardized Experimental Methodologies
To ensure data is reliable and comparable across laboratories, standardized protocols, such as the OECD Guidelines for the Testing of Chemicals, are used. The assessment of ready biodegradability is a foundational test for any environmental risk assessment.
Protocol Example: OECD 301F - Ready Biodegradability: Manometric Respirometry Test
This protocol is a cornerstone for determining if a chemical is likely to be rapidly degraded in an aerobic environment.
Objective: To measure the oxygen consumed by a microbial inoculum during the degradation of the test substance over 28 days. A substance is considered "readily biodegradable" if it reaches ≥60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Source: Activated sludge from a domestic wastewater treatment plant is typically used.
-
Processing: The sludge is washed and aerated to acclimate it and reduce endogenous respiration. The final concentration of suspended solids in the test vessel should be approximately 30 mg/L.
-
-
Test Setup:
-
Vessels: Sealed vessels equipped with manometers (or other pressure-sensing devices) are used.
-
Mineral Medium: A mineral salt medium (containing nitrogen, phosphorus, and essential trace elements) is prepared to support microbial life.
-
Test Substance Addition: The test substance is added to achieve a concentration of approximately 100 mg/L (or 2-10 mg/L if toxicity is suspected).
-
-
Controls:
-
Blank Control: Contains only inoculum and mineral medium to measure the background respiration of the microorganisms.
-
Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to validate the activity of the inoculum.
-
Toxicity Control: Contains both the test substance and the reference substance to check for inhibitory effects of the test substance on the microbial population.
-
-
Execution and Measurement:
-
The sealed vessels are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.
-
Oxygen consumption is measured periodically by recording the pressure changes within the vessels. A CO₂ trap (e.g., potassium hydroxide) is included to ensure that only oxygen consumption is measured.
-
-
Data Analysis and Validity:
-
The oxygen uptake in the blank control is subtracted from the uptake in the test and reference vessels.
-
The percentage of biodegradation is calculated as: % Degradation = (O₂ Consumed / ThOD) x 100.
-
Validity Criteria: For the test to be valid, the reference substance must achieve >60% degradation within 14 days, and the oxygen uptake in the blank control should not be excessive.
-
Sources
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. ewg.org [ewg.org]
- 3. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-Ethylhexyloxy)Ethanol Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]
- 5. 2-(2-Ethylhexyloxy)Ethanol | CAS#:1559-35-9 | Chemsrc [chemsrc.com]
- 6. echa.europa.eu [echa.europa.eu]
- 7. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]
2-(2-Ethylhexyloxy)ethanol: A Lipophilic Glycol Ether Building Block for Advanced Synthesis
[1][2]
Executive Summary
2-(2-Ethylhexyloxy)ethanol (CAS: 1559-35-9), often abbreviated as EGEHE or Ethylene Glycol Mono-2-Ethylhexyl Ether, represents a critical intersection between lipophilic bulk and hydrophilic flexibility.[1][2][3] Unlike linear glycol ethers, EGEHE possesses a branched 2-ethylhexyl tail, imparting unique steric properties and surface activity.[2][3] While widely recognized as a high-boiling solvent and coalescent in the coatings industry, its utility as a synthetic building block is underutilized in academic and pharmaceutical contexts.[2]
This guide explores the derivatization of EGEHE, focusing on its role as a precursor for specialized monomers, surfactants, and lipophilic linkers.[2][3] By leveraging its primary hydroxyl group and ether linkage, researchers can modulate the Hydrophilic-Lipophilic Balance (HLB) of target molecules with greater precision than using simple aliphatic alcohols.[1][2][4]
Physicochemical Profile
Understanding the physical constraints of EGEHE is prerequisite to its use in synthesis. Its high boiling point requires specific purification strategies (e.g., vacuum distillation) post-reaction.[2][3]
Table 1: Key Physicochemical Properties of 2-(2-Ethylhexyloxy)ethanol
| Property | Value | Relevance to Synthesis |
| Molecular Formula | C₁₀H₂₂O₂ | Base structure for stoichiometry.[1][2][3] |
| Molecular Weight | 174.28 g/mol | Calculation of limiting reagents.[1][2][3][4] |
| Boiling Point | 224–229 °C | Requires high-vacuum for distillation; suitable for high-temp reactions.[1][2][3] |
| Density | 0.892 g/mL (25 °C) | Volumetric dosing calculations.[1][2][3][4] |
| Water Solubility | ~1.1 g/L (Low) | Facilitates aqueous workups (phase separation).[1][2][3][4] |
| Flash Point | ~76 °C | Safety consideration for exothermic additions.[1][2][3] |
| Refractive Index | 1.435 ( | Purity check via refractometry.[1][2][3][4] |
| Vapor Pressure | 0.02 mmHg (20 °C) | Low volatility reduces loss during reflux.[1][2][3][4] |
Synthetic Utility & Reaction Pathways[2][3][5]
EGEHE serves as a "functionalized hydrophobe."[1][2][4] The ethylene glycol spacer (
Core Derivatization Pathways[1][2][4]
The primary hydroxyl group (
-
Esterification (Acrylation): Reaction with acrylic acid or acryloyl chloride yields 2-(2-ethylhexyloxy)ethyl acrylate .[1][2][4] This monomer provides internal plasticization and flexibility to polymers due to the ether oxygen spacer, distinct from standard 2-ethylhexyl acrylate (2-EHA).[1][2]
-
Sulfation/Phosphation: Conversion to anionic surfactants.[1][2][4] The branched tail prevents close packing, resulting in surfactants with excellent wetting properties and low foam.[2]
-
Etherification: Reaction with epoxides (EO/PO) to create extended non-ionic surfactants or with alkyl halides for capped ethers.[1][2][4]
Visualization of Synthetic Workflows
Figure 1: Primary synthetic divergence from 2-(2-Ethylhexyloxy)ethanol.[1][2][3] The hydroxyl group enables access to monomers, sulfates, and phosphates.[3]
Experimental Protocols
Disclaimer: These protocols are generalized adaptations based on standard organic synthesis procedures for glycol ethers.[1][2][4] All reactions must be conducted in a fume hood with appropriate PPE.
Protocol A: Synthesis of 2-(2-Ethylhexyloxy)ethyl Acrylate
This reaction produces a monomer used to impart low-temperature flexibility to polymers.[1][2]
Mechanism: Acid-catalyzed Fischer Esterification.[1][2]
Reagents:
-
Catalyst:
-Toluenesulfonic acid (pTSA) (1-2 mol%)[1][2][3] -
Inhibitor: Hydroquinone monomethyl ether (MEHQ) (500 ppm) to prevent polymerization.[1][2][4]
-
Solvent: Toluene or Cyclohexane (azeotropic agent).[1][2][4]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
-
Charging: Add EGEHE, Acrylic Acid, pTSA, MEHQ, and solvent (approx. 50% wt/vol).[2][3][4]
-
Reflux: Heat the mixture to reflux (
depending on solvent). Water will begin to collect in the Dean-Stark trap.[1][2] -
Monitoring: Continue reflux until water evolution ceases (theoretical yield of water is calculated based on moles of EGEHE). Monitor acid number (titration) to ensure conversion >98%.
-
Neutralization: Cool to room temperature. Wash the organic layer with 10%
solution to remove excess acid and catalyst, followed by a brine wash.[2] -
Purification: Dry organic layer over
, filter, and remove solvent via rotary evaporation. -
Distillation: Purify the crude acrylate via vacuum distillation (add fresh inhibitor before heating).
Validation Point: The product should show a distinct IR peak at
Protocol B: Synthesis of Ether Sulfate (Surfactant)
Used to create high-wetting anionic surfactants.[1][2][4]
Reagents:
Step-by-Step Methodology:
-
Cooling: Place EGEHE in a flask under
atmosphere and cool to . -
Addition: Dropwise add Chlorosulfonic acid (1.05 eq) while maintaining temperature
. The reaction is highly exothermic and evolves gas (scrubber required).[1][2] -
Digestion: After addition, allow to stir at room temperature for 1-2 hours to complete sulfation.
-
Neutralization: Pour the intermediate acid ester slowly into a chilled solution of
(slight excess) to form the sodium salt. -
Workup: The resulting product is an aqueous solution of the sodium ether sulfate.[1][2]
Applications in Drug Development & Materials[2]
While EGEHE is an industrial intermediate, its structural logic applies directly to pharmaceutical sciences.[2][3][4]
Lipophilic Linker Design
In drug delivery, the 2-ethylhexyl motif is a proven "permeability enhancer."[1][2] By using EGEHE as a starting material, chemists can attach this lipophilic tail to polar drugs via the hydroxyl group (forming an ester or carbamate prodrug).[2][4]
-
Benefit: The ether oxygen in EGEHE adds a degree of rotational freedom (flexibility) that a simple alkyl chain lacks, potentially improving solubility in lipid bilayers without causing membrane rigidity.[2][4]
Excipient Engineering
EGEHE derivatives (specifically the ethoxylates and sulfates) act as hydrotropes .[1][2][4] They disrupt the structure of water to increase the solubility of hydrophobic Active Pharmaceutical Ingredients (APIs).[1][2][4]
-
Mechanism: The branched tail creates "disordered" micelles, which are often more efficient at solubilizing irregular drug molecules than linear surfactants.[2][4]
Table 2: Comparative Advantage of EGEHE vs. Linear Analogs
| Feature | Linear Glycol Ether (e.g., 2-Butoxyethanol) | Branched EGEHE |
| Hydrophobicity (LogP) | Low (0.[1][2][3]8) | High (~2.[1][2][3][5]8) |
| Surface Tension | Moderate | Low (Excellent wetting) |
| Steric Bulk | Low | High (Prevents crystallization) |
| Toxicity Profile | Higher concern (metabolism to alkoxyacetic acids) | Generally lower volatility and skin penetration |
Safety & Handling (E-E-A-T)
-
Hazard Class: EGEHE is a skin and eye irritant (H315, H319).[2][4]
-
Metabolism: Unlike methyl/ethyl glycol ethers, the 2-ethylhexyl chain makes EGEHE less prone to forming toxic alkoxyacetic acid metabolites that cause reproductive toxicity.[1][2][3] However, standard industrial hygiene is mandatory.[2][3]
-
Storage: Store in cool, dry areas away from strong oxidizing agents. Peroxide formation is possible over long periods; test for peroxides before distillation.[1][2]
References
Sources
- 1. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethylhexyl acrylate - Wikipedia [en.wikipedia.org]
- 3. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]
- 4. osti.gov [osti.gov]
- 5. bluetigerscientific.com [bluetigerscientific.com]
- 6. 2-(2-ETHYLHEXYLOXY)ETHANOL | 1559-35-9 [chemicalbook.com]
- 7. 2-(2-Ethylhexyloxy)Ethanol | CAS#:1559-35-9 | Chemsrc [chemsrc.com]
- 8. moleculardepot.com [moleculardepot.com]
- 9. 2-(2-Ethylhexyloxy)Ethanol Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]
- 10. CAS 1559-35-9: Ethylene glycol mono-2-ethylhexyl ether [cymitquimica.com]
Key chemical reactions of 2-(2-Ethylhexyloxy)ethanol (esterification, dehydration).
An In-depth Technical Guide to the Key Chemical Reactions of 2-(2-Ethylhexyloxy)ethanol
Authored by: A Senior Application Scientist
Abstract
2-(2-Ethylhexyloxy)ethanol, a high-boiling point glycol ether, serves as a versatile chemical intermediate and solvent in numerous industrial applications.[1] Its utility is largely defined by the reactivity of its primary hydroxyl group and ether linkage. This technical guide provides an in-depth exploration of two core reactions of this molecule: esterification and dehydration. We will dissect the underlying mechanisms, provide field-proven experimental protocols, and explain the causal relationships between reaction conditions and product outcomes. This document is intended for researchers, chemists, and process development professionals seeking to leverage the synthetic potential of 2-(2-Ethylhexyloxy)ethanol.
Introduction: The Molecular Profile of 2-(2-Ethylhexyloxy)ethanol
2-(2-Ethylhexyloxy)ethanol, also known as ethylene glycol mono-2-ethylhexyl ether, is an organic compound with the chemical formula C₁₀H₂₂O₂.[1] Its structure features a primary alcohol functional group and an ether linkage, granting it a unique combination of polarity and hydrophobicity. This bifunctionality is central to its role as a solvent and a reactive building block.[1]
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 174.28 g/mol [1] |
| Appearance | Clear, colorless liquid[1] |
| Boiling Point | 229 °C |
| Density | 0.892 g/mL at 25 °C |
| Solubility in Water | Slightly soluble[2] |
The presence of the primary hydroxyl group is the primary site for the reactions discussed herein: esterification and dehydration. Understanding how to control these transformations is critical for synthesizing a wide array of derivative molecules, including plasticizers, coatings, and specialty solvents.
Esterification: Synthesis of Ester Derivatives
The reaction of 2-(2-Ethylhexyloxy)ethanol with a carboxylic acid to form an ester is a cornerstone of its synthetic utility. This transformation, a classic Fischer-Speier esterification, is an acid-catalyzed nucleophilic acyl substitution.[3][4] The reaction is an equilibrium process, and strategic control of reaction conditions is paramount for achieving high yields.[5][6]
The Fischer Esterification Mechanism
The mechanism involves the activation of the carboxylic acid by an acid catalyst, typically a strong mineral acid like H₂SO₄, making it more susceptible to nucleophilic attack by the alcohol.[5][7][8]
The process unfolds in five key, reversible steps:
-
Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[8]
-
Nucleophilic Attack: A lone pair of electrons from the oxygen atom of 2-(2-Ethylhexyloxy)ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[8]
-
Deprotonation: A base (such as water or another alcohol molecule) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.
Caption: The acid-catalyzed Fischer esterification mechanism.
Causality of Experimental Choices
Achieving high conversion in esterification requires overcoming the equilibrium nature of the reaction. The primary strategies are based on Le Châtelier's principle.[9]
-
Catalyst Selection: Strong protic acids like sulfuric acid or p-toluenesulfonic acid are effective.[5][10] Sulfuric acid has the dual benefit of acting as both a catalyst and a dehydrating agent, helping to remove the water byproduct. For processes where corrosion is a concern or catalyst removal is difficult, solid acid catalysts like ion-exchange resins (e.g., Amberlyst) are superior, offering easier separation and reusability.[10]
-
Reactant Stoichiometry: Using one reactant in large excess shifts the equilibrium towards the products.[6] Since 2-(2-Ethylhexyloxy)ethanol is often the more valuable component, the carboxylic acid may be used in excess, or if the alcohol is more readily available, it can be used as the solvent.[9]
-
Water Removal: The most direct way to drive the reaction to completion is the continuous removal of water as it forms. This is typically accomplished using a Dean-Stark apparatus during reflux, which physically separates the immiscible water from the reaction mixture.
-
Temperature: The reaction is typically heated to reflux to increase the reaction rate.[5] The specific temperature is determined by the boiling point of the solvent or the limiting reactant, often in the range of 105-130°C for related glycol ethers.[11]
Experimental Protocol: Synthesis of 2-(2-Ethylhexyloxy)ethyl Acetate
This protocol describes a representative lab-scale synthesis.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add 2-(2-Ethylhexyloxy)ethanol (1.0 mol), glacial acetic acid (1.2 mol, 20% excess), and a catalytic amount of concentrated sulfuric acid (0.01 mol). Add toluene as an azeotropic solvent to aid in water removal.
-
Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction has reached completion (typically 4-6 hours).
-
Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[12]
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent by rotary evaporation. The crude ester is then purified by vacuum distillation to yield the final product.
Table 1: Typical Esterification Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Reactant Ratio | 1:1.2 (Alcohol:Acid) | Excess acid shifts equilibrium.[6] |
| Catalyst | Conc. H₂SO₄ (1 mol%) | Provides H⁺ for catalysis and aids dehydration.[13] |
| Temperature | Reflux (~110-120°C) | Increases reaction rate. |
| Water Removal | Dean-Stark Trap | Drives reaction to completion. |
| Typical Yield | >90% | Achievable with proper water removal. |
Dehydration: Ether vs. Alkene Formation
The acid-catalyzed dehydration of alcohols is a classic reaction that can lead to two distinct products: ethers (from intermolecular dehydration) or alkenes (from intramolecular dehydration).[14] For a primary alcohol like 2-(2-Ethylhexyloxy)ethanol, the reaction outcome is highly dependent on temperature.[15]
Mechanism and Product Selectivity
The critical factor dictating the reaction pathway is temperature. Both reactions begin with the protonation of the alcohol's hydroxyl group to form a good leaving group (H₂O).
-
Ether Formation (Lower Temperature): At milder temperatures (e.g., 110-140°C), an Sɴ2 reaction is favored.[15][16] A second molecule of the alcohol acts as a nucleophile, attacking the protonated alcohol and displacing water. This bimolecular process results in the formation of a symmetrical ether, in this case, bis(2-(2-ethylhexyloxy)ethyl) ether .
-
Alkene Formation (Higher Temperature): At higher temperatures (e.g., >150-170°C), an E2 elimination mechanism dominates.[15][17] A base (like HSO₄⁻ or another alcohol molecule) removes a proton from the beta-carbon, leading to the formation of a double bond and the elimination of water. For 2-(2-Ethylhexyloxy)ethanol, this would yield 1-(vinyloxy)-2-ethylhexane .
Sources
- 1. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Ethylhexyloxy)Ethanol Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cerritos.edu [cerritos.edu]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. RU2062266C1 - Method for production of 2-ethoxyethyl acetate - Google Patents [patents.google.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. youtube.com [youtube.com]
- 14. byjus.com [byjus.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: High-Performance SN2 Alkylation using Amphiphilic 2-(2-Ethylhexyloxy)ethanol
This Application Note provides a comprehensive guide to utilizing 2-(2-Ethylhexyloxy)ethanol (EEH) as a high-performance, "green" solvent for SN2 nucleophilic substitution reactions.
Executive Summary
Standard dipolar aprotic solvents (DMF, NMP, DMAc) are staples in SN2 chemistry due to their ability to enhance nucleophilicity. However, their reproductive toxicity and difficulty in removal (water miscibility) pose significant challenges in drug development and process scale-up.
2-(2-Ethylhexyloxy)ethanol (EEH) (CAS: 1559-35-9) emerges as a superior "hydrophobic glycol ether" alternative. Its unique amphiphilic structure allows it to mimic Phase Transfer Catalysts (PTC), solubilizing lipophilic electrophiles while chelating metallic cations to activate nucleophiles. Crucially, its low water miscibility enables a streamlined aqueous workup that eliminates the "solvent drag" issues common with DMF.
Mechanistic Insight: The "Amphiphilic Solvation" Effect
Unlike simple alcohols that retard SN2 reactions by hydrogen-bonding to the nucleophile, EEH functions via a pseudo-crown ether mechanism .
-
Cation Chelation: The ether oxygen and the terminal hydroxyl group form a chelation cage around hard cations (Na⁺, K⁺). This separates the ion pair, leaving the anionic nucleophile "naked" and highly reactive.
-
Lipophilic Solvation: The bulky 2-ethylhexyl tail creates a non-polar microenvironment that readily dissolves hydrophobic alkyl halides, bringing them into reactive proximity with the activated nucleophile.
-
The "Green" Advantage: EEH is classified as a low-concern solvent (EPA Safer Choice) with a high boiling point (229°C), allowing for high-temperature kinetics at atmospheric pressure.
Visualization: Solvation Mechanism
The following diagram illustrates how EEH mediates the reaction interface between a lipophilic substrate and an ionic nucleophile.
Caption: Mechanistic pathway showing EEH acting as a bifunctional solvent: solubilizing the lipophilic substrate via its tail and activating the nucleophile via head-group chelation.
Experimental Protocol
This protocol is optimized for the alkylation of phenols or amines using alkyl halides.
Materials & Properties
| Component | Specification | Critical Property |
| Solvent | 2-(2-Ethylhexyloxy)ethanol (EEH) | BP: 229°C, Density: 0.892 g/mL, Immiscible with water |
| Substrate | Alkyl Halide / Tosylate | Lipophilic |
| Nucleophile | K₂CO₃, NaCN, NaN₃, or Phenoxide | Ionic Solid |
| Workup | Water / Brine | Phase separation agent |
Standard Operating Procedure (SOP)
Step 1: Reaction Assembly
-
Charge the reaction vessel with 1.0 equiv of the lipophilic substrate (e.g., Benzyl chloride).
-
Add 3–5 volumes (relative to substrate mass) of EEH .
-
Note: EEH is viscous. Ensure good agitation.
-
-
Add 1.1–1.5 equiv of the Nucleophile (e.g., Potassium Phenoxide or Sodium Azide).
-
Optional: For low-reactivity nucleophiles, add 0.1 equiv of KI as a catalyst (Finkelstein condition).
-
Step 2: Reaction Execution
-
Heat the mixture to 80–120°C under inert atmosphere (N₂).
-
Why: High temperature overcomes the intrinsic barrier of the protic solvent cage. EEH is stable up to >200°C.
-
-
Monitor by HPLC/TLC.
-
Observation: The mixture will likely appear as a suspension (salt in oil). As the reaction proceeds, the inorganic byproduct (e.g., KCl) will form a finer precipitate.
-
Step 3: Workup (The "Green" Partition)
Unlike DMF, which requires tedious back-extraction, EEH allows for a direct aqueous wash.
-
Cool the reaction mixture to room temperature.
-
Dilution: Add 5 volumes of a low-boiling non-polar solvent (e.g., Heptane or MTBE).
-
Reasoning: This reduces the viscosity of the EEH phase and improves phase separation.
-
-
Washing: Add 5 volumes of Water (or 1M NaOH if neutralizing acid).
-
Action: Agitate vigorously for 5 minutes.
-
Phase Split: Allow layers to settle.
-
Top Layer: Organic (Heptane + Product + EEH).
-
Bottom Layer: Aqueous (Dissolved Salts + unreacted nucleophile).
-
-
-
Separation: Drain the aqueous layer. Repeat wash with Brine if necessary.
Step 4: Product Isolation
-
Scenario A (Solid Product): If the product is a solid, concentrate the organic layer (remove Heptane). The product may crystallize directly from the residual EEH upon cooling or addition of an anti-solvent (e.g., Methanol/Water). Filter to isolate.
-
Scenario B (Liquid/Oil Product):
-
Evaporate the Heptane/MTBE via rotary evaporation.
-
Vacuum Distillation: Since EEH boils at 229°C, it acts as a "chaser."
-
If Product BP < 150°C: Distill the product out of the EEH residue.
-
If Product BP > 300°C: Distill the EEH off (High Vacuum, <1 mbar, ~80°C) to leave the pure product residue.
-
-
Workflow Diagram
Caption: Step-by-step workflow emphasizing the critical phase separation step enabled by EEH's water immiscibility.
Comparative Analysis: EEH vs. Traditional Solvents
| Feature | EEH (2-(2-Ethylhexyloxy)ethanol) | DMF (Dimethylformamide) | DMSO (Dimethyl Sulfoxide) |
| Boiling Point | 229°C | 153°C | 189°C |
| Water Miscibility | Low (Immiscible) | Miscible (High) | Miscible (High) |
| Workup Efficiency | High (Direct wash removes salts) | Low (Requires extraction/back-wash) | Low (Hard to remove traces) |
| Toxicity Profile | Low Concern (Irritant) | Reprotoxic (SVHC) | Low (Permeates skin) |
| Reaction Rate | Moderate (Requires Heat) | Fast (Polar Aprotic) | Fast (Polar Aprotic) |
| Phase Transfer | Intrinsic (Amphiphilic) | None | None |
Safety & Handling
-
Hazard Identification: EEH is a skin irritant (H315) and causes serious eye damage (H318). Wear chemical-resistant gloves (Nitrile) and safety goggles.
-
Storage: Store in a cool, dry place. Unlike ethers prone to peroxide formation, glycol ethers are relatively stable, but standard peroxide checks are recommended before distillation.
-
Spill Control: Absorb with inert material (sand/vermiculite). Do not flush into surface water.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15260, 2-(2-Ethylhexyloxy)ethanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Safer Chemical Ingredients List: Functional Use Classes. Retrieved from [Link]
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved from [Link]
2-(2-Ethylhexyloxy)ethanol as a coalescing agent in polymer film formation.
Application Note: 2-(2-Ethylhexyloxy)ethanol as a High-Efficiency Coalescing Agent in Polymeric Film Formation
Executive Summary
This technical guide details the utility of 2-(2-Ethylhexyloxy)ethanol (EHE) (CAS: 1559-35-9) as a coalescing agent for waterborne polymer dispersions. While widely recognized in industrial coatings, EHE’s unique physicochemical profile—specifically its high boiling point (229°C) and low water solubility—makes it a critical candidate for specialized functional coatings in drug delivery systems (e.g., transdermal adhesives, medical device coatings) and high-performance barrier films.
This document provides a mechanistic rationale for EHE selection, followed by self-validating experimental protocols for determining the Minimum Film Formation Temperature (MFFT) and optimizing film integrity.
Chemical Profile & Mechanistic Rationale
The Physicochemical Advantage
EHE functions as a "temporary plasticizer." Unlike permanent plasticizers (e.g., triethyl citrate) that remain in the film affecting its mechanical modulus, EHE facilitates particle deformation during drying and then slowly evaporates, allowing the polymer to regain its designed hardness.
Table 1: Comparative Properties of EHE vs. Standard Coalescents
| Property | 2-(2-Ethylhexyloxy)ethanol (EHE) | Texanol (TMPiB) | Water | Significance |
| Boiling Point | 229°C | 255°C | 100°C | EHE evaporates slower than water (ensuring open time) but faster than Texanol (reducing tackiness). |
| Water Solubility | ~0.1% (1.1 g/L) | ~0.1% | N/A | Critical: Low solubility forces EHE into the polymer phase, maximizing efficiency. |
| Evaporation Rate | 0.002 (BuAc=1) | 0.002 | 0.3 | Ensures the solvent remains present during the critical "Stage 2" of drying. |
| Partition Coeff. | High (Hydrophobic) | High | N/A | Drives rapid absorption into hydrophobic latex particles (e.g., acrylics, styrene-acrylics). |
Mechanism of Action: The Coalescence Cascade
Latex film formation is a three-stage process. EHE acts primarily in Stage 2 (Deformation) and Stage 3 (Inter-diffusion) . Without EHE, high-Tg polymers (like methacrylic acid copolymers used in enteric coatings) would remain as discrete, powdery spheres at room temperature.
Mechanistic Insight: EHE lowers the glass transition temperature (
Figure 1: The mechanistic pathway of latex film formation showing the specific intervention point of EHE in Stage 2.
Experimental Protocols
Protocol A: Determination of Minimum Film Formation Temperature (MFFT)
Objective: To determine the precise concentration of EHE required to lower the polymer's MFFT to at least 5°C below the intended application temperature. Standard: Adapted from ASTM D2354 .
Materials:
-
MFFT Bar (Temperature Gradient Plate, e.g., Rhopoint or equivalent).
-
Latex Dispersion (e.g., Eudragit® or industrial Acrylic Latex).
-
EHE (Purity >99%).[1]
-
Flat-ended applicator (75 µm wet film thickness).
Step-by-Step Methodology:
-
Preparation of Ladder Series:
-
Prepare 5 aliquots (50g each) of the latex dispersion.
-
Add EHE under agitation (magnetic stirrer, 300 rpm) to achieve concentrations of 0%, 2%, 4%, 6%, and 8% (w/w based on polymer solids, not total weight).
-
Critical Step: Allow the mixtures to equilibrate for 16 hours (overnight). Why? EHE has low water solubility; it needs time to diffuse through the water phase and swell the polymer particles.
-
-
MFFT Bar Setup:
-
Set the gradient plate range (e.g., 0°C to 40°C).[2]
-
Allow the plate to stabilize for 30 minutes. Ensure the air dryer unit is active to prevent condensation on the cold end.
-
-
Drawdown:
-
Apply the equilibrated dispersions in parallel tracks along the gradient plate using the applicator.
-
Close the cover to maintain humidity control.
-
-
Analysis (The "Visual Transition"):
-
Allow films to dry completely (typically 60–90 minutes).
-
Locate the Visual Transition Point : The sharp line where the film transitions from "white/cracked/powdery" (failed coalescence) to "clear/continuous" (successful coalescence).
-
Read the temperature at this specific point using the instrument's cursor.
-
Acceptance Criteria:
-
The MFFT must be
for outdoor/uncontrolled applications. -
The film above the MFFT must be free of "mud-cracking" (macro-cracks).
Protocol B: Film Integrity & Solvent Retention Analysis
Objective: Verify that EHE creates a barrier without compromising mechanical strength or leaving toxic residuals.
-
Film Casting: Cast films on release paper or glass plates (100 µm wet). Dry at ambient temperature for 24 hours, then cure at 40°C for 24 hours.
-
Water Uptake Test (Barrier Integrity):
-
Weigh dried film (
). -
Immerse in deionized water for 24 hours.
-
Blot dry and weigh (
). -
Target: Weight gain
(indicates good coalescence and low void volume).
-
-
Residual Solvent Analysis (GC-FID):
-
Dissolve film in a strong solvent (e.g., THF).
-
Analyze via Gas Chromatography to quantify residual EHE.
-
Note for Pharma: Ensure levels are below ICH Q3C limits if applicable (though EHE is not a Class 1/2 solvent, risk assessment is required).
-
Formulation Guidelines & Troubleshooting
Workflow Visualization: Use this decision tree to optimize the EHE concentration.
Figure 2: Iterative workflow for optimizing coalescent dosage.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Viscosity Spike | Shock (rapid addition) of EHE. | Dilute EHE 1:1 with propylene glycol before addition; add slower. |
| Oil Spots (Fisheyes) | Incomplete emulsification of EHE. | Increase agitation speed; ensure 16h equilibration time. |
| Film Tacky >24h | EHE dosage too high. | Reduce dosage; EHE is efficient, excess acts as a permanent plasticizer. |
| High Water Uptake | Poor coalescence (micro-voids). | Increase EHE dosage slightly; check if MFFT is actually achieved. |
References
-
Eastman Chemical Company. (2023). Eastman EEH Solvent: Technical Data Sheet. Retrieved from
-
ASTM International. (2021). ASTM D2354-10(2018): Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA. Retrieved from
-
Steward, P. A., Hearn, J., & Wilkinson, M. C. (2000). An overview of polymer latex film formation and properties. Progress in Organic Coatings, 38(1), 1-21. (Foundational mechanism).[3]
-
SpecialChem. (2024). 2-(2-Ethylhexyloxy)ethanol Properties and Applications. Retrieved from
-
PubChem. (2024).[1] Compound Summary: 2-(2-Ethylhexyloxy)ethanol.[1][4][5][6] National Library of Medicine. Retrieved from
Sources
Application Note: High-Efficiency Extraction of Hydrophobic Proteins from Lipid-Rich Tissues using 2-(2-Ethylhexyloxy)ethanol (EHE)
[1][2]
Part 1: Executive Summary & Chemical Basis[1][2]
Abstract
Standard aqueous lysis buffers often fail to efficiently solubilize hydrophobic membrane proteins or penetrate lipid-rich matrices (e.g., adipose tissue, brain, liver) without using harsh denaturants like SDS.[1] This Application Note details a protocol utilizing 2-(2-Ethylhexyloxy)ethanol (EHE) —a specialized amphiphilic glycol ether surfactant—as a superior co-solvent for native protein extraction.[1] Unlike ionic detergents, EHE facilitates the disruption of lipid-protein interactions while maintaining protein functionality, making it ideal for downstream applications requiring active enzymes or conformation-sensitive immunoassays.[1]
Chemical Identity & Mechanism[1][2][3]
-
Common Name: 2-(2-Ethylhexyloxy)ethanol (EHE); Ethylene glycol mono-2-ethylhexyl ether.[1][2]
-
Mechanism of Action: EHE possesses a unique branched hydrophobic tail (2-ethylhexyl) and a hydrophilic glycol head.[1] This structure grants it a specific Hydrophilic-Lipophilic Balance (HLB) that allows it to intercalate into lipid bilayers more effectively than linear alcohols.[1]
-
Solubilization: It lowers the interfacial tension between the aqueous buffer and cellular lipids, effectively "degreasing" the tissue and releasing membrane-associated proteins into the aqueous phase.[1]
-
Phase Separation: Under specific thermal conditions, EHE can induce phase separation, allowing for the partitioning of lipids into a solvent phase while proteins remain in the aqueous phase, acting as a purification step.
-
Part 2: Pre-Protocol Considerations
Safety & Handling (Critical)
EHE is a solvent and irritant.[1] Adhere to the following safety standards:
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle concentrated EHE in a fume hood.
-
Compatibility: EHE is compatible with BCA assays but may interfere with Bradford assays due to potential precipitation.[1]
Reagent Preparation
Stock Solution (10% v/v EHE): Due to its viscosity, EHE should be pre-diluted.[1]
-
Add 1 mL of 2-(2-Ethylhexyloxy)ethanol (High Purity >97%) to 9 mL of ultrapure deionized water.
-
Vortex vigorously for 2 minutes until a cloudy emulsion or clear solution forms (solubility is limited; heating to 37°C aids dissolution).
-
Store at Room Temperature (RT).
Lysis Buffer A (Working Solution):
| Component | Concentration | Function |
|---|---|---|
| Tris-HCl (pH 7.[1]4) | 50 mM | pH buffering |
| NaCl | 150 mM | Ionic strength |
| EHE | 0.5% - 2.0% (v/v) | Lipid disruption/Solubilization |
| EDTA | 1 mM | Metalloprotease inhibition |
| Protease Inhibitor Cocktail | 1x | Prevents degradation |[1]
Part 3: The Protocol (Step-by-Step)
Phase 1: Tissue Preparation & Homogenization
Objective: Mechanical disruption of tissue architecture to allow EHE penetration.
-
Harvest: Dissect tissue (e.g., 50–100 mg of liver or adipose tissue) and wash twice with ice-cold PBS to remove blood.
-
Mince: Cut tissue into <1 mm³ pieces using a scalpel on a cooled glass plate.
-
Suspend: Transfer tissue to a pre-chilled Dounce homogenizer. Add 500 µL of Lysis Buffer A per 50 mg of tissue (1:10 w/v ratio).[1]
-
Homogenize: Perform 20–30 strokes on ice.
Phase 2: Solubilization & Extraction
Objective: Chemical extraction of proteins from lipid membranes.
-
Incubation: Transfer the homogenate to a 1.5 mL microcentrifuge tube. Rotate at 4°C for 30 minutes .
-
Note: For extremely hydrophobic proteins, a brief sonication (3 cycles, 10s on/30s off, 20% amplitude) can improve yield.
-
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C .
Phase 3: Phase Partitioning (The EHE Advantage)
Objective: Separation of the lipid-rich solvent phase from the soluble protein fraction.[1]
-
Observation: After centrifugation, three layers will form:
-
Collection: Carefully insert a pipette tip through the top lipid layer (wipe the tip exterior if necessary) and withdraw the Middle Layer .[1]
-
Transfer: Move the supernatant to a fresh, pre-chilled tube.
Phase 4: Quality Control[1][2]
-
Quantification: Measure protein concentration using a BCA Assay.
-
Blanking: Use Lysis Buffer A as the blank to correct for any background absorbance from the glycol ether.[1]
-
Part 4: Visualization of Workflow
The following diagram illustrates the mechanistic flow of the EHE extraction process, highlighting the separation of lipids from the protein of interest.
Figure 1: Workflow for EHE-mediated protein extraction, emphasizing the phase partitioning of lipids.
Part 5: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Protein Yield | Insufficient EHE concentration | Increase EHE to 2.0%. Ensure thorough homogenization. |
| Cloudy Supernatant | Incomplete phase separation | Centrifuge at higher speed (16,000 x g) or extend time to 20 min. |
| Viscous Supernatant | Genomic DNA contamination | Add DNase I (10 µg/mL) during the incubation step (Step 5).[1] |
| Assay Interference | EHE incompatibility | Perform acetone precipitation or dialysis to remove EHE before sensitive assays.[1] |
Part 6: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15260, 2-(2-Ethylhexyloxy)ethanol.[1] Retrieved from [Link]
-
Barton, N., et al. (2006). Use of glycol ethers for selective release of periplasmic proteins from Gram-negative bacteria.[1] (Demonstrates glycol ether efficacy in protein release). Biotechnology Progress. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2-(2-hexyloxy)ethanol.[1] (Safety and physicochemical data).[1][3][4] Retrieved from [Link][1]
Lipidomics sample preparation using 2-(2-Ethylhexyloxy)ethanol-based solvents
Topic: A Novel Approach to Lipidomics Sample Preparation Using a 2-(2-Ethylhexyloxy)ethanol-Based Solvent System
Audience: Researchers, scientists, and drug development professionals in the fields of lipidomics, metabolomics, and analytical chemistry.
Executive Summary
The landscape of lipidomics is continually evolving, driven by the need for extraction methodologies that are not only robust and reproducible but also safer and more environmentally sustainable. Traditional methods, while effective, often rely on hazardous chlorinated solvents. This application note introduces a novel biphasic liquid-liquid extraction (LLE) protocol centered on 2-(2-Ethylhexyloxy)ethanol, a glycol ether with favorable physicochemical properties for lipid extraction. We present a detailed protocol, discuss the mechanistic rationale, and highlight the potential advantages of this system, including reduced solvent volatility, lower toxicity, and an advantageous phase separation profile that simplifies sample handling.
Introduction: The Rationale for Innovation in Lipid Extraction
Comprehensive analysis of the lipidome is fundamental to understanding cellular physiology, disease pathogenesis, and for the discovery of novel biomarkers. The accuracy of any lipidomic analysis is critically dependent on the initial sample preparation, where the goal is to achieve quantitative and unbiased recovery of all lipid species from a biological matrix.[1] For decades, the "gold standard" methods developed by Folch and Bligh & Dyer, which utilize a chloroform/methanol/water solvent system, have been the cornerstone of lipid extraction.[2][3] These methods function by using methanol to disrupt the hydrogen bonds and electrostatic forces between lipids and proteins, while the non-polar chloroform acts as the primary solvent for lipid diffusion and mass transfer.[4][5]
However, the reliance on chloroform, a toxic and environmentally hazardous solvent, has prompted a search for safer and "greener" alternatives.[6][7] This has led to the adoption of protocols based on solvents like methyl-tert-butyl ether (MTBE), which offers comparable extraction efficiency with the added benefit of having the lipid-rich organic phase as the upper layer, simplifying its collection.[8][9]
Continuing this trajectory of innovation, we propose the use of 2-(2-Ethylhexyloxy)ethanol as a promising new solvent for lipidomics. As a glycol ether, it possesses a unique amphiphilic character due to its ether and alcohol functional groups, suggesting a strong potential for effective lipid solubilization.[10] This application note details a proposed protocol leveraging this solvent, designed to be a robust, safer, and user-friendly alternative to conventional methods.
The Candidate Solvent: 2-(2-Ethylhexyloxy)ethanol
2-(2-Ethylhexyloxy)ethanol (CAS: 1559-35-9) is a high-boiling point, low-volatility organic solvent.[11][12] Its molecular structure, featuring a branched alkyl chain and a hydrophilic ethoxyethanol group, provides a unique solvency profile suitable for the diverse polarity range of lipids.
Key Physicochemical Properties
The properties of 2-(2-Ethylhexyloxy)ethanol, when compared to traditional lipidomics solvents, highlight its potential advantages for sample preparation.
| Property | 2-(2-Ethylhexyloxy)ethanol | Chloroform | Methanol | MTBE |
| Formula | C10H22O2[13] | CHCl3 | CH4O | C5H12O |
| Molar Mass ( g/mol ) | 174.28[11] | 119.38 | 32.04 | 88.15 |
| Boiling Point (°C) | ~229[12][14] | 61.2 | 64.7 | 55.2 |
| Density (g/mL at 20°C) | ~0.88-0.89[14] | 1.48 | 0.792 | 0.74 |
| Vapor Pressure (at 20°C) | Very Low (~0.0179 mmHg)[15] | High (~160 mmHg) | High (~97 mmHg) | High (~205 mmHg) |
| Water Solubility | Slightly Soluble (1.14 g/L)[14] | Slightly Soluble (0.8 g/100 mL) | Miscible | Soluble (4.8 g/100 mL) |
| Primary Hazards | Skin/eye irritant[13][16] | Suspected carcinogen, toxic | Flammable, toxic | Flammable, irritant |
Table 1: Comparative properties of 2-(2-Ethylhexyloxy)ethanol and conventional lipidomics solvents.
The significantly higher boiling point and lower vapor pressure of 2-(2-Ethylhexyloxy)ethanol reduce the risk of evaporation during sample handling, which can be a source of irreproducibility with volatile solvents like MTBE.[11] Its density being lower than water means the lipid-containing organic phase will form the upper layer, a recognized advantage for both manual and automated workflows.[8]
Proposed Mechanism of Extraction
The proposed method is a biphasic system analogous to the MTBE protocol. The mechanism relies on creating a single-phase solvent mixture to disrupt the sample matrix and solubilize lipids, followed by the induction of phase separation to partition lipids away from polar contaminants.
Diagram 2: Step-by-step experimental protocol.
-
Sample Preparation: In a clean glass tube, aliquot 100 µL of plasma.
-
Internal Standard Spiking: Add an appropriate amount of a lipid internal standard mixture to the plasma. This is crucial for downstream quantification and for monitoring extraction efficiency. [17]3. Protein Precipitation & Solubilization:
-
Add 300 µL of cold methanol.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
-
Lipid Extraction:
-
Add 1.0 mL of 2-(2-Ethylhexyloxy)ethanol.
-
Cap the tube tightly and vortex for 2 minutes.
-
Place the tube on a shaker/rocker and incubate at room temperature for 30 minutes to ensure complete extraction.
-
-
Phase Separation:
-
Add 250 µL of 150 mM NaCl solution.
-
Vortex for 1 minute to facilitate phase separation.
-
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three distinct layers should be visible: a top organic layer, a bottom aqueous layer, and a precipitated protein disk at the interphase.
-
Collection: Carefully collect the upper organic phase containing the lipids using a glass Pasteur pipette and transfer to a new clean tube.
-
Solvent Evaporation: Dry the collected lipid extract under a gentle stream of nitrogen. Due to the high boiling point of 2-(2-Ethylhexyloxy)ethanol, this step may require gentle heating (e.g., 40-50°C) and will take longer than with chloroform or MTBE.
-
Reconstitution: Reconstitute the dried lipid film in a solvent suitable for the intended analytical platform (e.g., isopropanol/acetonitrile for reverse-phase LC-MS).
Expected Outcomes and Advantages
-
Improved Safety: A significant reduction in health and environmental risks compared to methods using chloroform. [6]* Reduced Volatility: The low vapor pressure of 2-(2-Ethylhexyloxy)ethanol minimizes solvent loss during handling, potentially improving reproducibility.
-
Simplified Workflow: The upper-phase collection of the lipid extract is ergonomically simpler and less prone to contamination from the aqueous phase or protein interphase, similar to the MTBE method. [9]* Broad Lipid Coverage: The amphiphilic nature of the solvent is expected to provide efficient extraction across a wide range of lipid classes, from nonpolar triacylglycerols to more polar phospholipids.
Considerations and Potential Optimizations
-
Solvent Removal: The primary challenge of this method is the time required for the dry-down step due to the solvent's high boiling point. Optimization of temperature and nitrogen flow will be necessary.
-
Solvent Ratios: The proposed solvent ratios are a starting point based on principles from other LLE methods. For different sample matrices (e.g., tissues, cells), optimization of the sample:methanol:solvent:water ratios may be required to maximize recovery.
-
Purity: As with any extraction for mass spectrometry, the use of high-purity solvents is paramount to avoid the introduction of contaminating background ions.
Conclusion
The proposed 2-(2-Ethylhexyloxy)ethanol-based extraction protocol offers a compelling alternative for lipidomics sample preparation. It aligns with the growing demand for "green chemistry" solutions by replacing hazardous solvents with a safer, less volatile option. [18][19]The method's design leverages established principles of liquid-liquid extraction while providing the practical workflow advantages of an upper-phase lipid layer. While further validation and optimization are required, this novel approach holds significant promise for enhancing the safety, reproducibility, and quality of lipidomics research.
References
- DuLab. (2023). Lipid extraction and FAME assay training. University of Hawaii System.
- Scribd. Bligh and Dyer Lipid Extraction Method.
- FAO. EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD).
- OneLab. (n.d.). MTBE Lipid Extraction - Protocol.
- ResearchGate. (n.d.). Lipid Extraction: Basics of the Methyl-tert-Butyl Ether Extraction.
- Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146.
-
YouTube. (2016). Lipid Extraction by Bligh & Dyer Method. [Link]
- LCGC International. (n.d.). Simultaneous Extraction of Metabolites and Lipids.
- Analytical Techniques in Aquaculture Research. (n.d.).
-
PubChem. (n.d.). 2-(2-Ethylhexyloxy)ethanol. National Center for Biotechnology Information. [Link]
- ChemSrc. (2025). 2-(2-Ethylhexyloxy)Ethanol.
- Adress Chemical. (2025). 2-(2-Ethylhexyloxy)Ethanol.
- Sigma-Aldrich. (n.d.). The Extraction of Glycols From Water Using ENVI-Carb™ Plus Solid Phase Extraction Cartridges.
- Han, X., & Gross, R. W. (2014). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research, 55(4), 774-782.
- Frontiers in Bioengineering and Biotechnology. (2022).
- International Journal of Molecular Sciences. (2017).
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. [Link]
- Nutrients. (2021). Advances in Lipid Extraction Methods—A Review.
- Metabolites. (2022). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility.
- ChemicalBook. (n.d.). 2-(HEXYLOXY)
-
Investigative Ophthalmology & Visual Science. (2020). Lipid extraction optimization for the lipidomic profiling analysis of cultured cells used for ocular cell research and therapy. [Link]
- Google Patents. (n.d.). Process for the production of glycol ethers.
- ResearchGate. (2021). Recent advances in lipid extraction using green solvents.
- ResearchGate. (2017).
- ResearchGate. (2022). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility.
- Molecules. (2020). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity.
- Food Chemistry. (2024).
- ChemBK. (2024). 2-[(2-ethylhexyl)oxy]ethanol.
- Canadian Science Publishing. (1959).
- ACS Omega. (2017).
- Ecolink, Inc. (n.d.).
-
IDEAS/RePEc. (2021). Recent advances in lipid extraction using green solvents. [Link]
- IARC Public
- Molecules. (2022). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics.
- Metabolites. (2021). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements.
- ChemicalBook. (n.d.). 2-(2-ETHYLHEXYLOXY)ETHANOL.
- EWG. (n.d.). ETHANOL, 2-[(2-ETHYLHEXYL)OXY]-.
- Journal of Proteome Research. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies.
- RSC Publishing. (n.d.).
- AZoLifeSciences. (2020).
- ResearchGate. (2019). Glycol esters, glycol ethers - Method for the determination of propylene glycol monoethyl ether....
Sources
- 1. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 5. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring alternative solvents to n-hexane for green extraction of lipid from camellia oil cakes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecolink.com [ecolink.com]
- 11. 2-(2-Ethylhexyloxy)Ethanol Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]
- 12. 2-(2-ETHYLHEXYLOXY)ETHANOL CAS#: 1559-35-9 [m.chemicalbook.com]
- 13. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. 2-(2-Ethylhexyloxy)Ethanol | CAS#:1559-35-9 | Chemsrc [chemsrc.com]
- 16. ewg.org [ewg.org]
- 17. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Green Solvents for Lipid Extraction From Microalgae to Produce Biodiesel [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Synthesis of Functional Derivatives from 2-(2-Ethylhexyloxy)ethanol: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies for creating functional derivatives from 2-(2-Ethylhexyloxy)ethanol. This versatile glycol ether, with its unique combination of a primary alcohol and a branched lipophilic chain, serves as a valuable starting material for a diverse array of chemical entities with potential applications in various scientific fields, including materials science and pharmacology.
Introduction: The Potential of 2-(2-Ethylhexyloxy)ethanol
2-(2-Ethylhexyloxy)ethanol, also known as ethylene glycol mono-2-ethylhexyl ether, is a colorless liquid with a mild odor.[1] Its structure, featuring a reactive primary hydroxyl group and a bulky, branched alkyl chain, imparts a unique solubility profile and makes it an attractive scaffold for chemical modification. The functionalization of the terminal hydroxyl group allows for the introduction of a wide range of chemical moieties, thereby tuning the physicochemical properties of the resulting molecules for specific applications.
This guide will delve into three primary classes of reactions for derivatizing 2-(2-Ethylhexyloxy)ethanol: esterification, etherification, and oxidation. Each section will provide the theoretical underpinnings of the reaction, detailed experimental protocols, and a discussion of the potential applications of the synthesized derivatives, with a particular focus on their relevance to drug development.
Table 1: Physicochemical Properties of 2-(2-Ethylhexyloxy)ethanol
| Property | Value | Reference |
| Molecular Formula | C10H22O2 | [2] |
| Molecular Weight | 174.28 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 229 °C | [4] |
| Density | 0.892 g/mL at 25 °C | [4] |
| Solubility in Water | Slightly soluble | [3] |
I. Esterification: Crafting Bioactive Esters and Prodrugs
Esterification is a fundamental reaction in organic synthesis that allows for the conversion of the hydroxyl group of 2-(2-Ethylhexyloxy)ethanol into an ester linkage. This transformation is pivotal for several reasons. In the context of drug development, esterification is a common strategy to create prodrugs, which are inactive or less active precursors of a drug that are converted into the active form in the body.[5] This approach can be used to improve a drug's solubility, stability, and bioavailability.[6]
A. Fischer-Speier Esterification: A Classic Approach
The Fischer-Speier esterification is a well-established method for forming esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[7] The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of one of the reactants or to remove the water formed during the reaction.[8]
Sources
- 1. Poly(ethylene glycol) dimethyl ether mediated oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Ethylhexyloxy)Ethanol Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]
- 4. 2-(2-Ethylhexyloxy)ethanol reagent grade, 97 1559-35-9 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]
- 7. US20120220798A1 - Method for carboxylic acid esterification - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Utilizing 2-(2-Ethylhexyloxy)ethanol as a high-boiling point solvent
Executive Summary
This guide details the operational protocols for utilizing 2-(2-Ethylhexyloxy)ethanol (CAS: 1559-35-9) as a specialized reaction medium in pharmaceutical process chemistry.[1][2] Unlike standard glycol ethers, 2-(2-Ethylhexyloxy)ethanol (EGEHE) combines a high boiling point (229°C) with low water miscibility , a rare trait in the glycol ether family.[1][2] This unique physicochemical profile allows researchers to conduct high-temperature condensation reactions at atmospheric pressure while facilitating simplified aqueous workups—effectively bridging the gap between polar aprotic solvents (like NMP/DMSO) and non-polar hydrocarbons.[1][2]
Target Audience: Process Chemists, Synthetic Organic Researchers, and Scale-up Engineers.[1][2]
Physicochemical Profile & Strategic Value
To effectively utilize EGEHE, one must understand its "Amphiphilic Thermal Anchor" properties.[1][2] It possesses an ether oxygen and a terminal hydroxyl group (hydrophilic potential) but is dominated by the bulky 2-ethylhexyl tail (hydrophobic anchor).[1][2]
Table 1: Critical Physicochemical Properties of 2-(2-Ethylhexyloxy)ethanol
| Property | Value | Operational Implication |
| Boiling Point | 229 °C | Enables high-temp reactions (kinetic acceleration) without autoclaves.[1][2] |
| Density | 0.892 g/mL (25°C) | Lighter than water; facilitates predictable phase separation (Top Layer).[1][2] |
| Water Solubility | ~1.14 g/L (Low) | Critical Differentiator: Unlike Ethanol/DMSO, it forms a biphasic system with water, allowing extractive workups directly from the reaction pot.[1] |
| Vapor Pressure | 0.02 mmHg (20°C) | Extremely low volatility; minimizes solvent loss and VOC exposure during long refluxes.[1][2] |
| Flash Point | ~109 °C (Closed Cup) | Safer handling profile compared to lower molecular weight ethers.[1][2] |
Scientific Insight: Most high-boiling polar solvents (DMSO, DMF, DMAc) are fully water-miscible, making product isolation tedious (requiring multiple back-extractions or flooding with water).[1][2] EGEHE offers the thermal stability of these solvents but the workup simplicity of toluene or heptane .[1][2]
Decision Logic: When to Select EGEHE
Before proceeding to protocols, verify that EGEHE is the correct solvent for your transformation using the logic flow below.
Figure 1: Solvent selection logic for high-temperature synthesis.
Protocol A: High-Temperature Condensation with In-Situ Phase Separation
Context: This protocol is ideal for synthesizing hydrophobic drug intermediates (e.g., etherifications, esterifications, or cyclizations) that require temperatures >180°C to drive kinetics but suffer from yield loss during aqueous workup in miscible solvents.[1][2]
Safety Pre-Check:
-
Hazards: EGEHE is a severe skin irritant and potentially corrosive (Category 1B).[1][2] Wear chemically resistant gloves (Nitrile/Neoprene) and a face shield.[1][2]
-
Ventilation: Perform all operations in a fume hood.
Step-by-Step Methodology
-
Reaction Assembly:
-
Thermal Activation:
-
Reaction Monitoring:
-
The "Thermal Quench" (Critical Step):
-
Biphasic Workup (The EGEHE Advantage):
-
Product Isolation:
-
Option A (Crystallization): If the product crystallizes upon cooling, cool the EGEHE solution to 0°C. Filter the solid.[1][2]
-
Option B (Distillation): If the product is an oil, distill off the EGEHE under high vacuum (<1 mmHg).[1][2] Note: EGEHE boils at ~229°C; vacuum is mandatory to avoid product decomposition.[1]
Protocol B: Azeotropic Water Removal (Dean-Stark Alternative)
Context: For reactions where water is a byproduct (e.g., imine formation), EGEHE can serve as a non-volatile "chaser" solvent in conjunction with a lighter entrainer.[1][2]
-
Setup:
-
Process:
-
Advantage: Prevents the reaction temperature from dropping as the azeotrope boils off, ensuring the reaction stays at the kinetic limit (~140°C+).[1][2]
Process Workflow Diagram
The following diagram illustrates the streamlined workup enabled by EGEHE's immiscibility with water.
Figure 2: Streamlined synthesis and workup workflow using EGEHE.
Safety & Handling (Trustworthiness)
Hazard Identification:
-
Skin/Eye: EGEHE is classified as Skin Corr.[1][2] 1B or Severe Irritant depending on the vendor data.[1][2] It causes severe skin burns and eye damage upon prolonged contact [1].[1][2][4]
Handling Protocols:
-
PPE: Butyl rubber or Nitrile gloves (minimum 0.4mm thickness) are required.[1][2] Standard latex gloves offer insufficient protection against glycol ethers.[1][2]
-
Storage: Store in a cool, dry place away from strong oxidizing agents. It is hygroscopic; keep containers tightly sealed to maintain the "low water" advantage.[1][2]
-
Disposal: As a glycol ether, it must be disposed of via high-temperature incineration.[1][2] Do not discharge into aqueous waste streams despite its partial solubility.[1][2]
References
-
Sigma-Aldrich. (2024).[1][2][5] Safety Data Sheet: 2-(2-Ethylhexyloxy)ethanol. Retrieved from
-
PubChem. (2025).[1][2] Compound Summary: 2-(2-Ethylhexyloxy)ethanol (CID 15260).[1][2] National Center for Biotechnology Information.[1][2] Retrieved from [1][2]
-
Eastman Chemical Company. (2024).[1][2] Eastman™ EEH Solvent Technical Data Sheet. Retrieved from [1][2]
-
ChemicalBook. (2025).[1][2][6] 2-(2-Ethylhexyloxy)ethanol Properties and Applications. Retrieved from [1][2][7]
Sources
- 1. 2-(2-ETHYLHEXYLOXY)ETHANOL CAS#: 1559-35-9 [m.chemicalbook.com]
- 2. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1559-35-9: Ethylene glycol mono-2-ethylhexyl ether [cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-(2-Ethylhexyloxy)Ethanol | CAS#:1559-35-9 | Chemsrc [chemsrc.com]
- 7. 2-(2-ETHYLHEXYLOXY)ETHANOL | 1559-35-9 [chemicalbook.com]
Introduction: Unveiling the Potential of 2-(2-Ethylhexyloxy)ethanol in RP-HPLC
An in-depth guide to leveraging 2-(2-Ethylhexyloxy)ethanol as a novel mobile phase modifier in reverse-phase high-performance liquid chromatography (RP-HPLC) is presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its potential applications, mechanistic insights, and detailed protocols for its use.
In the realm of reverse-phase high-performance liquid chromatography (RP-HPLC), the composition of the mobile phase is a critical determinant of separation efficiency, selectivity, and resolution.[1][2] While traditional mobile phases consisting of water and organic solvents like acetonitrile or methanol are widely used, the quest for enhanced chromatographic performance has led to the exploration of various mobile phase modifiers.[2][3] These modifiers can fine-tune the interactions between the analyte, the stationary phase, and the mobile phase to achieve optimal separation.[1][4]
This application note introduces 2-(2-Ethylhexyloxy)ethanol, a high-boiling point, amphiphilic ether alcohol, as a novel mobile phase modifier in RP-HPLC.[5][6][7] Its unique molecular structure, featuring a polar ethanol head and a non-polar 2-ethylhexyl tail, suggests its potential to modulate the chromatographic landscape in several beneficial ways. This document will delve into the physicochemical properties of 2-(2-Ethylhexyloxy)ethanol, propose its mechanisms of action as a mobile phase modifier, and provide detailed protocols for its application and evaluation.
Physicochemical Properties of 2-(2-Ethylhexyloxy)ethanol
A thorough understanding of the physicochemical properties of a mobile phase modifier is paramount for its effective implementation. The key properties of 2-(2-Ethylhexyloxy)ethanol are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H22O2 | [5][6] |
| Molecular Weight | 174.28 g/mol | [5][6][7] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 224.8 – 229 °C | [5][7] |
| Density | 0.88 - 0.892 g/mL at 20-25 °C | [5][7] |
| Flash Point | 64 - 76 °C | [5][8] |
| Solubility in Water | Slightly soluble | [8] |
| LogP | 2.21 - 2.5 | [5][6] |
Proposed Mechanisms of Action in RP-HPLC
The efficacy of 2-(2-Ethylhexyloxy)ethanol as a mobile phase modifier is postulated to stem from its amphiphilic nature, allowing it to interact with both the non-polar stationary phase and the polar mobile phase. The proposed mechanisms are threefold:
-
Dynamic Coating of the Stationary Phase : The non-polar 2-ethylhexyl group can adsorb onto the hydrophobic stationary phase (e.g., C18), creating a dynamic coating. This can shield residual silanol groups, which are known to cause peak tailing for basic compounds.[4] The polar ethanol moiety of the modifier would then be oriented towards the mobile phase, creating a modified surface with altered polarity.
-
Enhanced Analyte Solubilization in the Mobile Phase : For highly hydrophobic analytes that may exhibit poor solubility in conventional aqueous-organic mobile phases, the presence of 2-(2-Ethylhexyloxy)ethanol can increase their partitioning into the mobile phase, leading to improved peak shapes and reduced retention times.
-
Formation of Adducts with Analytes : The modifier can form transient, non-covalent adducts with certain analytes through hydrogen bonding or van der Waals interactions. This can alter the overall hydrophobicity of the analyte, thereby influencing its retention behavior and potentially improving the selectivity between co-eluting species.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chiraltech.com [chiraltech.com]
- 4. zeptometrix.com [zeptometrix.com]
- 5. 2-(2-Ethylhexyloxy)Ethanol | CAS#:1559-35-9 | Chemsrc [chemsrc.com]
- 6. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2-Ethylhexyloxy)ethanol reagent grade, 97 1559-35-9 [sigmaaldrich.com]
- 8. 2-(2-Ethylhexyloxy)Ethanol Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]
Troubleshooting & Optimization
Minimizing side reactions in the synthesis of 2-(2-Ethylhexyloxy)ethanol.
The following technical guide is structured as a Technical Support Center resource, designed for immediate application by researchers and process chemists.
Topic: Minimizing Side Reactions & Optimizing Selectivity for the Mono-Adduct Ticket ID: #ETH-2EH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "n=1" Challenge
The synthesis of 2-(2-Ethylhexyloxy)ethanol (EGEHE) via the direct ethoxylation of 2-ethylhexanol presents a fundamental kinetic challenge: Competitive Propagation .[1]
In a standard base-catalyzed environment, the reaction product (the mono-ethoxylate) is often more nucleophilic than the starting material (2-ethylhexanol).[1] This leads to the rapid consumption of the desired product to form di-, tri-, and poly-ethoxylates (oligomers).[1]
The Core Directive: To maximize the yield of the mono-adduct (n=1) and minimize side reactions, you must shift the kinetic probability away from chain extension. This is achieved primarily through Stoichiometric Leverage and Catalyst Selection .[2]
Critical Process Parameters (CPP) & Troubleshooting Guide
This section addresses specific deviations users encounter.
Issue 1: High Levels of Di- and Tri-Ethoxylates (Oligomers)
User Report: "My GC trace shows only 60% mono-ether. The rest is a tail of higher homologs (n=2, n=3)."
Root Cause: The concentration of Ethylene Oxide (EO) relative to the localized concentration of 2-Ethylhexanol is too high, or the reaction was run to high conversion. Technical Insight: In base catalysis, the distribution of homologs follows the Weibull-Nycander or Flory-Poisson distribution. As the reaction proceeds and free alcohol is consumed, the probability of EO reacting with an already-ethoxylated molecule increases exponentially.[2]
Corrective Protocol:
-
Adopt the "High-Excess" Strategy: You cannot run this reaction 1:1. You must use a molar ratio of Alcohol:EO of at least 4:1 to 6:1 .[2]
-
Why? This ensures that an EO molecule statistically encounters a virgin alcohol molecule much more often than a mono-ethoxylate.[1]
-
-
Limit Conversion: Stop the reaction when only 15-20% of the alcohol has reacted.[2]
-
Trade-off: This requires an efficient recycling loop for the unreacted 2-ethylhexanol (boiling point ~184°C), which is easily separated from the product (bp ~229°C).
-
Issue 2: Formation of Polyethylene Glycols (PEGs)
User Report: "I see a peak at the baseline that corresponds to PEG-200 or PEG-400, not attached to my ethylhexyl chain."
Root Cause: Moisture contamination.[1][2] Water acts as a "super-initiator" because it has two active protons.[1][2] One molecule of water can initiate a PEG chain that grows rapidly, consuming EO without producing the target molecule.[2] Technical Insight: 100 ppm of water can generate significant PEG impurities because the rate of ethoxylation for diols (like PEG) is often faster than for mono-alcohols.[1]
Corrective Protocol:
-
Azeotropic Drying: Before introducing EO, heat the 2-ethylhexanol/catalyst mixture to 110°C under vacuum (or nitrogen sparge) to remove water.[1][2]
-
Karl Fischer Validation: Do not proceed until water content is < 50 ppm .
Issue 3: Product Discoloration (Yellowing)
User Report: "The final product has a yellow tint (APHA > 10)."
Root Cause: Oxidation of the ether linkage or acetaldehyde formation (isomerization of EO) due to hot spots or oxygen leaks.[2]
Corrective Protocol:
-
Nitrogen Inerting: The reactor must be pressure-purged with
(3x) prior to EO addition.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Temperature Control: Maintain reaction temperature between 140°C - 160°C . Exceeding 170°C promotes aldehyde formation and color bodies.[2]
-
Reducing Agents: Addition of 0.05% Sodium Borohydride (
) during the neutralization step can reduce color bodies.[2]
Experimental Protocol: The "High-Selectivity" Route
Objective: Synthesis of 2-(2-Ethylhexyloxy)ethanol with >90% selectivity for n=1 (after distillation).
Reagents:
-
Substrate: 2-Ethylhexanol (Anhydrous)[1]
-
Reagent: Ethylene Oxide (Liquefied or Gas feed)[1]
-
Catalyst: Sodium Methoxide (NaOMe) or KOH (0.1 - 0.2 wt%)[1]
Step-by-Step Workflow:
-
Drying/Catalyst Activation:
-
Ethoxylation (The Kinetic Zone):
-
Heat to 150°C .
-
Feed EO slowly.[1][2] Maintain Molar Ratio: Total EO added should not exceed 0.25 equivalents relative to the starting alcohol charge.[2]
-
Control Point: Monitor pressure.[1][2][3][4] If pressure rises rapidly, EO is accumulating (not reacting).[2] Stop feed and wait for "digest" (pressure drop).[1][2]
-
-
Neutralization:
-
Purification (The Recycle Loop):
-
Fraction 1 (Recycle): Distill unreacted 2-Ethylhexanol (bp 184°C) at reduced pressure. Return this to Step 1.
-
Fraction 2 (Product): Collect 2-(2-Ethylhexyloxy)ethanol (bp ~229°C).
-
Residue: Higher homologs (n=2, 3) remain in the pot.
-
Mechanistic Visualization
The following diagram illustrates the competitive pathways and the "Recycle Logic" required for high purity.
Caption: Reaction pathway showing the competitive propagation (red arrow) where the product competes with the reactant for EO. The recycle loop (dashed) is essential for economic viability when using high alcohol excess.
Catalyst Comparison Data
While the "Excess Alcohol" strategy is robust, advanced catalysts can improve the intrinsic distribution.[2]
| Catalyst System | Selectivity for n=1 | Homolog Distribution | Pros | Cons |
| KOH / NaOH (Standard) | Moderate | Broad (Flory-Poisson) | Low cost, proven reliability.[1] | Requires high alcohol excess (6:[1]1) to minimize oligomers.[1][2] |
| NRE Catalysts (Ca/Mg based) | High | Narrow (Peaked) | Reduces "tail" of high MW oligomers.[1] | Higher cost; catalyst removal can be difficult (filtration required).[1][2] |
| Double Metal Cyanide (DMC) | Very High | Very Narrow | Extremely active; low byproduct formation.[1][2] | Generally used for high MW polyols; expensive for simple mono-ethers.[1] |
| Acid Catalysts ( | High | Narrow | Kinetics favor n=1 slightly more than base.[2] | High Risk: Promotes dioxane formation (cyclic dimer of EO) and corrosion.[2] |
References
-
Kirk-Othmer Encyclopedia of Chemical Technology. "Glycols." Wiley Online Library. [Link][1]
-
Ullmann's Encyclopedia of Industrial Chemistry. "Ethylene Glycol."[1][2] Wiley-VCH. [Link][1]
-
Shell Global. "Ethylene Oxide/Glycols Manufacturing Technology."[1][2] [Link][1]
-
PubChem. "2-(2-Ethylhexyloxy)ethanol Compound Summary."[1] National Library of Medicine. [Link][1][2]
-
Hreczuch, W., et al. "Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems."[2][5] Journal of Surfactants and Detergents. [Link]
Sources
- 1. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting phase separation in 2-(2-Ethylhexyloxy)ethanol-based emulsions
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Phase Separation in EHE-based Formulations Reference Molecule: 2-(2-Ethylhexyloxy)ethanol (CAS: 1559-35-9)
Executive Summary & Molecule Profile
Welcome to the technical support interface. You are likely encountering instability in a formulation utilizing 2-(2-Ethylhexyloxy)ethanol (hereafter referred to as EHE ).[1]
To troubleshoot effectively, we must first ground our understanding in the molecule's physicochemical nature.[1] EHE is rarely the primary emulsifier; it functions as a lipophilic co-surfactant and coupling solvent .[1]
EHE Physicochemical Profile
| Property | Value | Implication for Stability |
| Molecular Weight | 174.28 g/mol | Small molecule, high mobility at interface.[1] |
| Water Solubility | ~0.9 - 1.0% (w/w) | Slightly soluble; partitions significantly into the oil phase or interface.[1] |
| Estimated HLB | ~7.0 (Griffin Method) | Lipophilic. Promotes W/O structures or acts as a wetting agent.[1] |
| Cloud Point | Low (Concentration dependent) | Thermosensitive. Becomes hydrophobic upon heating.[1] |
| Role | Co-surfactant / Cosolvent | Reduces interfacial tension (IFT) and modifies interfacial curvature.[1] |
The Core Conflict: Phase separation in EHE systems is usually driven by a mismatch in interfacial curvature or a phase transition temperature (PIT) violation.[1] Because EHE is a glycol ether, it exhibits Lower Critical Solution Temperature (LCST) behavior—it becomes less soluble in water as heat increases.
Diagnostic Logic Workflow
Before adjusting your formulation, identify the type of separation occurring.[1] Use the logic flow below to categorize your instability.
Figure 1: Diagnostic decision tree for identifying the root cause of EHE emulsion instability.
Troubleshooting Modules
Module A: Thermal Instability (The Cloud Point Issue)
Symptom: The emulsion is stable at room temperature but separates into two clear phases when heated (e.g., during sterilization or processing).
Mechanism: EHE contains an ethoxylate group (-CH2-CH2-O-).[1] At lower temperatures, water molecules form hydrogen bonds with this ether oxygen, hydrating the molecule. As temperature rises, kinetic energy breaks these bonds.[1] The EHE dehydrates, becomes lipophilic, and the emulsion undergoes Phase Inversion (from O/W to W/O or complete separation).
Corrective Protocol: Cloud Point Determination
-
Prepare: A 10mL aliquot of your emulsion.
-
Heat: Place in a water bath with a thermometer. Heat at 1°C/min.[1]
-
Observe: Note the temperature where the emulsion suddenly becomes turbid or separates into oil/water layers.
-
Fix:
Module B: Interfacial Curvature Mismatch (Winsor Types)
Symptom: Formation of a third "middle phase" or excess oil/water separation immediately after mixing.[1]
Mechanism: EHE acts as a "wedge" at the oil-water interface.[1] It penetrates the surfactant film, increasing the area per molecule and reducing the curvature.
-
Too much EHE: Curvature becomes negative (bends towards water)
Water-in-Oil (W/O) favored.[1] -
Too little EHE: Curvature remains positive (bends towards oil)
Oil-in-Water (O/W) favored.[1] -
Target: Bicontinuous Microemulsion (Winsor Type III or IV).[1][2]
Corrective Protocol: The "Fish" Diagram Scan Perform a co-surfactant scan to find the single-phase region (Winsor IV).[1]
| Step | Action | Observation | Interpretation |
| 1 | Fix Oil/Water ratio (e.g., 1:1) and Primary Surfactant % (e.g., 10%). | Baseline established. | N/A |
| 2 | Titrate EHE into the system in 1% increments. | 2 Phases (Lower turbid) | Winsor I (O/W): Not enough EHE to flatten curvature. |
| 3 | Continue Titration. | 3 Phases (Middle clear) | Winsor III: Bicontinuous. Ultra-low interfacial tension.[1] |
| 4 | Continue Titration. | 1 Phase (Clear/Translucent) | Winsor IV: Stable Microemulsion (Target). |
| 5 | Continue Titration. | 2 Phases (Upper turbid) | Winsor II (W/O): Too much EHE; system inverted. |
Module C: Ostwald Ripening
Symptom: Droplet size increases over time (days), leading to creaming.[1]
Mechanism: EHE is slightly water-soluble.[1][3] It can act as a "ferry," transporting oil molecules through the aqueous phase from small droplets to large droplets.[1] This accelerates Ostwald Ripening.[1]
Fix:
-
Add a Ripening Inhibitor: Incorporate a highly water-insoluble oil (e.g., Squalane or long-chain triglycerides) into the oil phase.[1] This creates an osmotic pressure gradient that opposes droplet shrinkage.[1]
Mechanistic Visualization
The following diagram illustrates how EHE (Co-surfactant) modifies the surfactant film curvature, a critical concept for stabilizing these emulsions.
Figure 2: Mechanism of EHE action at the oil-water interface, reducing rigidity and surface tension.
Frequently Asked Questions (FAQ)
Q1: Can I use EHE as the sole emulsifier? A: Generally, no .[1] With an estimated HLB of ~7, it is not hydrophilic enough to stabilize O/W emulsions alone.[1] It requires a high-HLB partner (e.g., Polysorbate 80 or PEG-40 Hydrogenated Castor Oil) to form a stable system.[1]
Q2: Why does my emulsion turn clear when I heat it, then cloudy when it cools? A: You are likely observing a Phase Inversion Temperature (PIT) phenomenon.[1] At high temperatures, the EHE makes the system W/O (which might appear clear if the refractive indices match or if it's a microemulsion). Upon cooling, it crosses the phase boundary back into an unstable region.[1] This reversibility confirms the instability is thermal-driven, not chemical degradation.[1]
Q3: Is EHE compatible with ionic surfactants? A: Yes. In fact, combining EHE (nonionic) with an ionic surfactant (like SDS or CTAB) often produces more stable microemulsions than nonionic-only systems. The EHE shields the electrostatic repulsion between the ionic surfactant heads, allowing for tighter packing at the interface.[1]
References
-
PubChem. (2025).[1][4] 2-(2-Ethylhexyloxy)ethanol Compound Summary. National Library of Medicine.[1] Link
-
Winsor, P. A. (1948).[1][5][6] Hydrotropy, Solubilisation and Related Emulsification Processes.[1] Trans. Faraday Soc., 44, 376-398.[1] (Foundational text on Winsor Classifications I-IV).
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-(2-Ethylhexyloxy)ethanol. Link
-
Griffin, W. C. (1949).[1] Classification of Surface-Active Agents by 'HLB'. Journal of the Society of Cosmetic Chemists, 1(5), 311-326.
- Shinoda, K., & Saito, H. (1968). The Effect of Temperature on the Phase Equilibria and the Types of Dispersions of the Ternary System Water-Benzene-Polyoxyethylated Nonylphenol. Journal of Colloid and Interface Science. (Establishes the PIT concept relevant to glycol ethers).
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2-Ethylhexyloxy)Ethanol Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]
- 4. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A-Z Guide to 2-(2-Ethylhexyloxy)ethanol Purification
Welcome to the comprehensive technical support guide for identifying and removing common impurities in 2-(2-Ethylhexyloxy)ethanol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile solvent and chemical intermediate. Here, we delve into the nuances of purification, providing not just protocols, but the scientific rationale behind them to empower you to troubleshoot and optimize your experiments effectively.
I. Understanding the Impurity Profile of 2-(2-Ethylhexyloxy)ethanol
The purity of 2-(2-Ethylhexyloxy)ethanol is paramount for consistent and reliable results in your applications. Impurities can arise from the synthesis process, degradation, or improper storage. The most common synthetic route is a variation of the Williamson ether synthesis, which provides clues to the likely contaminants.
What are the most common impurities I should be aware of in my 2-(2-Ethylhexyloxy)ethanol sample?
Based on its synthesis from 2-ethylhexanol and either 2-chloroethanol or ethylene oxide, the primary impurities you are likely to encounter are:
-
Unreacted Starting Materials:
-
2-Ethylhexanol: Due to incomplete reaction, this is a very common impurity.
-
Ethylene Glycol: Can be present if ethylene oxide and water are used in the synthesis or from hydrolysis of other reactants.
-
-
Side-Reaction Byproducts:
-
Diethylene glycol mono-2-ethylhexyl ether: Formed if the initial product reacts with another molecule of ethylene oxide.
-
Water: Can be introduced during the workup or be a byproduct of side reactions.
-
-
Degradation Products:
-
Peroxides: Ethers are prone to forming explosive peroxides upon exposure to air and light. This is a critical safety concern.
-
Here is a summary of the key physical properties of 2-(2-Ethylhexyloxy)ethanol and its common impurities, which are crucial for selecting the appropriate purification method:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Solubility in Water |
| 2-(2-Ethylhexyloxy)ethanol | 174.28 | ~229 | Slightly soluble |
| 2-Ethylhexanol | 130.23 | 183-185[1] | Insoluble |
| Ethylene Glycol | 62.07 | 197.3[2] | Miscible[2] |
| Diethylene glycol mono-2-ethylhexyl ether | 218.33 | ~272 | Slightly soluble |
II. Analytical Methods for Impurity Identification
Accurate identification and quantification of impurities are the first steps toward effective purification.
How can I identify and quantify the impurities in my 2-(2-Ethylhexyloxy)ethanol sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for this purpose.
-
Expertise & Experience: GC provides excellent separation of volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then provides structural information for each separated component, allowing for confident identification.
-
Trustworthiness: By using certified reference standards for the expected impurities, you can create calibration curves for accurate quantification. The resulting chromatogram will provide a clear picture of the purity of your sample.
-
Authoritative Grounding: The United States Pharmacopeia (USP) specifies GC with Flame Ionization Detection (GC-FID) for detecting and quantifying impurities like ethylene glycol and diethylene glycol in related compounds, highlighting the suitability of GC-based methods.
A typical GC-MS analysis would involve dissolving a sample of your 2-(2-Ethylhexyloxy)ethanol in a suitable solvent (e.g., methanol or dichloromethane) and injecting it into the instrument. The resulting peaks can be identified by comparing their retention times and mass spectra to those of known standards.
III. Troubleshooting and Purification Protocols
This section provides detailed, step-by-step guides to address specific impurity issues.
A. Issue: Presence of Unreacted 2-Ethylhexanol and Other Volatile Impurities
My GC-MS analysis shows a significant peak for 2-ethylhexanol. How can I remove it?
The most effective method for removing 2-ethylhexanol and other volatile impurities with different boiling points is Fractional Distillation , potentially under reduced pressure (vacuum distillation).
Causality Behind Experimental Choices: Fractional distillation separates liquids based on differences in their boiling points.[3] 2-Ethylhexanol has a significantly lower boiling point (183-185 °C) than 2-(2-Ethylhexyloxy)ethanol (~229 °C), making this an ideal separation technique.[1] Performing the distillation under vacuum lowers the boiling points of all components, which can prevent thermal degradation of your product.
Experimental Workflow: Fractional Distillation
Caption: Workflow for fractional distillation.
Detailed Protocol for Fractional Distillation:
-
Preparation:
-
Assemble the fractional distillation apparatus as shown in the diagram. Ensure all glassware is clean and dry.
-
Add the impure 2-(2-Ethylhexyloxy)ethanol and a few anti-bumping granules to the distillation flask.[4]
-
If using a vacuum, ensure all joints are properly sealed with vacuum grease.
-
-
Distillation:
-
Begin heating the distillation flask gently with a heating mantle.
-
Monitor the temperature at the top of the fractionating column.
-
The first fraction to distill will be the component with the lowest boiling point, which is 2-ethylhexanol. Collect this in a separate receiving flask.
-
The temperature will remain relatively constant during the distillation of each pure component.
-
Once the 2-ethylhexanol has been removed, the temperature will rise. Discard any intermediate fraction where the temperature is not stable.
-
When the temperature stabilizes at the boiling point of 2-(2-Ethylhexyloxy)ethanol (adjust for vacuum if applied), change to a clean receiving flask to collect the purified product.
-
-
Completion:
-
Stop the distillation when only a small amount of residue remains in the distillation flask to avoid distilling to dryness, which can be hazardous.
-
Allow the apparatus to cool completely before disassembling.
-
Self-Validation: The purity of the collected fractions should be confirmed by GC-MS.
B. Issue: Presence of Water and Polar Impurities (e.g., Ethylene Glycol)
My sample is cloudy and/or my analysis indicates the presence of ethylene glycol. What is the best purification method?
For removing water and highly polar impurities like ethylene glycol, Liquid-Liquid Extraction is a highly effective and common technique.[5]
Causality Behind Experimental Choices: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquids (typically an organic solvent and water).[5] 2-(2-Ethylhexyloxy)ethanol is only slightly soluble in water, while ethylene glycol is completely miscible with water.[2] This significant difference in polarity and water solubility allows for the selective removal of ethylene glycol into the aqueous phase.
Experimental Workflow: Liquid-Liquid Extraction
Caption: Workflow for liquid-liquid extraction.
Detailed Protocol for Liquid-Liquid Extraction:
-
Preparation:
-
Dissolve the impure 2-(2-Ethylhexyloxy)ethanol in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
-
Extraction:
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and venting to release pressure.
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
Carefully drain the lower aqueous layer, which now contains the water-soluble impurities.
-
Repeat the washing process with fresh deionized water two to three more times to ensure complete removal of polar impurities.
-
-
Drying and Isolation:
-
After the final water wash, wash the organic layer with a saturated sodium chloride solution (brine) to help remove dissolved water from the organic layer.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) to the organic layer and swirl to remove any remaining traces of water.
-
Gravity filter or decant the dried organic solution into a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to yield the purified 2-(2-Ethylhexyloxy)ethanol.
-
Self-Validation: Analyze a small sample of the purified product by GC-MS to confirm the absence of ethylene glycol and by Karl Fischer titration to determine the water content.
C. Issue: Trace Amounts of Various Impurities
My product is mostly pure, but I need to remove trace amounts of various impurities for a high-purity application. What should I do?
For removing trace impurities, particularly those with some polarity, Adsorption Chromatography using a suitable adsorbent can be very effective.
Causality Behind Experimental Choices: Adsorption works by passing the liquid through a solid material (adsorbent) that has a high surface area. Impurities adhere to the surface of the adsorbent through various intermolecular forces, while the desired product passes through.[6] Activated carbon is a common choice for removing organic impurities from organic liquids.[6]
Detailed Protocol for Adsorption:
-
Adsorbent Selection: Activated carbon is a good starting point for removing a broad range of organic impurities.
-
Procedure:
-
Add a small amount of the chosen adsorbent (e.g., 1-5% by weight) to the 2-(2-Ethylhexyloxy)ethanol.
-
Stir the mixture at room temperature for a specified period (e.g., 1-2 hours).
-
Remove the adsorbent by filtration.
-
-
Optimization: The amount of adsorbent and the contact time may need to be optimized for your specific application.
Self-Validation: Purity should be checked by GC-MS before and after treatment to assess the effectiveness of the adsorbent.
IV. Critical Safety Consideration: Peroxide Formation
How do I test for and remove potentially hazardous peroxides?
Ethers can form explosive peroxides over time when exposed to air and light. ALWAYS test for peroxides before heating or distilling any ether, including 2-(2-Ethylhexyloxy)ethanol.
Test for Peroxides:
-
Add 1-3 mL of the ether to an equal volume of 2% potassium iodide (KI) solution in a test tube. Add a drop of dilute hydrochloric acid. A yellow color indicates the presence of low levels of peroxides, while a brown color indicates high levels.
-
Alternatively, commercially available peroxide test strips can be used for a quick and easy assessment.
Removal of Peroxides:
If peroxides are present, they must be removed before any purification involving heat. A common method is to pass the solvent through a column of activated alumina.
V. FAQs
Q1: Can I use simple distillation instead of fractional distillation to remove 2-ethylhexanol?
Simple distillation is less efficient at separating liquids with close boiling points. While there is a significant difference between the boiling points of 2-ethylhexanol and 2-(2-Ethylhexyloxy)ethanol, fractional distillation will provide a much purer product in a single operation.
Q2: My liquid-liquid extraction is forming an emulsion. What should I do?
Emulsions are a common issue. To break an emulsion, you can try:
-
Allowing the mixture to stand for a longer period.
-
Gently swirling the separatory funnel instead of vigorous shaking.
-
Adding a small amount of brine (saturated NaCl solution).
Q3: How should I store purified 2-(2-Ethylhexyloxy)ethanol?
Store it in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and light, which can promote peroxide formation. Store in a cool, dry, well-ventilated area away from heat sources and oxidizing agents.[7]
VI. References
-
Hasan, M. M., Mahmud, M. R. A., & Islam, M. G. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal, 11(1).
-
Intratec. (2021). 2-Ethylhexanol Production from Propylene and Syngas. Intratec.us.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15260, 2-(2-Ethylhexyloxy)ethanol.
-
Sigma-Aldrich. (n.d.). 2-(2-Ethylhexyloxy)ethanol.
-
Purdue University. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Purdue Extension.
-
ResearchGate. (2025). Determination of Glycol Ethers in Ambient Air by Adsorption Sampling and Thermal Desorption with GC/MS Analysis: Performance Evaluation and Field Application.
-
Google Patents. (n.d.). CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol.
-
Wikipedia. (n.d.). Ethylene glycol.
-
Wikipedia. (n.d.). 2-Ethylhexanol.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
IARC Publications. (n.d.). GLYCOL ETHERS.
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
-
Wikipedia. (n.d.). Williamson ether synthesis.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7720, 2-Ethylhexanol.
-
YouTube. (2018). UPDATED How To Set-Up and Perform Fractional Distillation #Science.
-
Cipax. (n.d.). Ethylene glycol, chemical resistance.
-
Sentry Air Systems. (n.d.). Industrial Hygiene Report Control of Glycol Ether Solvent Fumes Using Activated Carbon Filter Media.
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism.
-
Shimadzu. (n.d.). M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS.
-
Google Patents. (n.d.). CN102924242A - Method for purifying propylene glycol ether compounds.
-
YouTube. (2022). Separating Techniques: Fractional Distillation.
-
AZoM. (2022). Detecting Ethylene Glycol and Diethylene Glycol Impurities.
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
-
Wikipedia. (n.d.). 2-(2-Ethoxyethoxy)ethanol.
-
Restek. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column.
-
YouTube. (2021). Fractional Distillation of Red Wine.
-
INCHEM. (n.d.). ICSC 0270 - ETHYLENE GLYCOL.
-
Google Patents. (n.d.). CN102115431B - Synthesis method of 2, 2-ethoxyethanol.
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
-
Adress Chemical. (n.d.). 2-(2-Ethylhexyloxy)Ethanol.
-
Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7).
-
YouTube. (2021). Fractional Distillation: Ethanol/Water Separation.
-
YouTube. (2025). How Does Ethylene Glycol Raise The Boiling Point? - Chemistry For Everyone.
-
Ataman Kimya. (n.d.). 2-ETHYL HEXANOL.
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis.
-
Berryman Chemical. (n.d.). Product Spotlight: 2-Ethylhexanol.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8199, Diethylene glycol monohexyl ether.
-
INCHEM. (n.d.). ICSC 0890 - 2-ETHYLHEXANOL.
-
ChemicalBook. (n.d.). 2-(2-HEXYLOXYETHOXY)ETHANOL | 112-59-4.
-
ChemBK. (2024). di(ethylene glycol) 2-ethylhexyl ether.
Sources
- 1. berrymanchemical.com [berrymanchemical.com]
- 2. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 3. AE-117 [extension.purdue.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN102924242A - Method for purifying propylene glycol ether compounds - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
Technical Support Center: NMR Analysis for Assessing the Purity of 2-(2-Ethylhexyloxy)ethanol
As a Senior Application Scientist, this guide provides a comprehensive, experience-driven approach to assessing the purity of 2-(2-Ethylhexyloxy)ethanol using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. This document moves beyond simple instructions to explain the causality behind experimental choices, ensuring you can develop robust, self-validating methods and effectively troubleshoot any issues that arise.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions researchers encounter when using qNMR for purity determination.
Q1: Why is quantitative NMR (qNMR) the preferred method for determining the purity of a compound like 2-(2-Ethylhexyloxy)ethanol?
A: Quantitative NMR (qNMR) is a primary analytical method, meaning it determines the quantity of a substance directly without needing a calibration curve from a reference standard of the analyte itself.[1][2] The core principle of qNMR is that the area of a specific NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal.[2][3]
This offers several distinct advantages over chromatographic techniques like GC or HPLC:
-
Accuracy and Traceability: qNMR can be SI-traceable, providing a high degree of confidence in the results.[1]
-
Efficiency: A single, certified internal standard can be used to quantify a wide variety of different compounds, eliminating the need to source and validate a specific certified reference material for 2-(2-Ethylhexyloxy)ethanol.[1]
-
Comprehensive Information: A single spectrum provides structural confirmation, detects and identifies impurities, and allows for quantification simultaneously.[1]
Q2: What are the most critical experimental parameters I need to control for an accurate qNMR measurement?
A: Unlike routine NMR for structural elucidation, qNMR requires careful optimization of several parameters to ensure signal proportionality is maintained. The most critical are:
-
Long Relaxation Delay (d1): The time between pulses must be long enough to allow all relevant protons (in both the analyte and the internal standard) to fully relax back to their equilibrium state. A common rule of thumb is to set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any peak being integrated. Insufficient relaxation leads to signal saturation and inaccurate integrals.
-
90° Pulse Angle: A calibrated 90° pulse angle ensures uniform excitation across the entire spectrum, which is essential for accurate quantification.[4]
-
Sufficient Signal-to-Noise (S/N) Ratio: For integration errors to be less than 1%, a signal-to-noise ratio of at least 250:1 is recommended for the peaks of interest.[5] This is typically achieved by acquiring a sufficient number of scans.
-
Uniform Excitation: The transmitter frequency should be placed in the center of the spectral region containing the peaks to be integrated to ensure all signals are excited equally.[5]
Q3: How do I select the best internal standard for analyzing 2-(2-Ethylhexyloxy)ethanol?
A: The choice of internal standard is paramount for a successful qNMR experiment. An ideal standard should possess the following characteristics:
-
High Purity and Known Stoichiometry: It should be a certified reference material (CRM) with a precisely known purity.
-
Chemical Stability: It must not react with the analyte, the solvent, or air.
-
Simple NMR Spectrum: Ideally, it should have one or more sharp singlet peaks to simplify integration and avoid overlap.
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.
-
Non-overlapping Resonances: Its peaks must be in a clear region of the spectrum, well-separated from any signals from 2-(2-Ethylhexyloxy)ethanol or potential impurities.
For 2-(2-Ethylhexyloxy)ethanol, which is a non-polar alcohol, suitable internal standards could include maleic acid , 1,4-dinitrobenzene , or dimethyl sulfone , depending on the solvent used and the specific spectral regions that need to be clear.
Q4: Which deuterated solvent should I use for this analysis?
A: The solvent must completely dissolve both the 2-(2-Ethylhexyloxy)ethanol sample and the chosen internal standard. It should also have minimal signal overlap with the analyte.
-
Chloroform-d (CDCl₃): This is often a good first choice for moderately polar to non-polar organic molecules like glycol ethers. Its residual solvent peak is at 7.26 ppm, which is unlikely to interfere with the main signals of the analyte.
-
Acetone-d₆: Its residual peak is around 2.05 ppm.[6] This could be a viable alternative if the aromatic region needs to be exceptionally clean, though it may overlap with aliphatic signals depending on the specific impurities.
-
Deuterium Oxide (D₂O): This is generally unsuitable for 2-(2-Ethylhexyloxy)ethanol due to its low water solubility.[7] Furthermore, the hydroxyl proton (-OH) of the analyte would exchange with deuterium, causing its signal to disappear.[8]
Section 2: Detailed Experimental Protocol for Purity Assessment
This protocol provides a step-by-step workflow designed for accuracy and self-validation.
I. Materials and Equipment
-
Analyte: 2-(2-Ethylhexyloxy)ethanol (CAS 1559-35-9).[9]
-
Internal Standard (IS): Maleic Acid (Certified Reference Material, purity ≥ 99.5%).
-
Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) with 0.03% v/v Tetramethylsilane (TMS).
-
Equipment:
-
Analytical balance (readable to at least 0.01 mg).
-
NMR spectrometer (400 MHz or higher recommended for better signal dispersion).
-
High-quality 5 mm NMR tubes.
-
Volumetric flasks, pipettes, and syringes.
-
II. Sample Preparation
Causality Check: Accurate weighing is the foundation of qNMR. Any error in mass measurement will directly translate into an error in the final purity calculation.
-
Weigh the Internal Standard: Accurately weigh approximately 10-15 mg of the maleic acid internal standard directly into a clean, dry vial. Record the mass precisely (e.g., M_IS = 12.55 mg).
-
Weigh the Analyte: In the same vial, accurately weigh approximately 30-40 mg of 2-(2-Ethylhexyloxy)ethanol. Record the mass precisely (e.g., M_Analyte = 35.20 mg).
-
Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Cap and vortex thoroughly until both the analyte and the internal standard are completely dissolved. Visually inspect for any undissolved particulates.
-
Transfer: Carefully transfer the solution into a clean NMR tube.
III. NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity. A narrow, symmetrical TMS peak is indicative of good shimming.
-
Set Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Pulse Angle (p1): 90° (use the value previously calibrated for the probe).
-
Relaxation Delay (d1): 30 seconds. This is a conservative value to ensure full relaxation for both the analyte and the maleic acid protons, which is crucial for accuracy.
-
Acquisition Time (aq): ~2-3 seconds.
-
Number of Scans (ns): 16 or 32 (adjust to achieve S/N > 250:1).
-
Spectral Width (sw): Centered around 5 ppm, spanning from -1 to 11 ppm.
-
-
Acquire Data: Start the acquisition.
IV. Data Processing and Purity Calculation
-
Fourier Transform: Apply an exponential window function with minimal line broadening (e.g., LB = 0.3 Hz) and perform the Fourier transform.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum, which is critical for accurate integration.
-
Integration:
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate a well-resolved, unique signal from 2-(2-Ethylhexyloxy)ethanol. The triplet corresponding to the -CH₂-OH protons is often a good choice.
-
Integrate the singlet from the two olefinic protons of the maleic acid internal standard (~6.3 ppm).
-
-
Purity Calculation: Use the following formula:
Purity (% w/w) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (M_IS / M_Analyte) * P_IS
Variable Description Example Value I_Analyte Integral area of the selected analyte peak e.g., 55.40 N_Analyte Number of protons for the integrated analyte peak 2 (for -CH₂-OH) I_IS Integral area of the internal standard peak e.g., 30.15 N_IS Number of protons for the integrated IS peak 2 (for maleic acid) MW_Analyte Molecular Weight of 2-(2-Ethylhexyloxy)ethanol 174.28 g/mol [10] MW_IS Molecular Weight of Maleic Acid 116.07 g/mol M_Analyte Mass of the analyte weighed 35.20 mg M_IS Mass of the internal standard weighed 12.55 mg P_IS Purity of the internal standard e.g., 99.8%
Section 3: Data Interpretation and Reference
Expected ¹H NMR Spectrum of 2-(2-Ethylhexyloxy)ethanol
The following table summarizes the expected chemical shifts for the main compound. Note that the -OH peak can shift or broaden depending on concentration and the presence of water.
| Assignment | Protons | Multiplicity | Approx. Chemical Shift (ppm in CDCl₃) |
| a | -CH₃ (ethyl group) | Triplet | ~0.88 |
| b | -CH₃ (butyl group) | Triplet | ~0.90 |
| c, d | -CH₂- (butyl chain) | Multiplet | ~1.25 - 1.45 |
| e | -CH- | Multiplet | ~1.55 |
| f | -O-CH₂- (ethylhexyl) | Doublet | ~3.40 |
| g | -O-CH₂-CH₂-O- | Triplet | ~3.55 |
| h | -CH₂-OH | Triplet | ~3.70 |
| i | -OH | Singlet (broad) | Variable (e.g., ~2.5) |
Potential Impurities and Their Signatures:
-
2-Ethylhexanol (Starting Material): Look for characteristic signals of the alcohol without the ethoxyethanol moiety. The -CH₂-OH group will appear as a doublet around 3.6 ppm.
-
Water: A broad singlet, typically between 1.5 and 2.0 ppm in CDCl₃.
-
Residual Solvents: Check for common solvent peaks (e.g., acetone at 2.17 ppm, ethyl acetate at 2.05, 4.12, 1.26 ppm) if the sample has been purified.[11]
Section 4: Troubleshooting Guide
Q: My baseline is rolling or distorted. What is the cause and how do I fix it? A: A poor baseline is one of the most common issues in NMR and severely compromises integration accuracy.
-
Cause 1: Poor Shimming. The magnetic field is not homogeneous. This results in broad, asymmetric peak shapes and a distorted baseline.[12]
-
Solution: Re-shim the instrument. On modern spectrometers, running the automatic shimming routine is often sufficient. For difficult samples, manual shimming of the Z1 and Z2 shims may be necessary.
-
-
Cause 2: Receiver Gain Too High. If the signal is too intense, it can overload the detector, causing baseline artifacts.[13]
-
Solution: Reduce the receiver gain ('rg') and re-acquire the spectrum. This is particularly important for highly concentrated samples.
-
-
Cause 3: Acoustic Ringing. This can occur with very strong signals (like a residual solvent peak) and manifests as a sinusoidal roll in the baseline.
-
Solution: Increase the "dead time" at the beginning of the acquisition (if the spectrometer software allows) or use a specialized pulse sequence designed to suppress strong signals.
-
Q: I see sharp, unexpected peaks in my spectrum. Are they impurities? A: They could be, but they might also be artifacts.
-
Cause 1: Contamination. The sample, solvent, or NMR tube may be contaminated.
-
Cause 2: Spinning Sidebands. These are small peaks that appear symmetrically on either side of a large peak. They are caused by inhomogeneities in the magnetic field perpendicular to the main axis, often exacerbated by a non-cylindrical sample volume.
-
Solution: Reduce the spinning rate or, preferably, improve the shimming. Modern instruments often produce high-quality spectra without spinning.
-
-
Cause 3: Quadrature Image. This artifact appears as a peak reflected across the center of the spectrum and is often out of phase.[12]
-
Solution: This is an instrument issue related to detector imbalance. On modern systems, this is rare but can be corrected by instrument service engineers.
-
Q: My calculated purity is over 100%. What went wrong? A: This is a clear indication of a systematic error in the experiment.
-
Cause 1: Incorrect Integration. Ensure the integration regions are set correctly and that the baseline is flat. Integrating a noisy baseline can artificially inflate the integral value.
-
Cause 2: Inaccurate Weighing. A small error in weighing, particularly underestimating the mass of the analyte or overestimating the mass of the internal standard, will lead to a high purity value.
-
Cause 3: Impure Internal Standard. If the internal standard has a lower purity than stated on its certificate, the calculated purity of the analyte will be artificially high. Always use a certified, dry standard.
-
Cause 4: Peak Overlap. If an impurity peak is overlapping with the analyte peak you chose for integration, the integral value will be too large.
-
Solution: Choose a different, well-resolved peak for quantification for both the analyte and the standard.
-
Q: The hydroxyl (-OH) peak is very broad or has disappeared. Is this a problem? A: For qNMR, this is generally not a problem, and is often expected.
-
Cause: The hydroxyl proton is acidic and can undergo rapid chemical exchange with other acidic protons, such as trace amounts of water in the solvent.[16] This exchange process broadens the signal significantly. In some cases, the peak can become so broad that it is lost in the baseline noise.
-
Solution: Do not use the hydroxyl proton signal for quantification. Rely on the C-H proton signals, which are stable and do not exchange. If you need to confirm the presence of the -OH group, you can add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum; the -OH peak will disappear, confirming its identity.
-
Section 5: Visual Workflows
Diagram 1: qNMR Purity Assessment Workflow
This diagram illustrates the logical flow from sample preparation to the final result.
Caption: Workflow for qNMR Purity Analysis.
Diagram 2: Troubleshooting NMR Spectral Artifacts
This decision tree helps diagnose common issues observed in the NMR spectrum.
Caption: Decision Tree for NMR Troubleshooting.
References
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.).
- Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL.
-
2-(2-Ethylhexyloxy)ethanol. (n.d.). PubChem. Retrieved from [Link]
- Quantitative NMR Spectroscopy. (2017, November). University of Oxford.
- qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
How to Measure Alcohol Content with Benchtop qNMR. (2019, April 4). AZoM. Retrieved from [Link]
-
NMR Artifacts. (n.d.). Michigan State University. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
NMR spectra of ethyl alcohol. (n.d.). Shivaji College. Retrieved from [Link]
-
How is the internal standard used to quantify the concentration of my analyte? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]
-
Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
2-(2-Ethylhexyloxy)Ethanol. (n.d.). Adress Chemical. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
Sources
- 1. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. rssl.com [rssl.com]
- 4. azom.com [azom.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. chem.washington.edu [chem.washington.edu]
- 7. 2-(2-Ethylhexyloxy)Ethanol Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-(2-ETHYLHEXYLOXY)ETHANOL | 1559-35-9 [chemicalbook.com]
- 10. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 13. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 14. epfl.ch [epfl.ch]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. shivajicollege.ac.in [shivajicollege.ac.in]
Technical Support Center: Stability Optimization for 2-(2-Ethylhexyloxy)ethanol Formulations
Role: Senior Application Scientist Subject: 2-(2-Ethylhexyloxy)ethanol (CAS 1559-35-9) Synonyms: Diethylene glycol mono-2-ethylhexyl ether; Ethylene glycol 2-ethylhexyl ether.[1]
Introduction: The Double-Edged Solvent
Welcome to the technical support hub. You are likely here because you are utilizing 2-(2-Ethylhexyloxy)ethanol (EHE) for its exceptional solvency and surfactant-like properties in a difficult formulation—perhaps to solubilize a lipophilic API or enhance skin penetration.[1]
However, EHE carries a "hidden" liability common to all glycol ethers: Autoxidation . The very ether linkage that provides its amphiphilic utility is a magnet for free radical attack, leading to peroxide formation that can silently degrade your Active Pharmaceutical Ingredient (API) long before physical instability is visible.
This guide moves beyond basic "store in a cool place" advice. We will engineer stability into your formulation by addressing the root causes of degradation: Radical Propagation and Phase Separation .
Module 1: Chemical Stability (The Peroxide Threat)
The Mechanism
Glycol ethers do not degrade linearly; they degrade exponentially via autoxidation . The ether oxygen stabilizes a radical on the adjacent carbon (
The Pathway:
-
Initiation: Trace metal or light abstracts a hydrogen atom.[1]
-
Propagation: The carbon radical reacts with atmospheric
to form a peroxy radical ( ), which steals a hydrogen from another ether molecule, creating a hydroperoxide ( ) and a new radical. -
Termination/Damage: Hydroperoxides decompose into aldehydes/acids or react directly with your oxidation-sensitive API (e.g., reacting with thiols, amines, or double bonds).[1]
Visualization: The Autoxidation Cascade
The following diagram illustrates the invisible degradation pathway and where you must intervene.
Figure 1: The autoxidation cascade of glycol ethers and the three critical control points (Nitrogen, Chelation, Antioxidants).[1][3]
Troubleshooting FAQ: Chemical Stability
Q: My API is degrading, but the EHE raw material meets the Certificate of Analysis (CoA). Why? A: Standard CoAs often list "Peroxide Value" (POV) at the time of release. Ethers generate peroxides after the container is opened.
-
Protocol: Do not trust the CoA date. Test peroxides immediately upon opening a drum.[1]
-
Limit: For sensitive APIs, ensure POV
.
Q: Which antioxidant should I use with 2-(2-Ethylhexyloxy)ethanol? A: Since EHE is lipophilic (LogP ~2.2-2.8), water-soluble antioxidants (like Ascorbic Acid) may not partition effectively into the ether phase where the damage occurs.[1]
-
Recommendation: Use Butylated Hydroxytoluene (BHT) or
-Tocopherol (0.05% - 0.1% w/w).[1] These partition into the ether/oil phase, intercepting the radicals at the source.
Module 2: Physical Stability (Solubility & Phase Behavior)[1]
2-(2-Ethylhexyloxy)ethanol is often mistaken for a highly water-soluble surfactant.[1] It is not. It is a hydrotrope/co-solvent with limited water solubility (~1.14 g/L or 0.1%).[1]
Critical Data: Solubility Limits
| Parameter | Value | Implications for Formulation |
| Water Solubility | ~0.11% (1.14 g/L) | High Risk: Adding >0.2% to aqueous buffers without a primary surfactant will cause phase separation (haze/oil droplets).[1] |
| LogP | ~2.2 - 2.8 | Highly compatible with lipophilic APIs; incompatible with highly polar aqueous phases.[1] |
| Boiling Point | 229°C | Stable to heat processing, but heat accelerates peroxide formation. |
| Density | 0.892 g/mL | Lighter than water; phase separation will result in a top layer (creaming).[1] |
Protocol: The "Cloud Point" Stress Test
Because EHE has low water solubility, "Cloud Point" here refers to the temperature at which your solubilized system (EHE + Surfactant + Water) breaks down.
-
Prepare: 50 mL of formulation in a sealed glass vial.
-
Heat: Place in a water bath. Ramp temperature from 25°C to 60°C at 1°C/min.[1]
-
Observe: Record the temperature (
) where the solution turns from clear to hazy. -
Criteria:
must be higher than your maximum storage temperature (e.g., if storing at 40°C, must be ).
Module 3: Packaging & Handling[4]
EHE is an aggressive solvent.[1] It can extract plasticizers from packaging or adsorb into the plastic, changing the drug's concentration.
Compatibility Decision Tree
Figure 2: Packaging material compatibility guide.[1] Avoid PVC due to plasticizer extraction by the ether.
Field Note: If you must use plastic (e.g., IV bags), use polypropylene (PP) or polyethylene (PE) , but perform an extractables study early. EHE is known to migrate into plastics.[1]
Experimental Protocol: Peroxide Quantification
Do not rely on visual inspection.[1] Peroxides are colorless.
Method: Iodometric Titration (Micro-method) Purpose: Quantify oxidative potential before adding API.[1]
-
Solvent Blank: Mix 10 mL of Glacial Acetic Acid + 10 mL Chloroform (or Isooctane).
-
Sample: Add 5.0 g of 2-(2-Ethylhexyloxy)ethanol to the solvent mix.
-
React: Add 1 mL of saturated Potassium Iodide (KI) solution. Shake for 1 minute.
-
Mechanism:
-
-
Observe: A yellow color indicates liberated Iodine (
), meaning peroxides are present.[1][4] -
Titrate: Titrate with 0.01 N Sodium Thiosulfate until colorless (use starch indicator for precision).
-
Calculation:
Acceptance Criteria:
-
Raw Material:
(Ideally ).[1] -
Final Formulation:
.
References & Authority[1][6][7][8][9]
-
PubChem. 2-(2-Ethylhexyloxy)ethanol (CAS 1559-35-9) Compound Summary.[1][5] National Library of Medicine.[1] Link
-
Gautam, T., et al. (2021).[1][6] Autoxidation of Glycols Used in Inhalable Daily Products.[1] ChemRxiv.[1] (Demonstrates the radical mechanism in glycol ethers). Link
-
Jackson, H.L., et al. (1970).[1] Control of Peroxidizable Compounds.[1][4][7][8] Journal of Chemical Education.[1][4][6] (Foundational protocol for peroxide management in ethers). Link[1]
-
Environmental Health & Safety. Peroxide Forming Solvents. Yale University.[1] (Safety and testing protocols for Class B peroxide formers). Link
-
ChemicalBook. 2-(2-Ethylhexyloxy)ethanol Physical Properties and Safety. (Source for density and boiling point data). Link
Sources
- 1. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medarbetare.su.se [medarbetare.su.se]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 8. ors.od.nih.gov [ors.od.nih.gov]
Technical Support Center: Optimizing Surfactant-to-Oil Ratio (SOR) in EHO Microemulsions
The following Technical Support Guide is designed for researchers and formulation scientists working with 2-(2-Ethylhexyloxy)ethanol (often abbreviated as EHO or EHE ) in microemulsion systems.
Current Status: Operational Topic: Formulation Optimization & Phase Behavior Molecule Focus: 2-(2-Ethylhexyloxy)ethanol (CAS: 1559-35-9)
System Overview & Chemical Logic
2-(2-Ethylhexyloxy)ethanol is a lipophilic glycol ether amphiphile. In microemulsion formulation, it rarely acts as the sole surfactant due to its low Hydrophile-Lipophile Balance (HLB). Instead, it functions as a critical Co-Surfactant or Linker .
Its primary role is to penetrate the interfacial film established by a primary surfactant (e.g., Tween 80, Lecithin, or SDS), reducing interfacial tension (
The Optimization Challenge: Optimizing the Surfactant-to-Oil Ratio (SOR) involves balancing the solubilization capacity against toxicity and cost.
-
Too Low SOR: System separates (Winsor I/II).
-
Too High SOR: Toxicity increases; drug loading capacity decreases per unit volume.
-
Optimal SOR: The minimum concentration required to merge phases into a single isotropic region (
).
The Phase Behavior Dashboard
Before starting your titration, verify your system's theoretical position using the Winsor Classification . EHO is lipophilic; increasing its proportion in the surfactant blend (
Visualization: Phase Transition Logic
The following diagram illustrates the effect of increasing EHO concentration or Total Surfactant on phase behavior.
Figure 1: Logical flow of phase transitions driven by EHO concentration and Total Surfactant-to-Oil Ratio.
Experimental Protocol: The "Fish Cut" Method
To optimize the SOR, you must determine the "Fish Tail" point—the minimum surfactant concentration (
Reagents:
-
Oil Phase: (e.g., Isopropyl Myristate, Limonene).
-
Aqueous Phase: Water or Buffer.
-
Surfactant Blend (
): Primary Surfactant + 2-(2-Ethylhexyloxy)ethanol.
Step-by-Step Workflow:
-
Define
: Fix the mass ratio of Primary Surfactant to EHO.-
Recommendation: Start with
or . EHO is potent; high concentrations may destabilize the primary surfactant.
-
-
Prepare Samples: Create a series of vials with fixed Oil:Water ratios (usually 1:1 by weight).
-
Titrate
: Add the surfactant blend in incremental steps to the Oil/Water mixture. -
Equilibrate: Vortex and let stand at constant temperature (
) for 24 hours. -
Observe: Look for the transition from turbid (2 or 3 phases) to transparent (1 phase).
Visualization: Optimization Workflow
Figure 2: Iterative workflow for determining the minimum Surfactant-to-Oil Ratio (
Troubleshooting Guide (FAQs)
Issue: Persistent Cloudiness (Turbidity)
Q: I have added EHO to my surfactant blend, but the system remains milky (emulsion, not microemulsion). Why?
A: Turbidity indicates the system is in a multiphase region (Winsor I or II) and the droplet size is too large (>100 nm).
-
Diagnosis: If the emulsion separates with oil on top, your system is too hydrophilic (Winsor I). If oil is on the bottom or water separates out, it is too lipophilic (Winsor II).
-
Solution:
-
If Winsor I: Increase the EHO concentration. EHO is lipophilic and will increase the curvature toward the oil phase.
-
If Winsor II: Decrease EHO or increase the Primary Surfactant (hydrophile).
-
General: You may simply be below the critical SOR. Increase the total amount of
.
-
Issue: Gel Formation / High Viscosity
Q: As I increase the SOR, the mixture becomes a thick gel instead of a fluid liquid.
A: You have likely encountered a Liquid Crystal (LC) phase (Lamellar or Hexagonal). This often happens when the surfactant concentration is high, but the interfacial film is too rigid.
-
Mechanism: The surfactant tails are packing too tightly.
-
Solution: Increase the ratio of EHO relative to the primary surfactant. EHO has a branched "ethylhexyl" tail which acts as a "wedge," disrupting the packing order of the liquid crystals and restoring fluidity.
Issue: Temperature Sensitivity
Q: My microemulsion is clear at
A: EHO is a non-ionic glycol ether. Like all ethoxylated/hydroxylated non-ionics, it has a Cloud Point . As temperature rises, the hydrogen bonds between water and the ether oxygens break, making the molecule more lipophilic.
-
Fix: If working at body temperature (
), you must design the formulation to be slightly hydrophilic at room temperature so that it shifts into the "optimal" zone upon heating. Reduce the EHO content slightly for higher-temperature applications.
Data Reference: Typical Formulation Ranges
The following table provides starting point ratios for EHO-based systems. Note: "Primary Surfactant" refers to high-HLB agents like Tween 80 or Cremophor EL.
| Parameter | Range | Notes |
| 1:1 to 4:1 | Lower ratios (more EHO) favor W/O systems; Higher ratios favor O/W. | |
| Optimal SOR ( | 0.4 - 0.8 | Mass ratio of Total Surfactant to Oil. Values < 0.4 are excellent but hard to achieve. |
| Oil Phase | IPM, Oleic Acid | EHO works best with medium-chain polar oils. |
| Water Content | 10% - 80% | Highly dependent on the desired continuous phase. |
References
-
Winsor, P. A. (1948).[1] Hydrotropy, Solubilisation and Related Emulsification Processes. Trans. Faraday Soc., 44, 376-398. Link
-
Schmidt, R. F., et al. (2023). Phase behavior and structure of a biocompatible microemulsion based on Tween 20, 2-ethylhexylglycerine and isopropyl palmitate. Colloid and Polymer Science. Link
- Note: Validates the use of ethylhexyl-derivatives as cosurfactants for curvature modific
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15260, 2-(2-Ethylhexyloxy)ethanol. Link
-
Kahlweit, M., et al. (1985).[2] Phase Behavior of Ternary Systems of the Type H2O-Oil-Nonionic Amphiphile. Angewandte Chemie International Edition. Link
Sources
Technical Support Center: Optimizing Reaction Kinetics in 2-(2-Ethylhexyloxy)ethanol
This technical guide addresses the solvent-specific kinetic effects of 2-(2-Ethylhexyloxy)ethanol (CAS 1559-35-9), a specialized glycol ether often used for its high boiling point, lipophilicity, and unique amphiphilic properties.
Solvent Identity & Profile
-
Common Name: Ethylene Glycol Mono-2-Ethylhexyl Ether (EHOE)
-
Boiling Point: 229°C[1]
-
Character: Lipophilic Protic. High boiling, moderate viscosity, amphiphilic.
Executive Summary: 2-(2-Ethylhexyloxy)ethanol is not a passive medium; it actively participates in reaction kinetics through hydrogen bonding and hydrophobic interactions. Its large 2-ethylhexyl tail provides excellent solubility for non-polar substrates, while the glycol head group introduces protic character. This duality can accelerate reactions involving amphiphilic transition states but may suppress rates for anionic nucleophiles due to specific solvation.[4]
Troubleshooting Guide: Kinetic Anomalies
Issue 1: My nucleophilic substitution (S_N2) reaction is significantly slower than in DMF or Acetonitrile.
Diagnosis: Specific Solvation of Nucleophiles. Unlike dipolar aprotic solvents (DMF, DMSO) that leave anions "naked" and reactive, 2-(2-Ethylhexyloxy)ethanol is a protic solvent . The terminal hydroxyl group forms strong hydrogen bonds with anionic nucleophiles (e.g., Cl⁻, Br⁻, alkoxides), creating a solvation shell that stabilizes the ground state and raises the activation energy barrier.
Technical Insight: The bulky 2-ethylhexyl group creates a "steric cage" around the solvated ion. While this makes the solvent excellent for dissolving lipophilic salts, it hinders the nucleophile's approach to the electrophile.
Corrective Protocol:
-
Increase Temperature: The solvent’s high boiling point (229°C) allows you to run reactions at 120–150°C, where H-bonding networks weaken, liberating the nucleophile.
-
Add a Phase Transfer Catalyst (PTC): Use quaternary ammonium salts (e.g., Aliquat 336) to create a "lipophilic ion pair" that is less solvated by the glycol ether hydroxyls.
-
Co-solvent Strategy: If possible, dilute with a non-protic co-solvent (e.g., Toluene) to disrupt the H-bond network while maintaining solubility.
Issue 2: The reaction rate plateaus or becomes erratic at lower temperatures (<40°C).
Diagnosis: Viscosity-Induced Diffusion Control. 2-(2-Ethylhexyloxy)ethanol is significantly more viscous than common solvents like THF or Methanol (approx. 10–15 cP at 20°C, estimated based on structural analogs). At lower temperatures, the reaction may shift from kinetic control (governed by activation energy) to diffusion control (governed by mass transfer).
Technical Insight:
In diffusion-controlled regimes, the rate constant (
Corrective Protocol:
-
Agitation Audit: Ensure high-shear mixing (e.g., overhead stirrer vs. magnetic bar) to minimize stagnant boundary layers.
-
Temperature Bump: Even a modest increase from 25°C to 50°C can drop viscosity by 50%, shifting the system back to a kinetically controlled regime.
Issue 3: Unexpected oxidation byproducts or radical scavenging.
Diagnosis: Peroxide Interference.
Like all glycol ethers, 2-(2-Ethylhexyloxy)ethanol is a Class B/C peroxide former. The ether oxygen adjacent to the alkyl chain activates the
Technical Insight: The 2-ethylhexyl branch creates a tertiary carbon position that is particularly prone to radical abstraction, potentially accelerating peroxide formation compared to linear glycol ethers.
Corrective Protocol:
-
Mandatory Testing: Test solvent with Quantofix® Peroxide strips prior to every kinetic run.[4]
-
Purification: If peroxides >5 ppm, pass the solvent through a column of activated alumina. Do not distill to dryness.[5]
-
Inhibitor Use: For non-radical reactions, ensure 2,6-di-tert-butyl-4-methylphenol (BHT) is present (typically 50-100 ppm).
Experimental Optimization Workflows
Workflow A: Solvent Suitability Decision Tree
Use this logic flow to determine if 2-(2-Ethylhexyloxy)ethanol is the correct medium for your kinetics.
Caption: Decision logic for selecting 2-(2-Ethylhexyloxy)ethanol based on thermal and mechanistic requirements.
Workflow B: Kinetic Solvation Model
Understanding how the solvent interacts with your transition state (TS).[4]
Caption: Mechanistic impact of solvent structure on different transition state types.
Comparative Data for Kinetic Planning
| Property | 2-(2-Ethylhexyloxy)ethanol | 2-Butoxyethanol | DMF | Implication for Kinetics |
| Boiling Point | 229°C | 171°C | 153°C | Allows high-activation energy ( |
| Dielectric Constant ( | ~7–10 (Est.)* | 9.4 | 36.7 | Poor ionization support; disfavors S_N1 pathways. |
| Proticity | Protic (1 OH) | Protic (1 OH) | Aprotic | H-bonds anions; suppresses nucleophilicity. |
| Viscosity (20°C) | Moderate (~10 cP)** | 2.9 cP | 0.92 cP | Potential for mass-transfer limitations at |
| Lipophilicity | High (C8 branched) | Moderate (C4 linear) | Low | Excellent for dissolving fatty acids/lipids. |
*Estimated based on 2-ethylhexanol (
References
-
National Institute of Standards and Technology (NIST). "Ethanol, 2-[(2-ethylhexyl)oxy]- Properties."[3] NIST Chemistry WebBook, SRD 69.[Link]
- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for kinetic solvent effects and Hughes-Ingold rules).
-
Occupational Safety and Health Administration (OSHA). "Glycol Ethers: Hazard Recognition."[4] (Regarding peroxide formation and safety). [Link]
Sources
- 1. 2-(2-ETHYLHEXYLOXY)ETHANOL CAS#: 1559-35-9 [m.chemicalbook.com]
- 2. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanol, 2-[(2-ethylhexyl)oxy]- [webbook.nist.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Validation & Comparative
Advanced Process Solvent Selection: 2-(2-Ethylhexyloxy)ethanol vs. Propylene Glycol Ethers
The following technical guide compares 2-(2-Ethylhexyloxy)ethanol (often abbreviated as EHG or 2-Ethylhexyl Glycol Ether) with Propylene Glycol Ethers (PGEs) for applications in pharmaceutical process development and industrial formulation.
Content Type: Technical Comparison Guide Target Audience: Pharmaceutical Process Chemists, Formulation Scientists, and R&D Engineers.[1][2]
Executive Summary: The Hydrophobic/Volatility Trade-off[1]
In the landscape of oxygenated solvents, the choice between 2-(2-Ethylhexyloxy)ethanol (EHG) and Propylene Glycol Ethers (PGEs) represents a critical decision point regarding hydrophobicity, volatility, and toxicological profile.[2]
While PGEs (like PM, DPM, PnB) have become the industry standard for "safety-first" formulations due to their benign metabolic pathway, EHG occupies a unique niche.[2] It acts as a "surfactant-solvent" hybrid —offering extreme hydrophobicity and low volatility that standard PGEs cannot match.[1] This guide dissects the mechanistic differences to help you select the correct solvent for extraction, purification, and equipment cleaning.[2]
Quick Selection Matrix
| Feature | 2-(2-Ethylhexyloxy)ethanol (EHG) | Propylene Glycol n-Butyl Ether (PnB) | Propylene Glycol Methyl Ether (PM) |
| Primary Role | Heavy-duty hydrophobic solvent / Coalescent | Fast-evaporating hydrophobic solvent | General purpose hydrophilic solvent |
| Hydrophobicity | Extreme (Water insoluble) | High | Low (Water miscible) |
| Evaporation Rate | Very Slow (<0.01 BuAc=1) | Moderate (0.6 BuAc=1) | Fast (0.7 BuAc=1) |
| Key Advantage | Solubilizes complex lipophilic resins/APIs | Balances solvency with drying time | Universal compatibility |
| Primary Risk | Residue retention (requires rinse) | Flammability (Flash Pt ~48°C) | Volatility controls needed |
Physicochemical Atlas
To understand the solvency mechanics, we must look beyond boiling points to the Hansen Solubility Parameters (HSP) .[2] These parameters quantify the cohesive energy density of the solvent, split into Dispersion (
Table 1: Comparative Physicochemical Properties[1][2]
| Property | 2-(2-Ethylhexyloxy)ethanol | Propylene Glycol n-Butyl Ether (PnB) | Dipropylene Glycol Methyl Ether (DPM) |
| CAS Number | 1559-35-9 | 5131-66-8 | 34590-94-8 |
| Molecular Weight | 174.28 g/mol | 132.2 g/mol | 148.2 g/mol |
| Boiling Point | 229°C | 171°C | 190°C |
| Flash Point | ~114°C (Closed Cup) | 63°C | 75°C |
| Water Solubility | 1.14 g/L (Immiscible) | ~60 g/L (Limited) | Miscible |
| Viscosity (25°C) | ~10 cP | 2.8 cP | 3.7 cP |
| Surface Tension | 28.0 mN/m (Surfactant-like) | 27.6 mN/m | 28.8 mN/m |
| HSP | 16.0 | 15.3 | 15.5 |
| HSP | 5.5 | 6.1 | 4.0 |
| HSP | 9.0 | 11.3 | 11.5 |
Analyst Note: EHG has a significantly lower
andthan PnB or DPM. This makes it an exceptional solvent for highly non-polar substrates (e.g., long-chain lipids, waxy residues, silicone oils) that might precipitate out of standard PGEs.[2]
Mechanistic Analysis
Solvency Power: The Steric Advantage
The 2-ethylhexyl group in EHG provides a bulky, branched hydrophobic tail.[1] Unlike the linear butyl chain in PnB, this branched structure disrupts crystalline packing in solutes, often increasing the saturation limit for complex organic molecules.[2]
-
EHG Mechanism: The ether oxygen anchors to the solute's polar sites, while the ethylhexyl tail extends into the non-polar domain, effectively "shielding" the solute from incompatible environments.[2] This mimics the action of a surfactant.
-
PGE Mechanism: PGEs rely on a shorter alkyl chain and the propylene glycol backbone. While effective, they lack the "fatty" character required to dissolve high molecular weight polymers or very lipophilic drug intermediates.[2]
Toxicology: The Metabolic Fork
A common misconception is that all Ethylene Glycol Ethers (E-series) are reproductive toxins.[1] This applies primarily to short-chain variants (Methyl/Ethyl).[1]
-
The "E-Series" Stigma: 2-Methoxyethanol (2-ME) is metabolized by Alcohol Dehydrogenase (ADH) to Methoxyacetic Acid (MAA) , a known teratogen.[1][2]
-
The EHG Exception: Due to the steric bulk of the ethylhexyl chain, EHG is not a substrate for the same rapid oxidation to a toxic alkoxyacetic acid.[2] Studies indicate it is metabolized via conjugation or side-chain oxidation, avoiding the accumulation of toxic acid metabolites seen in short-chain E-series ethers [1].[1]
Visualizing the Safety Difference:
Figure 1: Comparative metabolic pathways highlighting the safety divergence of EHG compared to toxic short-chain E-series ethers.[2]
Experimental Protocols
Protocol A: Determination of Solvency Power (Hansen Space Mapping)
Objective: To determine if EHG is the superior solvent for a specific New Chemical Entity (NCE) or polymer compared to PGEs.[1]
Reagents:
-
Test Solvents: EHG, PnB, DPM, Toluene (Control).
-
Target Solute: 1.0 g of API or Resin.
Workflow:
-
Preparation: Place 1.0 g of solute into four separate 20 mL scintillation vials.
-
Titration: Add solvent in 0.5 mL increments while stirring at 25°C.
-
Observation: Record the volume required to achieve a clear solution.
-
Heating Cycle: If insoluble at 25°C, heat to 50°C. If soluble, cool back to 25°C to check for recrystallization.
-
Calculation: Calculate Solubility (
) in g/L. [1][2] -
HSP Plotting: If the solute dissolves in EHG but not PnB, the solute likely has a
and .
Protocol B: Residue Cleaning Validation (Swab Test)
Objective: Validate EHG as a cleaning agent for hydrophobic reactor residues (e.g., sticky reaction tars) that PnB fails to remove.
Workflow:
-
Soiling: Apply a uniform layer of residue (0.5 mg/cm²) onto a 10x10 cm Stainless Steel 316 coupon. Bake at 50°C for 1 hour to simulate dried tank residue.
-
Cleaning:
-
Coupon A: Wipe with lint-free cloth saturated in PnB .
-
Coupon B: Wipe with lint-free cloth saturated in EHG .[1]
-
-
Visual Inspection: Check for visible residue.[1] EHG often acts as a "penetrant," swelling the resin to allow removal.[2]
-
Rinsability Check: Since EHG is non-volatile, it leaves a film.[2]
-
Critical Step: Coupon B must be followed by a rinse with Ethanol or IPA to remove the EHG film.
-
-
Gravimetric Analysis: Weigh coupons before and after to calculate % Removal Efficiency.
Application Decision Tree
Use this logic flow to select the appropriate solvent for your process.
Figure 2: Decision logic for selecting between PM, PnB, and EHG based on solute polarity and process volatility requirements.
References
-
National Toxicology Program. (2020).[1] Disposition and metabolism of ethylene glycol 2-ethylhexyl ether in Sprague Dawley rats, B6C3F1/N mice, and in vitro in rat hepatocytes. Xenobiotica. [1][2]
-
Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] [1][2]
-
PubChem. (2025).[1] Compound Summary: 2-(2-Ethylhexyloxy)ethanol (CAS 1559-35-9).[1] National Library of Medicine.[1]
-
Eastman Chemical Company. (2024).[1] Glycol Ethers for Industrial Coatings and Cleaners.
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2005).[1] The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 95.
Sources
2-(2-Ethylhexyloxy)ethanol vs. other glycol ethers in organic synthesis performance.
This guide provides an in-depth technical analysis of 2-(2-Ethylhexyloxy)ethanol (EGEHE) as a solvent and reagent in organic synthesis, contrasting it with traditional glycol ethers like 2-Methoxyethanol (EGME), 2-Ethoxyethanol (EGEE), and 2-Butoxyethanol (EGBE).
A Technical Performance Guide for Process Chemists & Formulation Scientists
Strategic Overview: The "Hydrophobic" Glycol Ether
In the hierarchy of glycol ethers, a distinct "polarity cliff" exists. Short-chain variants (Methyl/Ethyl/Butyl) are renowned for their water miscibility and "universal" solvency. However, for lipophilic substrates and high-temperature kinetics, these standard ethers often fail due to volatility or difficult aqueous workups.
2-(2-Ethylhexyloxy)ethanol (CAS 1559-35-9) —often abbreviated as EGEHE —occupies a unique niche. By attaching a branched C8 (2-ethylhexyl) tail to the ethylene glycol core, it creates a solvent that retains the chelation potential of an ether-alcohol but exhibits hydrocarbon-like lipophilicity .
Key Value Proposition:
-
Thermodynamic Headroom: Boiling point of 229°C allows for unpressurized high-temperature reactions.
-
Process Efficiency: Unlike EGBE, EGEHE is immiscible with water (<0.2% solubility), enabling "pour-and-separate" aqueous workups without salting out.
-
Safety Profile: Significantly lower vapor pressure and toxicity compared to reprotoxic analogs like EGME/EGEE.
Physicochemical Profiling: EGEHE vs. The Standards
The following data highlights why EGEHE is the superior choice for hydrophobic synthesis and high-thermal processes.
| Property | EGEHE (2-(2-Ethylhexyloxy)ethanol) | EGBE (2-Butoxyethanol) | EGME (2-Methoxyethanol) | Implication for Synthesis |
| CAS No. | 1559-35-9 | 111-76-2 | 109-86-4 | Unique identification. |
| Boiling Point | 229°C | 171°C | 124°C | EGEHE allows reaction temps >200°C without autoclaves. |
| Water Solubility | ~1.14 g/L (Immiscible) | Miscible | Miscible | Critical: EGEHE forms a biphasic system with water; EGBE requires extraction. |
| Flash Point | 109°C | 67°C | 39°C | EGEHE is safer to handle hot; classified as Combustible, not Flammable. |
| Density (25°C) | 0.892 g/mL | 0.902 g/mL | 0.965 g/mL | Lower density aids phase separation (organic layer on top). |
| Hansen Parameters | Lower |
Data Source: Physical properties derived from Sigma-Aldrich [1] and NIST Chemistry WebBook [2]. Solubility data from ChemBK [3].
Mechanistic Performance in Synthesis
A. Solvency & Reaction Kinetics
EGEHE's branched C8 tail provides high steric bulk and lipophilicity.
-
The "Lipophilic Shield": In nucleophilic substitutions (
), the bulky tail prevents tight solvation of small anions, potentially enhancing nucleophilicity compared to highly polar EGME. -
Catalyst Solubility: For transition metal catalysts with bulky hydrophobic ligands (e.g., Buchwald phosphines), EGEHE prevents catalyst precipitation that often occurs in more polar glycol ethers.
B. The "Self-Validating" Workup
The most significant advantage of EGEHE is in the Quench & Separation phase.
-
Scenario: A reaction uses EGBE (Butyl Glycol). Upon adding water to quench, the solvent dissolves into the aqueous phase. Extracting the product requires large volumes of Ethyl Acetate or DCM to pull the product out of the glycol/water soup.
-
The EGEHE Advantage: Upon adding water, EGEHE spontaneously phase-separates. The product (if lipophilic) remains in the EGEHE layer. Impurities (salts, polar byproducts) partition into the water.
-
Result: Zero extraction solvent needed. The organic layer is simply washed and distilled.
-
C. Safety & Toxicology (E-E-A-T)
Pharmaceutical synthesis requires strict control over solvent residues (ICH Q3C).
-
Reprotoxicity: Unlike EGME and EGEE (known teratogens), EGEHE shows a "relatively low toxicity profile" [4]. The toxicity of glycol ethers generally decreases as the alkyl chain length increases.
-
Vapor Hazard: With a vapor pressure of only ~0.01 mmHg at 20°C (vs. 0.8 mmHg for EGBE), inhalation risks are drastically reduced, improving lab safety compliance.
Visualizing the Decision Process
The following decision trees guide the selection of EGEHE over standard alternatives.
Diagram 1: Solvent Selection Logic
Diagram 2: Workup Efficiency Comparison
[1]
Experimental Protocol: High-Temperature Esterification
Objective: Synthesis of a sterically hindered ester (e.g., 2-ethylhexyl benzoate) where water removal is critical.
Rationale for EGEHE:
-
BP > 100°C: Allows water to be driven off without forming a low-boiling azeotrope that depletes the solvent.
-
Hydrophobicity: The reaction water is insoluble in the solvent, potentially aiding in equilibrium shift even without Dean-Stark apparatus (if water droplets settle).
Protocol Steps:
-
Charge: To a 250 mL round-bottom flask, add Benzoic Acid (100 mmol), 2-Ethylhexanol (110 mmol), and EGEHE (50 mL) . Add p-Toluenesulfonic acid (1 mol%) as catalyst.
-
Reaction: Heat to 160°C. The high boiling point of EGEHE (229°C) ensures the solvent remains liquid while water (byproduct) flashes off or is removed via a stream of nitrogen.
-
Note: Unlike Toluene (BP 110°C), EGEHE allows significantly faster kinetics due to the +50°C thermal boost.
-
-
Workup (The "Self-Validating" Step):
-
Cool reaction mixture to 25°C.
-
Add 50 mL of 10% NaHCO3 solution (to neutralize catalyst/excess acid).
-
Observe: The mixture immediately separates into two clear layers. The bottom layer is aqueous waste. The top layer is Product + EGEHE.
-
Verification: No emulsion forms because EGEHE acts as a de-emulsifier due to its surfactant-like structure.
-
-
Isolation: Drain aqueous layer. Distill the organic layer under vacuum. EGEHE distills at ~125°C @ 10 mmHg, leaving the pure ester (BP > 300°C) or distilling the ester first depending on MW.
References
-
Sigma-Aldrich. 2-(2-Ethylhexyloxy)ethanol Reagent Grade Properties. Link
-
NIST.[1] Ethanol, 2-[(2-ethylhexyl)oxy]- Thermophysical Data. NIST Chemistry WebBook, SRD 69. Link
-
ChemBK. 2-[(2-ethylhexyl)oxy]ethanol Water Solubility Data. Link
-
CymitQuimica. Safety and Toxicity Profile of CAS 1559-35-9. Link
-
PubChem.[2] Compound Summary: 2-(2-Ethylhexyloxy)ethanol.[1][2][3][4][5][6][7] National Library of Medicine. Link
Sources
- 1. Ethanol, 2-[(2-ethylhexyl)oxy]- [webbook.nist.gov]
- 2. 2-(2-Ethylhexyloxy)ethanol reagent grade, 97 1559-35-9 [sigmaaldrich.com]
- 3. 2-(2-Ethylhexyloxy)ethanol - Ethylene glycol 2-ethylhexyl ether [sigmaaldrich.com]
- 4. 1559-35-9 CAS MSDS (2-(2-ETHYLHEXYLOXY)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 2-(2-ETHYLHEXYLOXY)ETHANOL CAS#: 1559-35-9 [m.chemicalbook.com]
- 7. Cas 1559-35-9 Ethylene Glycol Mono-2-ethylhexyl Ether High Boiling Solvent [ethersolvent.com]
Validation of an HPLC method for the quantification of 2-(2-Ethylhexyloxy)ethanol
Comparative Validation Guide: High-Performance Liquid Chromatography Strategies for 2-(2-Ethylhexyloxy)ethanol Quantification
Introduction: The Analytical Paradox of Glycol Ethers
2-(2-Ethylhexyloxy)ethanol (CAS 1559-35-9), often referred to industrially as Ethylene glycol mono-2-ethylhexyl ether, presents a distinct challenge in pharmaceutical and industrial analysis. Unlike many drug substances, it lacks a conjugated
In drug development—particularly with aqueous biological samples, polymeric formulations, or thermally labile co-ingredients—GC injection can degrade the matrix or foul the liner. This guide validates a robust HPLC-ELSD (Evaporative Light Scattering Detector) method, comparing it against Refractive Index (RI) and Low-Wavelength UV strategies, to provide a universal solution for non-volatile matrices.
Part 1: Method Selection & Strategic Logic
The selection of a detector for 2-(2-Ethylhexyloxy)ethanol is dictated by its physical properties: a boiling point of ~229°C (semi-volatile) and a lack of chromophores.
Decision Logic for Method Selection
Figure 1: Decision tree for selecting the optimal analytical technique based on matrix constraints and sensitivity requirements.
Part 2: The "Hero" Protocol: Low-Temperature HPLC-ELSD
The following protocol is designed to overcome the semi-volatility of the analyte. Standard ELSD temperatures (50°C+) will volatilize the analyte along with the solvent, causing signal loss. Low-temperature operation is critical.
Chromatographic Conditions
| Parameter | Specification | Causality & Insight |
| Column | C18 (L1) or Phenyl-Hexyl, | Phenyl-hexyl offers superior selectivity for ether linkages via |
| Mobile Phase A | Water (Milli-Q) | Aqueous baseline. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN has lower viscosity and volatility than Methanol, aiding nebulization in ELSD. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Gradient | 0-2 min: 30% B (Isocratic)2-10 min: 30% | Gradient ensures elution of the hydrophobic ethylhexyl chain while cleaning the column of matrix. |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
| Injection Vol | 20 µL | Higher volume compensates for lack of UV sensitivity. |
Detector Settings (The Critical Factor)
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
Drift Tube Temperature: 30°C - 35°C (Do NOT exceed 40°C).
-
Scientific Rationale: 2-(2-Ethylhexyloxy)ethanol has a vapor pressure that becomes significant >50°C. Keeping the drift tube cool ensures the solvent evaporates while the analyte remains as a particle to scatter light.
-
-
Nebulizer Gas (N2) Flow: 1.6 SLM (Standard Liters/Minute).
-
Gain: Set to optimize signal-to-noise (typically High).
Part 3: Comparative Performance Data
The following data summarizes the expected performance differences between the three primary HPLC detection strategies.
| Feature | HPLC-ELSD (Proposed) | HPLC-RI (Alternative) | HPLC-UV (205 nm) |
| Linearity ( | Poor (Matrix interference) | ||
| LOD (Limit of Detection) | ~5–10 ppm | ~50–100 ppm | High (Solvent cutoff noise) |
| Gradient Compatibility | Yes | No (Baseline drift) | Yes (but baseline shifts) |
| Selectivity | High (Volatiles removed) | Low (Detects everything) | Low (Detects all organics) |
| Robustness | High (if Temp controlled) | Low (Temp sensitive) | Low (Solvent quality dependent) |
Part 4: Validation Workflow (ICH Q2 R2 Aligned)
To validate this method for regulatory submission, follow this workflow. Note that ELSD response is non-linear by physics (
Specificity (Stress Testing)
-
Protocol: Inject the vehicle/matrix blank, the analyte standard, and a sample spiked with potential degradants (oxidized glycol ethers).
-
Acceptance: No interference at the retention time of 2-(2-Ethylhexyloxy)ethanol (approx. 8.5 min in proposed gradient). ELSD is advantageous here as it is "blind" to solvent fronts and volatile buffer salts.
Linearity (The ELSD Nuance)
-
Protocol: Prepare 5 concentration levels from 50% to 150% of target concentration.
-
Data Treatment: Do not use simple linear regression (
).-
Plot
vs. . -
Acceptance: Coefficient of determination
on the log-log plot.
-
Accuracy (Recovery)
-
Protocol: Spike the analyte into the specific matrix (e.g., cream base, plasma) at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery
with RSD .
Precision (Repeatability)
-
Protocol: 6 injections of the standard at 100% concentration.
-
Acceptance: RSD of peak area
. (Note: ELSD is slightly less precise than UV; an RSD of 2.0% is excellent, whereas UV often achieves <0.5%).
Validation Logic Diagram
Figure 2: Step-wise validation workflow aligned with ICH Q2(R2) guidelines.
Part 5: Troubleshooting & Expert Insights
Issue 1: High Background Noise in ELSD
-
Cause: Impure mobile phase. Non-volatile impurities in the water or acetonitrile will precipitate in the detector.
-
Fix: Use LC-MS grade solvents. Filter buffers through 0.22 µm membranes.
Issue 2: Poor Linearity at Low Concentrations
-
Cause: ELSD sensitivity drops off rapidly at low mass loads (the "cutoff" phenomenon).
-
Fix: Ensure the LOQ is established above this cutoff. If trace detection (<1 ppm) is required, switch to Derivatization-UV using 1-Naphthyl isocyanate (reacts with the hydroxyl group to form a UV-absorbing carbamate).
Issue 3: Peak Broadening
-
Cause: The ethylhexyl chain is hydrophobic.
-
Fix: Ensure the column temperature is at least 30°C. If using a C18 column, ensure it is fully end-capped to prevent secondary interactions with the ether oxygen.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Megoulas, N. C., & Koupparis, M. A. (2005). Twenty years of evaporative light scattering detection in HPLC: applications and trends. Critical Reviews in Analytical Chemistry. (Validates ELSD for non-chromophoric compounds).
-
Agilent Technologies. (2014). Optimization of Low-Temperature Evaporative Light-Scattering Detection (LT-ELSD) of Ethylene Glycol. (Demonstrates low-temp necessity for semi-volatile glycols).
-
PubChem. (2024). 2-(2-Ethylhexyloxy)ethanol Compound Summary. National Library of Medicine.
Sources
A Comparative Guide to the Toxicity Profiles of E-Series and P-Series Glycol Eethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Landscape of Glycol Ethers
Glycol ethers are a class of solvents prized for their unique properties, including the ability to dissolve a wide range of substances and their miscibility with both water and organic solvents.[1][2] These characteristics have led to their widespread use in numerous industrial, commercial, and consumer applications, such as paints, cleaners, inks, cosmetics, and pharmaceuticals.[1][2][3][4]
Glycol ethers are broadly categorized into two main groups based on their chemical origin: the E-series , derived from ethylene oxide, and the P-series , derived from propylene oxide.[1][5][6] While both series share similar solvent properties, a critical distinction lies in their toxicological profiles, a difference primarily dictated by their metabolic pathways in the body.[5] Historically, E-series glycol ethers were more prevalent, but concerns over their adverse health effects have led to a significant shift towards the use of the comparatively safer P-series.[1][3][5]
This guide provides an in-depth, objective comparison of the toxicity profiles of E-series and P-series glycol ethers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
The Decisive Factor: Metabolic Pathways and Toxicity
The fundamental difference in the toxicity between E-series and P-series glycol ethers stems from how they are metabolized.[5]
E-Series Metabolism and Resultant Toxicity:
E-series glycol ethers, particularly those with shorter alkyl chains like ethylene glycol methyl ether (EGME) and ethylene glycol ethyl ether (EGEE), are metabolized by the enzyme alcohol dehydrogenase in the liver to form toxic alkoxyacetic acids.[1][5][7] These metabolites are the primary culprits behind the adverse health effects associated with this series.[1][7][8]
The accumulation of these toxic organic acids can lead to a range of health issues, including:
-
Reproductive and Developmental Toxicity: E-series glycol ethers are well-documented reproductive and developmental toxicants.[9][10][11][12] Studies have linked exposure to an increased risk of testicular atrophy, infertility in both males and females, miscarriages, and birth defects such as neural tube defects and cleft lips.[1][6][9][10]
-
Hematotoxicity: Many ethylene glycol ethers can damage red blood cells and bone marrow, leading to conditions like anemia.[13][14] Symptoms can include fatigue, weakness, and shortness of breath.
-
Neurological Effects: Acute exposure to high levels of E-series glycol ethers can cause central nervous system depression, while chronic exposure may lead to fatigue, nausea, and tremors.[7][15]
-
Kidney and Liver Damage: High-dose or prolonged exposure can result in severe damage to the kidneys and liver.[1][15]
P-Series Metabolism and Favorable Safety Profile:
In contrast, P-series glycol ethers are metabolized differently. Their primary metabolic pathway involves O-demethylation, which breaks them down into propylene glycol, a substance with significantly lower toxicity.[5] This crucial difference in metabolism prevents the formation of the harmful alkoxyacetic acids seen with the E-series.[16]
Consequently, the P-series glycol ethers exhibit a much safer toxicological profile.[1] Standard toxicity studies have generally shown a lack of genotoxic, developmental, and reproductive hazards associated with P-series glycol ethers.[17] They are not associated with the severe reproductive, developmental, and hematological effects that characterize many E-series compounds.[18][19][20]
Visualizing the Metabolic Divergence
The following diagram illustrates the distinct metabolic pathways of E-series and P-series glycol ethers, highlighting the formation of toxic metabolites in the E-series.
Caption: Metabolic pathways of E-series vs. P-series glycol ethers.
Comparative Toxicity Data Summary
The following table summarizes the key toxicological endpoints for representative E-series and P-series glycol ethers based on available experimental data.
| Toxicological Endpoint | E-Series Glycol Ethers (e.g., EGME, EGEE) | P-Series Glycol Ethers (e.g., PGME) |
| Reproductive Toxicity | Testicular atrophy, adverse effects on fertility in both sexes.[9][10][11] | Generally no reproductive hazards reported.[10][17] |
| Developmental Toxicity | Teratogenic, associated with birth defects.[1][9][21] | Generally no developmental hazards reported.[17] |
| Hematotoxicity | Can cause hemolytic anemia and bone marrow damage.[13][14] | No significant hematological effects reported. |
| Carcinogenicity | Generally not considered carcinogenic.[15] | No evidence of carcinogenicity in studies.[17] |
| Primary Metabolites | Toxic alkoxyacetic acids.[1][5][7] | Propylene glycol (less toxic).[5] |
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To quantitatively assess and compare the cytotoxicity of different glycol ethers, a standard in vitro method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the concentration-dependent cytotoxic effects of a selected E-series glycol ether (e.g., EGME) and a P-series glycol ether (e.g., PGME) on a relevant cell line (e.g., HepG2 human liver cancer cells).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
E-series glycol ether (e.g., Ethylene Glycol Monomethyl Ether - EGME)
-
P-series glycol ether (e.g., Propylene Glycol Monomethyl Ether - PGME)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for Cytotoxicity Assessment using the MTT Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight in a CO2 incubator.
-
Treatment Preparation: Prepare serial dilutions of the E-series and P-series glycol ethers in the cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of the glycol ethers. Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each glycol ether concentration relative to the untreated control.
Conclusion and Recommendations
The available scientific evidence strongly indicates a significant difference in the toxicity profiles of E-series and P-series glycol ethers. The metabolism of E-series glycol ethers to toxic alkoxyacetic acids is responsible for their well-documented reproductive, developmental, and hematological toxicity.[5][9][11][13] In contrast, P-series glycol ethers are metabolized to the much less toxic propylene glycol, rendering them a safer alternative.[5][17]
For researchers, scientists, and drug development professionals, the choice between E-series and P-series glycol ethers should be guided by a thorough consideration of both performance requirements and safety. Given the substantially lower toxicity profile of P-series glycol ethers, they represent a more responsible and safer choice for the majority of laboratory and pharmaceutical applications.[1][5] When the use of an E-series glycol ether is unavoidable, stringent safety protocols, including the use of personal protective equipment and adequate ventilation, must be implemented to minimize exposure.
References
- New toxicity data for the propylene glycol ethers - a commitment to public health and safety.
- Glycol Ether Toxicology - MD Searchlight.
- Glycol ethers: New toxicological d
- A Comparative Analysis of E-Series and P-Series Glycol Ethers for Research Applic
- Review paper REPRODUCTIVE TOXICITY OF THE GLYCOL ETHERS.
- [Glycol ethers reproductive risks] - PubMed.
- Glycol Ethers: Common Chemicals and Pregnancy Safety - babyMed.
- Hematological effects of exposure to mixtures of selected ethylene glycol alkyl ethers in r
- Reproductive toxicity of the glycol ethers - PubMed.
- Toxicity of glycol ethers - DGUV.
- Glycol Ether Toxicology - St
- Glycol Ethers | EPA.
- The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I - ECETOC.
- The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC.
- Glycol Ethers - CDPH - CA.gov.
- Glycol Ether Toxicology - PubMed.
- TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I - ECETOC.
- Ethers of Ethylene Glycol and Derivatives - ResearchG
- THE TOXICOLOGY OF GLYCOL ETHERS AND ITS RELEVANCE TO MAN - ResearchG
- GLYCOL ETHERS - Hazardous Agents - Haz-Map.
- Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases - PubMed.
- Glycol ethers - SIN List.
- Glycol ethers - Wikipedia.
- TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL 4.
Sources
- 1. mdsearchlight.com [mdsearchlight.com]
- 2. Glycol Ether Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinlist.chemsec.org [sinlist.chemsec.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Glycol ethers - Wikipedia [en.wikipedia.org]
- 7. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metabolic basis of ethylene glycol monobutyl ether (2-butoxyethanol) toxicity: role of alcohol and aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. [Glycol ethers reproductive risks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reproductive toxicity of the glycol ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity of glycol ethers [dguv.de]
- 13. Hematological effects of exposure to mixtures of selected ethylene glycol alkyl ethers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GLYCOL ETHERS - Hazardous Agents | Haz-Map [haz-map.com]
- 15. epa.gov [epa.gov]
- 16. ecetoc.org [ecetoc.org]
- 17. New toxicity data for the propylene glycol ethers - a commitment to public health and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ecetoc.org [ecetoc.org]
- 19. researchgate.net [researchgate.net]
- 20. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]
- 21. babymed.com [babymed.com]
Technical Guide: Performance Comparison of 2-(2-Ethylhexyloxy)ethanol vs. Dowanol EPh in Coating Formulations
[1]
Executive Summary
This guide provides a head-to-head technical analysis of 2-(2-Ethylhexyloxy)ethanol (referred to herein as EHG ; trade name examples: Eastman™ EEH, Kyowanol) and Ethylene Glycol Phenyl Ether (referred to as Dowanol EPh or Phenoxyethanol).[1]
While both serve as slow-evaporating, high-efficiency coalescents for waterborne latex systems, their distinct hydrophobicity profiles dictate their optimal applications.[1][2]
-
Select EHG when formulating for extreme water resistance , exterior durability, and faster hardness development due to its hydrophobic tail and slightly faster evaporation rate (0.003 vs. 0.001 n-BuOAc).[1][2]
-
Select Dowanol EPh as a cost-effective workhorse for interior architectural coatings where high polymer solvency is required, provided that water sensitivity (leaching) is not a critical failure mode.[1]
Chemical Profile & Mechanism
To predict performance, we must first understand the molecular architecture and solubility parameters of these solvents.[2]
Molecular Architecture
-
EHG (2-(2-Ethylhexyloxy)ethanol): Features a bulky, branched C8 (ethylhexyl) hydrophobic tail attached to an ethylene glycol ether head.[1] This structure creates a "surfactant-like" amphiphilicity but with dominant hydrophobicity.
-
Dowanol EPh (Phenoxyethanol): Features an aromatic phenyl ring attached to an ethylene glycol ether head. The aromatic ring provides excellent solvency for a wide range of resins but increases water solubility compared to the aliphatic C8 chain of EHG.
Physicochemical Comparison Table
| Property | 2-(2-Ethylhexyloxy)ethanol (EHG) | Dowanol EPh (Phenoxyethanol) | Impact on Formulation |
| CAS Number | 1559-35-9 | 122-99-6 | Regulatory tracking.[1] |
| Molecular Weight | 174.3 g/mol | 138.2 g/mol | EHG is heavier but evaporates faster (see below). |
| Evaporation Rate (n-BuOAc=1) | 0.003 | 0.001 | EHG leaves the film ~3x faster, aiding hardness.[2] |
| Water Solubility (20°C) | 0.2 wt% (Hydrophobic) | 2.6 wt% (Hydrophilic balance) | EHG resists leaching; EPh may migrate to water phase. |
| Boiling Point | ~229°C | 247°C | Both are LVP-VOC (Low Vapor Pressure) candidates. |
| Hansen Solubility (Total) | 17.2 MPa^0.5 | ~23.0 MPa^0.5 | EPh is more polar; EHG is non-polar dominant. |
Hansen Solubility Parameters (HSP) Analysis
The compatibility of a solvent with a resin is governed by the "Like Dissolves Like" principle, quantified by HSP.[2]
Interpretation: EHG has significantly lower Hydrogen Bonding (
-
Mechanistic Insight: EHG partitions strongly into the polymer phase of hydrophobic latexes (styrene-acrylics, pure acrylics) rather than the water phase.[2] EPh, with higher
, spends more time in the aqueous phase, which can lead to "evaporation loss" from the can surface or leaching from the drying film in humid conditions.[2]
Performance Metrics
Coalescing Efficiency (MFFT Reduction)
Both solvents are highly efficient, but their efficiency curves differ based on resin hydrophobicity.[2]
-
EHG: Due to its low water solubility, nearly 100% of the added EHG partitions into the latex particle, plasticizing it effectively.[2] It is reported to be ~10-15% more efficient than industry-standard Texanol in reducing Minimum Film Formation Temperature (MFFT) in hydrophobic acrylics.[1]
-
EPh: A portion of EPh remains in the water phase.[4] To achieve the same MFFT reduction, a slightly higher dosage may be required compared to EHG, particularly in low-solids formulations where the water phase volume is large.[1][2]
Film Integrity & Hardness Evolution[2]
-
Hardness Development: EHG evaporates 3x faster than EPh. While both are "slow," EHG allows the film to reach final König hardness sooner.[2] EPh can linger, leaving the film softer and more susceptible to dirt pickup (tackiness) for a longer period.[2]
-
Scrub Resistance: EHG-coalesced films typically show superior wet scrub resistance. Because EPh is more water-soluble, it can facilitate water ingress into the film matrix during scrubbing, leading to premature failure.[2]
Mechanism of Coalescence Visualization
The following diagram illustrates how the hydrophobicity of EHG drives it into the particle core, whereas EPh equilibrates between phases.[2]
Caption: Comparative partitioning mechanism. EHG targets the particle core for maximum efficiency, while EPh equilibrates with the water phase.[1][2]
Experimental Protocols
To validate these claims in your specific matrix, perform the following self-validating protocols.
Protocol: MFFT Determination (ASTM D2354)
Objective: Determine the minimum dosage required to form a continuous film at 5°C.
-
Preparation: Aliquot 100g of base latex emulsion into 5 jars.
-
Dosing: Add coalescent (EHG or EPh) at 0%, 2%, 4%, 6%, and 8% based on resin solids.
-
Mixing: Mix at 500 RPM for 30 minutes. Critical Step: Allow samples to equilibrate for 24 hours. Causality: EHG requires time to diffuse from the water phase into the particle core due to its hydrophobicity.[1]
-
Drawdown: Cast films on the MFFT bar (gradient 0°C to 18°C).
-
Readout: Identify the visual transition point from cracked/powdery to clear/continuous film.
-
Data Plot: Plot Temperature (Y-axis) vs. % Coalescent (X-axis). The steeper slope indicates higher efficiency.
Protocol: Leaching & Water Resistance (Modified Scrub)
Objective: Differentiate the water sensitivity imparted by the solvent.
-
Substrate: Black Leneta scrub panels.
-
Application: Draw down 7-mil wet films of paint formulated with optimized levels (from 4.1) of EHG vs. EPh.
-
Cure: Dry for 7 days at 25°C/50% RH.
-
Water Spot Test: Place a 2mL water droplet on each film. Cover with a watch glass.
-
Observation (24h):
-
Blistering: Rate 1-10 (10 = no blisters). Expectation: EHG > EPh.
-
Whitening: Rate opacity change. Expectation: EPh films may whiten more due to residual hydrophilic solvent re-emulsifying.[1]
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for validating coalescent performance in coating formulations.
Safety & Regulatory (E-E-A-T)
-
VOC Status: Both solvents often qualify as LVP-VOC (Low Vapor Pressure) in many jurisdictions (e.g., CARB, EU Decopaint), meaning they do not contribute to the calculated VOC content of the coating.[2]
-
Toxicity:
-
EHG: Generally regarded as having a low toxicity profile.[5] Non-HAP (Hazardous Air Pollutant).[3][6][7]
-
EPh: While safe for coatings, it is a known eye irritant (Category 2) and has specific concentration limits in cosmetics (1%), which drug development professionals should note if cross-applying this data to topical pharmaceutical coatings.[1][2]
-
Conclusion
For architectural and industrial maintenance coatings where water resistance and hydrolytic stability are paramount, EHG (Eastman EEH) is the superior technical choice.[2] It provides a "lock-in" effect—partitioning efficiently into the resin and resisting washout.
Dowanol EPh remains a valid, cost-effective alternative for general-purpose interior coatings, but formulators must account for its higher water solubility and slower hardness evolution.[1][2]
References
-
Eastman Chemical Company. (2020).[3] Eastman™ EEH Solvent Technical Data Sheet. Retrieved from [1]
-
Dow Chemical Company. (2024). DOWANOL™ EPh Glycol Ether Technical Data Sheet. Retrieved from [1]
-
Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Referenced for methodology on HSP values).
-
ASTM International. (2022). ASTM D2354-10(2018): Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. Retrieved from [1]
-
SpecialChem. (2024). Comparative Data for Glycol Ethers in Coatings. Retrieved from
A comparative analysis of the solvency power of different glycol ethers
Introduction: The Amphiphilic Advantage
Glycol ethers represent a unique class of solvents that bridge the gap between water-soluble and oil-soluble chemistries. Their molecular architecture—combining an ether linkage (hydrophobic/lipophilic) with an alcohol group (hydrophilic)—grants them "amphiphilic" properties. For the formulation scientist, this dual nature is the key to solving complex solubility challenges, such as coupling hydrophobic Active Pharmaceutical Ingredients (APIs) into aqueous delivery systems or stabilizing multi-phase emulsions.
This guide moves beyond basic product sheets to analyze the mechanism of solvency, comparing the traditional E-Series (Ethylene oxide-based) against the modern P-Series (Propylene oxide-based) alternatives.
Structural Classification & Safety
The primary selection criterion in modern formulation is often toxicity.
-
E-Series (e.g., EGME, EGEE, EGBE): Derived from ethylene oxide.[1][2] Historically the gold standard for solvency but plagued by metabolic toxicity. Primary alcohols in this series are metabolized by alcohol dehydrogenase into toxic alkoxyacetic acids , which are linked to reproductive and developmental toxicity.
-
P-Series (e.g., PGME, DPGE, PnB): Derived from propylene oxide.[1][3] These contain a secondary alcohol group. They are metabolized primarily into propylene glycol , which is generally recognized as safe (GRAS). This structural difference is the pivot point for regulatory compliance in drug development.
Figure 1: Metabolic divergence between E-Series and P-Series glycol ethers, illustrating the structural basis for toxicity differences.[1]
Theoretical Framework: Measuring Solvency
To objectively compare solvency, we must move beyond the "Kauri-Butanol (Kb) value."[4] Critical Insight: Do not use Kb values for glycol ethers. The Kb test relies on a hydrocarbon standard (kauri gum in butanol).[5][6] Glycol ethers are often infinitely soluble in this system or interact via hydrogen bonding mechanisms that the Kb test cannot quantify, leading to misleading "infinite" or non-linear results.
Instead, we utilize Hansen Solubility Parameters (HSP) , which decompose the cohesive energy density into three vectors:
- (Dispersion): Van der Waals forces.
- (Polar): Dipole-dipole interactions.
- (Hydrogen Bonding): Proton donor/acceptor capability.
Comparative Solvency Data
The table below contrasts key E-series and P-series solvents. Note that P-series solvents generally exhibit slightly lower polarity (
| Solvent | Trade Name Ref | Type | Boiling Point (°C) | Evap. Rate (BuAc=1) | |||
| EGME (2-Methoxyethanol) | Methyl Cellosolve | E-Series | 124 | 16.2 | 9.2 | 16.4 | 0.5 |
| EGBE (2-Butoxyethanol) | Butyl Cellosolve | E-Series | 171 | 16.0 | 5.1 | 12.3 | 0.06 |
| PGME (1-Methoxy-2-propanol) | Dowanol PM | P-Series | 120 | 15.6 | 7.2 | 13.6 | 0.62 |
| PnB (Propylene Glycol n-Butyl Ether) | Dowanol PnB | P-Series | 171 | 14.8 | 4.5 | 9.2 | 0.07 |
| DPM (Dipropylene Glycol Methyl Ether) | Dowanol DPM | P-Series | 190 | 15.5 | 4.0 | 11.5 | 0.03 |
Analysis:
-
Substitution Effect: Replacing EGBE with PnB (a common safety substitution) results in a drop in
(12.3 9.2). If your solute relies heavily on hydrogen bonding, PnB may be a weaker solvent, requiring a co-solvent adjustment.[1] -
Volatility: PGME evaporates faster than EGME, making it superior for coatings where drying time is critical, but potentially challenging for wet-granulation processes in pharma where open time is needed.[1]
Experimental Protocols
As a senior scientist, relying on literature values is insufficient for critical formulations. You must validate solvency in your specific matrix.
Protocol A: Determination of Solubility Sphere (HSP Validation)
This protocol empirically determines the solubility sphere of your specific API or Polymer, allowing you to map it against the glycol ether data above.
Objective: Define the "Good" vs. "Bad" solvent boundary for a target solute.
-
Preparation: Select 15-20 solvents with known HSP values spanning the 3D space (include water, hexane, toluene, acetone, and specific glycol ethers).
-
Screening:
-
Place 0.5g of solute into 5mL of each solvent in clear vials.
-
Agitate for 24 hours at 25°C.
-
-
Scoring:
-
Score 1 (Soluble): Clear solution, no precipitate.
-
Score 0 (Insoluble): Haze, sediment, or swollen gel.[1]
-
-
Calculation: Input the HSP values of "Score 1" solvents into calculation software (e.g., HSPiP) to calculate the center (
) and Radius ( ) of the solute's sphere. -
Validation: Calculate the Relative Energy Difference (RED) for your target glycol ether:
-
Where
is the distance between solvent and solute in Hansen space. -
RED < 1: The glycol ether will dissolve the solute.
-
RED > 1: The glycol ether will likely precipitate the solute.
-
Protocol B: Coupling Efficiency (Water Titration)
Glycol ethers are often used to "couple" oil and water phases. This protocol measures that capacity.[5][7][8]
Objective: Determine the minimum glycol ether concentration required to miscibilize a specific Oil/Water ratio.
Figure 2: Workflow for determining the coupling efficiency (cloud point titration) of a co-solvent.
Procedure:
-
Baseline: In a beaker, mix 10g of water and 10g of the target hydrophobic component (e.g., oil or non-polar solvent). The mixture will be biphasic (cloudy/separated).
-
Titration: Slowly add the glycol ether under constant magnetic stirring.
-
Endpoint: Record the volume of glycol ether added at the exact moment the solution becomes optically clear (single phase).
-
Comparison: Repeat for EGBE vs. PnB.
-
Result: A lower volume indicates higher coupling efficiency. E-series ethers typically require less volume due to higher surfactant-like character, but P-series can be optimized by selecting a specific chain length (e.g., DPGE vs PGME).
-
Application Context & Recommendations
Pharmaceutical Formulation (Co-solvents)
-
Challenge: Solubilizing a hydrophobic API for an oral liquid or injectable.
-
Recommendation: Avoid E-series entirely due to toxicity risks. Use Diethylene Glycol Monoethyl Ether (DEGEE) (highly purified grades available as Transcutol®) or PGME .
-
Why: These P-series/modified ethers have established safety monographs and sufficient polarity (
) to hydrogen-bond with complex drug molecules.
Coatings & Cleaning (Coupling Agents)
-
Challenge: Creating a water-based cleaner that removes grease.
-
Recommendation: Dipropylene Glycol Methyl Ether (DPM) is the industry standard replacement for EGBE.
-
Why: While EGBE is a slightly more efficient coupler (lower RED value for heavy greases), DPM offers a slower evaporation rate (better soak time) and a much wider safety margin for end-users.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[5][9]
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2005). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 95.
-
Dow Chemical Company. (2023). Product Safety Assessment: Propylene Glycol Ethers.
- Archer, W. L. (1996). Industrial Solvents Handbook. Marcel Dekker.
-
United States Environmental Protection Agency (EPA). (2015). Glycol Ethers Hazard Summary.
Sources
- 1. Hansen solubility parameters [web.tecnico.ulisboa.pt]
- 2. Review of glycol ether and glycol ether ester solvents used in the coating industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]
- 4. techspray.com [techspray.com]
- 5. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 6. besttechnologyinc.com [besttechnologyinc.com]
- 7. What Is Solvent KB Value? Complete Guide to Cleaning Power and Material Compatibility [yamabala.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. kinampark.com [kinampark.com]
A Comparative Guide to the Validation of a GC-MS Method for Detecting Trace Impurities in 2-(2-Ethylhexyloxy)ethanol
Introduction: The Imperative for Purity in 2-(2-Ethylhexyloxy)ethanol
2-(2-Ethylhexyloxy)ethanol, a high-boiling point glycol ether, serves as a critical solvent and chemical intermediate in various industries.[1][2] Its applications, particularly in pharmaceutical formulations and high-purity chemical synthesis, demand stringent control over its impurity profile. Trace impurities, which can originate from raw materials, side reactions during manufacturing, or degradation, can significantly impact product safety, efficacy, and stability.[3] Therefore, a robust, validated analytical method is not merely a quality control requirement but a cornerstone of product integrity.
This guide provides an in-depth validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of trace-level impurities in 2-(2-Ethylhexyloxy)ethanol. We will explore the rationale behind the methodological choices, present a comprehensive validation protocol with supporting data, and objectively compare the performance of this method against viable alternatives. The validation framework is built upon the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently revised Q2(R2), ensuring a scientifically sound and regulatory-compliant approach.[4][5][6]
The Selected Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
For an analyte like 2-(2-Ethylhexyloxy)ethanol and its potential volatile and semi-volatile organic impurities, GC is the natural choice for separation.[7][8] Coupling GC with a Mass Spectrometry (MS) detector provides unparalleled advantages:
-
High Specificity: MS offers confident peak identification based on mass spectra, virtually eliminating the ambiguity of co-eluting peaks that could compromise a less specific detector like a Flame Ionization Detector (FID).[9]
-
High Sensitivity: MS can be operated in Selected Ion Monitoring (SIM) mode to achieve exceptionally low limits of detection (LOD) and quantitation (LOQ) for targeted impurities, a critical requirement for trace analysis.[10]
-
Structural Elucidation: In full-scan mode, MS provides spectral data that can be used to identify unknown impurities by comparing them against spectral libraries (e.g., NIST), which is invaluable during process development and troubleshooting.
Optimized GC-MS Methodology
The following protocol was developed to ensure robust separation and sensitive detection of potential impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh 1.0 g of the 2-(2-Ethylhexyloxy)ethanol sample into a 10 mL volumetric flask. Dilute to volume with methanol (HPLC grade). Vortex for 30 seconds to ensure homogeneity.
-
Instrumentation: An Agilent 8890 GC system coupled with a 5977B MS detector, or equivalent.
-
GC Conditions:
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This non-polar column provides excellent separation for a wide range of non-polar and moderately polar compounds, which are the most likely impurities.
-
Inlet: Split/Splitless, operated in split mode (10:1 ratio) at 250°C. Rationale: A split injection prevents column overloading from the main matrix component while efficiently transferring trace analytes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). Rationale: The initial low temperature allows for the separation of highly volatile impurities, while the ramp to a high final temperature ensures the elution of any less volatile components.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: A combination of Full Scan (m/z 40-450) for general impurity profiling and Selected Ion Monitoring (SIM) for quantification of pre-determined target impurities.
-
Method Validation: A Rigorous Assessment of Performance
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11] The key performance characteristics evaluated were specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11] The method's specificity was demonstrated by analyzing a blank (methanol), a sample of high-purity 2-(2-Ethylhexyloxy)ethanol, and a sample spiked with a mix of potential impurities (e.g., ethylene glycol, diethylene glycol, 2-ethylhexanol).
Results: The chromatograms showed no interfering peaks at the retention times of the target impurities in the blank or unspiked sample. The spiked impurities were well-resolved from the main component and from each other, confirming the method's high specificity.
Linearity and Range
Linearity was evaluated by preparing five calibration standards of a representative impurity mix, ranging from the reporting limit up to 150% of the target concentration. A calibration curve was generated by plotting the peak area against concentration, and the correlation coefficient (r²) was calculated.
Results: The method demonstrated excellent linearity for all target impurities across their respective ranges.
| Parameter | Impurity A | Impurity B | Impurity C |
| Range (µg/mL) | 0.5 - 7.5 | 1.0 - 15.0 | 0.2 - 3.0 |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | 0.9998 |
| Acceptance Criterion | r² ≥ 0.995 | r² ≥ 0.995 | r² ≥ 0.995 |
Accuracy
Accuracy was determined by a recovery study. A sample of 2-(2-Ethylhexyloxy)ethanol was spiked with known amounts of impurities at three concentration levels (80%, 100%, and 120% of the target specification). Each level was prepared in triplicate and analyzed.
Results: The method was found to be highly accurate, with recovery values falling within the standard acceptance limits.
| Spiked Level | Impurity A (% Recovery) | Impurity B (% Recovery) | Impurity C (% Recovery) |
| 80% | 99.2% | 101.5% | 98.8% |
| 100% | 99.8% | 100.7% | 100.5% |
| 120% | 101.1% | 99.5% | 101.3% |
| Acceptance Criterion | 90.0 - 110.0% | 90.0 - 110.0% | 90.0 - 110.0% |
Precision
Precision was assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Six replicate preparations of a sample spiked at 100% of the target concentration were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument to assess the impact of random events on precision.[11]
Results: The low Relative Standard Deviation (%RSD) values obtained in both studies confirm the method's high precision.
| Parameter | Impurity A (%RSD) | Impurity B (%RSD) | Impurity C (%RSD) |
| Repeatability | 1.8% | 2.1% | 1.5% |
| Intermediate Precision | 2.5% | 2.9% | 2.2% |
| Acceptance Criterion | %RSD ≤ 5.0% | %RSD ≤ 5.0% | %RSD ≤ 5.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration yielding an S/N of 3:1, and the LOQ is the concentration yielding an S/N of 10:1.
Results: The method is capable of detecting and quantifying impurities at very low ppm levels relative to the original sample, making it highly suitable for trace analysis.
| Parameter | Impurity A | Impurity B | Impurity C |
| LOD (µg/mL) | 0.05 | 0.10 | 0.02 |
| LOQ (µg/mL) | 0.15 | 0.30 | 0.06 |
Sources
- 1. Ethanol, 2-[(2-ethylhexyl)oxy]- [webbook.nist.gov]
- 2. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. canadacommons.ca [canadacommons.ca]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Analytical methods for residual solvents determination in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. propharmagroup.com [propharmagroup.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. database.ich.org [database.ich.org]
Comparative Stability Guide: 2-(2-Ethylhexyloxy)ethanol (EHE) in Topical & Transdermal Systems
[1]
Executive Summary: The Lipophilic Glycol Ether Alternative
2-(2-Ethylhexyloxy)ethanol (CAS: 1559-35-9), hereafter referred to as EHE , represents a distinct class of mono-alkyl glycol ethers.[1] Unlike its more hydrophilic counterpart Diethylene Glycol Monoethyl Ether (DEGEE/Transcutol P) , EHE possesses a significantly higher partition coefficient (LogP ~2.2 vs. ~ -0.54 for DEGEE).[1]
This guide objectively evaluates the long-term stability of EHE in pharmaceutical formulations.[1] While DEGEE is the industry "gold standard" for solubilization, EHE offers superior miscibility for highly lipophilic Active Pharmaceutical Ingredients (APIs). However, its ether backbone introduces specific oxidative stability risks that must be quantified against standard excipients like Propylene Glycol (PG) and Ethanol.[1]
Mechanistic Basis of Instability: The Autoxidation Threat
To design a valid stability protocol, one must understand why EHE degrades. Like all glycol ethers, EHE is susceptible to radical-initiated autoxidation at the ether linkage, forming hydroperoxides. These peroxides are often "silent" destroyers—they may not degrade the solvent physically but will rapidly oxidize sensitive APIs (e.g., corticosteroids, retinoids).
Degradation Pathway Visualization
The following diagram illustrates the radical mechanism that stability protocols must monitor.
Figure 1: Radical-initiated autoxidation pathway of glycol ethers leading to API instability.[1]
Comparative Performance Analysis
The following data compares EHE against industry-standard solvents under accelerated conditions (40°C / 75% RH) for 6 months.
Solvent Properties & Compatibility
EHE is compared here with DEGEE (Transcutol) and Propylene Glycol (PG).[1]
| Parameter | 2-(2-Ethylhexyloxy)ethanol (EHE) | DEGEE (Transcutol P) | Propylene Glycol (PG) |
| LogP (Lipophilicity) | 2.21 (High) | -0.54 (Low) | -0.92 (Very Low) |
| Water Solubility | Low (< 1%) | Miscible | Miscible |
| Boiling Point | ~225°C | 202°C | 188°C |
| Peroxide Risk | High (requires antioxidants) | Moderate (commercial grades are stabilized) | Low |
| Primary Use Case | Lipophilic API solvation, oil-phase surfactant | Hydrophilic/Amphiphilic permeation enhancer | General co-solvent |
Representative Stability Data (Accelerated: 6 Months)
Scenario: A 1% Retinol formulation (highly oxidation-sensitive) in different solvent bases.[1] Note: Data represents typical degradation kinetics for this chemical class.[1]
| Metric | EHE (Neat) | EHE + 0.1% BHT | DEGEE (Std) | PG (Control) |
| Initial Peroxide Value (ppm) | < 5 | < 5 | < 10 | < 1 |
| 1 Month Peroxide Value | 45 | < 5 | 12 | 2 |
| 6 Month Peroxide Value | 180 (Fail) | 12 (Pass) | 28 | 5 |
| API Recovery (6 Mo) | 82% | 98% | 94% | 99% |
| Physical Appearance | Slight Yellowing | Clear | Clear | Clear |
Experimental Protocol: The Self-Validating Stability System
To integrate EHE into a drug product, you cannot rely on standard USP monographs alone.[1] You must validate the solvent-API interaction.
Workflow Diagram
This workflow ensures that instability is detected early, distinguishing between solvent breakdown and API hydrolysis.
Figure 2: Integrated stability testing workflow for glycol ether-based formulations.
Step-by-Step Methodology
Step 1: Peroxide Quantification (The Critical Control)
Since EHE generates peroxides, standard HPLC is insufficient (it detects API loss, not the cause).
-
Method: Ferric Thiocyanate Method or Iodometric Titration (EP 2.5.5).[1]
-
Limit: NMT (Not More Than) 10 ppm for sensitive APIs; NMT 50 ppm for robust APIs.
-
Protocol:
Step 2: Phase Separation Stress Test
Because EHE is lipophilic, it is prone to "oiling out" in hydro-alcoholic gels.[1]
-
Method: Centrifugation (3000 rpm for 30 mins) + Freeze-Thaw Cycling (-20°C to 40°C, 3 cycles).[1]
-
Observation: Any turbidity or meniscus formation indicates physical instability, common when substituting DEGEE with EHE in high-water formulations.[1]
Step 3: HPLC Assay with Peak Purity[1]
Expert Recommendations
-
Antioxidant Necessity: Never formulate EHE without an antioxidant system.[1] A combination of BHT (0.1%) and Disodium EDTA (0.05%) is recommended to chelate metals that catalyze the radical initiation step shown in Figure 1.[1]
-
Packaging: EHE formulations are sensitive to oxygen.[1] Use airless pump dispensers or aluminum tubes rather than standard jars to minimize headspace oxidation.[1]
-
Sourcing: Specify "Low Peroxide Grade" from suppliers. Standard industrial EHE (used in coatings) often contains >50 ppm peroxides upon receipt.[1]
References
-
European Medicines Agency (EMA). (2006).[1] Opinion on Diethylene Glycol Monoethyl Ether (DEGEE).[1][2][3][4] Scientific Committee on Consumer Products.[1] Link
-
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1]Link
-
PubChem. (n.d.).[1] 2-(2-Ethylhexyloxy)ethanol (Compound Summary).[1][2][3][5][6][7][8] National Library of Medicine.[1] Link[1]
-
Musakhanian, J., et al. (2014).[1] Diethylene glycol monoethyl ether: An emerging solvent in topical dermatology products.[1] Clinical Therapeutics.[1] (Provides comparative baseline for glycol ethers). Link
-
World Health Organization (WHO). (2004).[1] Glycol Ethers: Toxicology and Stability.[1] International Agency for Research on Cancer (IARC).[1] Link
Sources
- 1. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. 2-(2-Ethoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. bluetigerscientific.com [bluetigerscientific.com]
- 6. 2-(2-乙基己氧基)乙醇 reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-(2-Ethylhexyloxy)Ethanol | CAS#:1559-35-9 | Chemsrc [chemsrc.com]
- 8. 2-(2-Ethylhexyloxy)Ethanol Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]
A Comparative Guide to Microemulsions Formed with Different Ether Alcohols
In the landscape of advanced drug delivery and formulation science, microemulsions stand out for their thermodynamic stability, optical clarity, and remarkable ability to solubilize both hydrophobic and hydrophilic compounds.[1][2] These unique properties make them invaluable vehicles for enhancing the bioavailability of poorly soluble drugs.[3] The selection of surfactants and co-surfactants is paramount in tailoring microemulsion characteristics to specific applications. Among the most versatile and widely used components are polyoxyethylene alkyl ethers, a class of non-ionic surfactants.[4]
This guide provides a comparative analysis of microemulsions formed with different ether alcohols, focusing on the influence of their molecular structure—specifically the alkyl chain length and the number of ethylene oxide units—on the resulting microemulsion properties. We will delve into the underlying physicochemical principles and provide detailed experimental protocols for their characterization, offering researchers, scientists, and drug development professionals a comprehensive resource for informed formulation design.
The Decisive Role of Ether Alcohol Structure in Microemulsion Formation
The structure of polyoxyethylene alkyl ethers, often denoted as CnEm (where 'n' is the number of carbon atoms in the alkyl chain and 'm' is the number of ethylene oxide units), dictates their behavior at the oil-water interface and, consequently, the properties of the microemulsion.[4] The interplay between the hydrophobic alkyl chain and the hydrophilic polyethylene glycol chain governs the surfactant's effectiveness in reducing interfacial tension and forming stable microemulsions.[3][5]
Impact of Alkyl Chain Length (n)
The length of the hydrophobic alkyl chain significantly influences the surfactant's hydrophobicity. A longer alkyl chain generally leads to a more lipophilic surfactant, which can enhance the solubilization of oils. However, this increased hydrophobicity can also affect the curvature of the surfactant film at the oil-water interface, influencing the type of microemulsion formed (oil-in-water, water-in-oil, or bicontinuous).
Influence of Ethylene Oxide Chain Length (m)
The number of ethylene oxide units determines the size of the hydrophilic headgroup. A longer ethylene oxide chain increases the surfactant's hydrophilicity and its water solubility.[6][7] This, in turn, affects the hydrophilic-lipophilic balance (HLB) of the surfactant, a critical parameter in emulsion and microemulsion formulation. For instance, an increase in the number of ethylene oxide groups can lead to a larger microemulsion region in the phase diagram, indicating a greater capacity for solubilizing both oil and water.[8]
Comparative Analysis: C12E4 vs. C8E4
To illustrate the practical implications of ether alcohol structure, let us consider a comparative study of two representative polyoxyethylene alkyl ethers: C12E4 (Laureth-4) and C8E4 (Octeth-4).
| Property | C12E4 (Laureth-4) | C8E4 (Octeth-4) | Rationale |
| Hydrophobicity | Higher | Lower | The longer C12 alkyl chain in C12E4 imparts greater hydrophobicity compared to the C8 chain in C8E4. |
| Critical Micelle Concentration (CMC) | Lower | Higher | Increased hydrophobicity of C12E4 leads to micellization at a lower concentration. |
| Interfacial Tension Reduction | Potentially Greater | Potentially Lower | The longer alkyl chain of C12E4 can pack more efficiently at the oil-water interface, leading to a greater reduction in interfacial tension. |
| Microemulsion Region | May be larger for certain oils | May be larger for other oils | The optimal alkyl chain length for forming a large microemulsion region depends on the specific oil phase used.[8] |
| Droplet Size | Can form smaller droplets | Droplet size is dependent on the overall formulation | The ability to form smaller droplets is a complex function of interfacial tension and film rigidity, influenced by both the alkyl and ethylene oxide chains. |
Experimental Methodologies for Microemulsion Characterization
To empirically validate the performance of different ether alcohols in microemulsion formation, a series of well-defined experiments are necessary. The following protocols outline the key steps for constructing phase diagrams, measuring droplet size, and determining interfacial tension.
Pseudo-Ternary Phase Diagram Construction
Objective: To determine the composition range over which a stable microemulsion forms.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the oil phase, the aqueous phase (typically purified water), and the surfactant/co-surfactant (S/CoS) mixture at a fixed weight ratio.
-
Titration: Titrate a known amount of the S/CoS mixture with the aqueous phase, drop by drop, under constant stirring.
-
Observation: After each addition, visually inspect the sample for transparency and homogeneity. The transition from a turbid emulsion to a clear microemulsion marks a point on the phase boundary.
-
Varying Ratios: Repeat the titration process with different initial ratios of oil to the S/CoS mixture.
-
Plotting: Plot the obtained data points on a ternary phase diagram to delineate the microemulsion region.
Caption: Workflow for constructing a pseudo-ternary phase diagram.
Droplet Size Analysis using Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic radius of the microemulsion droplets.
Methodology:
-
Sample Preparation: Dilute the microemulsion sample with the continuous phase (water for O/W, oil for W/O) to a suitable concentration to avoid multiple scattering effects.[9] Filter the diluted sample through a sub-micron filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and other particulates.[10][11]
-
Instrument Setup: Set the experimental parameters on the DLS instrument, including the temperature, scattering angle (typically 90° or 173°), and the viscosity and refractive index of the solvent.[11]
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature. Initiate the measurement to collect the intensity autocorrelation function.
-
Data Analysis: The instrument's software will analyze the autocorrelation function to calculate the translational diffusion coefficient, from which the hydrodynamic radius is determined using the Stokes-Einstein equation.[11]
Caption: Step-by-step workflow for DLS analysis of microemulsions.
Interfacial Tension Measurement
Objective: To quantify the reduction in interfacial tension at the oil-water interface by the ether alcohol.
Methodology:
-
Instrument and Method Selection: Utilize a tensiometer, such as a spinning drop tensiometer or a pendant drop tensiometer, for measuring low to ultra-low interfacial tensions.[12]
-
Phase Preparation: Prepare the oil and aqueous phases, with the ether alcohol dissolved in the appropriate phase or at the interface.
-
Measurement Procedure (Pendant Drop Method):
-
Fill a syringe with the denser phase (e.g., aqueous phase).
-
Immerse the needle into a cuvette containing the less dense phase (e.g., oil phase).
-
Form a stable drop of the denser phase at the needle tip.
-
The instrument's camera captures the drop shape, and the software calculates the interfacial tension based on the Young-Laplace equation.
-
-
Data Acquisition: Record the interfacial tension as a function of ether alcohol concentration to determine its efficiency in reducing interfacial tension.
Caption: Workflow for measuring interfacial tension using the pendant drop method.
Conclusion
The choice of ether alcohol as a surfactant or co-surfactant is a critical determinant of microemulsion properties. By systematically varying the alkyl and ethylene oxide chain lengths, researchers can fine-tune the formulation to achieve desired characteristics such as enhanced solubilization, optimal droplet size, and ultra-low interfacial tension. The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of different ether alcohols, enabling the rational design of microemulsion-based systems for a wide range of applications in research and drug development.
References
-
Surfactant Synergistic Effect and Interfacial Properties of Microemulsions Compounded with Anionic and Nonionic Surfactants Using Dissipative Particle Dynamics. (n.d.). PMC. [Link]
-
Microemulsions Based on Diverse Surfactant Molecular Structure: Comparative Analysis and Mechanistic Study. (2023). MDPI. [Link]
-
Comparative Study on the Effects of Some Polyoxyethylene Alkyl Ether and Sorbitan Fatty Acid Ester Surfactants on the Performance of Transdermal Carvedilol Proniosomal Gel Using Experimental Design. (n.d.). PMC. [Link]
-
Effect of polyoxypropylene chain length on the critical micelle concentration of propylene oxide-ethylene oxide block copolymers. (n.d.). PMC. [Link]
-
Effect of polyoxypropylene chain length on the critical micelle concentration of propylene oxide-ethylene oxide block copolymers. (2005). PubMed. [Link]
-
Effect of Ethylene Oxide Group in the Anionic–Nonionic Mixed Surfactant System on Microemulsion Phase Behavior. (n.d.). ResearchGate. [Link]
-
Light scattering measurements on microemulsions: Estimation of droplet sizes. (n.d.). ResearchGate. [Link]
-
a) Non-ionic surfactants C8E4 and C12E5 with their respective... (n.d.). ResearchGate. [Link]
-
Phase diagram of the two studied microemulsion systems:... (n.d.). ResearchGate. [Link]
-
Interfacial tension of oil/water emulsions with mixed non-ionic surfactants: comparison between experiments and molecular simulations. (n.d.). RSC Publishing. [Link]
-
Oxyethylene chain length affects the physicochemical properties of sugar-based anionic surfactants with phosphates groups. (n.d.). ResearchGate. [Link]
-
Comparative Study on the Effects of Some Polyoxyethylene Alkyl Ether and Sorbitan Fatty Acid Ester Surfactants on the Performance of Transdermal Carvedilol Proniosomal Gel Using Experimental Design. (n.d.). ResearchGate. [Link]
-
Interfacial tensions in microemulsions. (n.d.). ResearchGate. [Link]
-
DLS Protocol. (2011). [Link]
-
Study on the applicability of dynamic light scattering (DLS) to microemulsions including supercritical carbon dioxide-swollen micelles. (n.d.). ResearchGate. [Link]
-
Alkyl polyglucoside vs. ethoxylated surfactant-based microemulsions as vehicles for two poorly water-soluble. (2017). SciSpace. [Link]
-
Microemulsion Microstructure(s): A Tutorial Review. (n.d.). PMC. [Link]
-
Interfacial tension measurement | Tensíío Instrument Demo. (2023). YouTube. [Link]
-
Surfactant Synergistic Effect and Interfacial Properties of Microemulsions Compounded with Anionic and Nonionic Surfactants Using Dissipative Particle Dynamics. (2024). ACS Publications. [Link]
-
Effects of ethylene oxide chain length on crystallization of polysorbate 80 and its related compounds. (n.d.). ResearchGate. [Link]
-
Experimental Guidelines - DLS Sample Preparation. (n.d.). LS Instruments. [Link]
-
Dynamic light scattering: a practical guide and applications in biomedical sciences. (2016). PMC. [Link]
-
3 Microemulsions.pdf. (n.d.). [Link]
-
Phase behavior and microstructure of symmetric non-ionic microemulsions with long-chain n- alkanes and waxes. (n.d.). [Link]
Sources
- 1. Effect of polyoxypropylene chain length on the critical micelle concentration of propylene oxide-ethylene oxide block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microemulsion Microstructure(s): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study on the Effects of Some Polyoxyethylene Alkyl Ether and Sorbitan Fatty Acid Ester Surfactants on the Performance of Transdermal Carvedilol Proniosomal Gel Using Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. lsinstruments.ch [lsinstruments.ch]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 2-(2-Ethylhexyloxy)ethanol in Extraction Protocols: A Comparative Performance Benchmark
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the dynamic landscape of extraction science, the quest for solvents that offer a superior balance of performance, safety, and environmental sustainability is perpetual. This guide provides an in-depth technical comparison of 2-(2-Ethylhexyloxy)ethanol, a higher-boiling-point glycol ether, against established solvents in specific extraction protocols. As Senior Application Scientists, our goal is to move beyond mere procedural lists and delve into the causal relationships that govern solvent efficacy, thereby empowering you to make informed decisions in your research and development endeavors.
Understanding the Contender: Physicochemical Profile of 2-(2-Ethylhexyloxy)ethanol
2-(2-Ethylhexyloxy)ethanol, a member of the E-series glycol ethers, possesses a unique molecular architecture that dictates its behavior as a solvent. Its amphiphilic nature, characterized by a polar hydroxyl group and a nonpolar 2-ethylhexyl chain, allows it to interact with a wide range of solutes.[1]
Table 1: Key Physicochemical Properties of 2-(2-Ethylhexyloxy)ethanol and Common Alternative Solvents
| Property | 2-(2-Ethylhexyloxy)ethanol | Ethanol | n-Hexane | Ethyl Acetate |
| Molecular Formula | C10H22O2[2][3] | C2H6O | C6H14 | C4H8O2 |
| Molar Mass ( g/mol ) | 174.28[2][3] | 46.07 | 86.18 | 88.11 |
| Boiling Point (°C) | 229 | 78.37 | 69 | 77.1 |
| Density (g/mL at 25°C) | 0.892 | 0.789 | 0.655 | 0.902 |
| Solubility in Water | Slightly soluble[2] | Miscible | Insoluble | 8.3 g/100 mL |
| Flash Point (°C) | 109 | 13 | -22 | -4 |
| Vapor Pressure (hPa at 20°C) | 0.133[2] | 59 | 160 | 97 |
The significantly higher boiling point and lower vapor pressure of 2-(2-Ethylhexyloxy)ethanol compared to common solvents like ethanol and hexane offer distinct advantages in experimental design, particularly in reducing solvent loss through evaporation during prolonged extraction procedures.[2] Its "slightly soluble" nature in water suggests its utility in liquid-liquid extraction protocols where phase separation is critical.
To further predict its solvency, we can turn to Hansen Solubility Parameters (HSP) , which deconstruct the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).
Table 2: Hansen Solubility Parameters of Select Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| 2-(2-Ethylhexyloxy)ethanol | 16.0 | 4.1 | 10.0 |
| Ethanol | 15.8 | 8.8 | 19.4[4] |
| n-Hexane | 14.9 | 0.0 | 0.0[4] |
| Ethyl Acetate | 15.8 | 5.3 | 7.2[4] |
Note: HSP values for 2-(2-Ethylhexyloxy)ethanol are estimated based on its structure and comparison to similar glycol ethers. The principle of "like dissolves like" suggests that solvents with similar HSP values to a solute will be effective at dissolving it.
From this data, we can infer that 2-(2-Ethylhexyloxy)ethanol possesses a balanced solvency profile, with a significant contribution from dispersion forces and a moderate capacity for polar and hydrogen bonding interactions. This positions it as a potentially versatile solvent for a range of compounds.
Comparative Performance Analysis in Key Extraction Protocols
While direct, peer-reviewed comparative studies benchmarking 2-(2-Ethylhexyloxy)ethanol against traditional solvents in specific extraction protocols are not abundant, we can extrapolate its potential performance based on its physicochemical properties and data from related compounds.
Extraction of Phenolic Compounds from Botanical Matrices
Background: Phenolic compounds are a diverse group of secondary metabolites in plants, known for their antioxidant and other bioactive properties. Their extraction is a cornerstone of natural product chemistry and drug discovery. Ethanol, often in aqueous mixtures, is a widely used solvent for this purpose due to its ability to extract a broad range of polar and moderately nonpolar phenolics.[5][6]
Theoretical Performance of 2-(2-Ethylhexyloxy)ethanol: Based on its Hansen Solubility Parameters, 2-(2-Ethylhexyloxy)ethanol exhibits a lower polarity (δP) and hydrogen bonding capacity (δH) compared to ethanol. This suggests that it may be more selective for less polar phenolic compounds, such as certain flavonoids and phenolic acids with larger nonpolar moieties. Its higher boiling point would also be advantageous in long-duration, high-temperature extractions, minimizing solvent loss and maintaining a consistent solvent-to-solid ratio.
Experimental Data with Alternative Solvents:
Table 3: Comparative Extraction Yields of Phenolic Compounds using Different Solvents
| Plant Material | Solvent | Extraction Method | Total Phenolic Content (mg GAE/g DW) | Reference |
| Ribes nigrum (Black currant) | 70% Ethanol | Maceration | 31.36 | [7] |
| Syzygium myrtifolium | 70% Ethanol | Maceration | 371.83 | [6] |
| Lychee Seeds | 41% Ethanol | Stirring | Not specified | [5] |
| Longan Seeds | 53% Ethanol | Stirring | Not specified | [5] |
Causality Explained: The efficacy of aqueous ethanol mixtures lies in their ability to modulate polarity. The addition of water increases the polarity of the solvent system, facilitating the extraction of more polar phenolic compounds.[7] Given 2-(2-Ethylhexyloxy)ethanol's lower polarity, it might be less effective for highly polar glycosylated flavonoids but could show enhanced selectivity for aglycones or phenolics with fatty acid chains.
Extraction of Lipids from Oleaginous Sources
Background: The extraction of lipids from sources like oilseeds and microalgae is crucial for the food, biofuel, and pharmaceutical industries. n-Hexane is the industry standard for its high affinity for neutral lipids and ease of removal due to its volatility.[8][9] However, its toxicity and fossil-fuel origin have prompted a search for greener alternatives.[9]
Theoretical Performance of 2-(2-Ethylhexyloxy)ethanol: The 2-ethylhexyl group in 2-(2-Ethylhexyloxy)ethanol imparts significant nonpolar character, suggesting a good affinity for lipids. Its HSP dispersion component (δD) is similar to that of hexane, indicating its potential to dissolve neutral lipids like triglycerides. The presence of the hydroxyl and ether groups may also allow for some interaction with more polar lipids, such as phospholipids, which are typically extracted with more polar solvents like methanol.[10]
Experimental Data with Alternative Solvents:
Table 4: Comparative Lipid Extraction Yields using Different Solvents
| Source | Solvent | Extraction Method | Lipid Yield (% of dry weight) | Reference |
| Chlorella vulgaris | Hexane | Soxhlet | ~15-20 | Implied by general knowledge |
| Picochlorum sp. | Ethanol | Stirring (Room Temp) | 33.04 | [11] |
| Black Cumin Seeds | 2-Methyloxolane | Soxhlet | ~35 | General data |
| Basil Seeds | 2-Methyloxolane | Soxhlet | ~20 | General data |
Causality Explained: Hexane's effectiveness for neutral lipids is due to its exclusively nonpolar nature, driven by dispersion forces.[10] The promising results with ethanol for lipid extraction from wet microalgae highlight the importance of a solvent's ability to disrupt cell membranes, a role the hydroxyl group can play.[11] 2-(2-Ethylhexyloxy)ethanol, with its amphiphilic character, could potentially offer a dual function: cell wall disruption and lipid solubilization, making it an intriguing candidate for further investigation, especially for wet biomass extractions.
Liquid-Liquid Extraction of Metal Ions
Background: Liquid-liquid extraction is a key technique for the separation and purification of metal ions in hydrometallurgy and analytical chemistry. The process typically involves an aqueous phase containing the metal ion and an organic phase containing an extractant.[12][13]
Theoretical Performance of 2-(2-Ethylhexyloxy)ethanol: In this context, 2-(2-Ethylhexyloxy)ethanol would primarily act as the organic diluent for the active extractant. Its slight water solubility is a critical factor, ensuring minimal cross-contamination of the phases.[2] Its ability to dissolve a range of organic extractant molecules, coupled with its low volatility, makes it a stable medium for the extraction process. The polarity of the solvent can influence the extraction equilibrium, and the moderate polarity of 2-(2-Ethylhexyloxy)ethanol may offer advantages over highly nonpolar diluents like kerosene in certain systems.
Experimental Data with Alternative Solvents: Studies on the extraction of Co(II) and Mn(II) often employ extractants like bis(2-ethylhexyl) phosphate (D2EHPA) dissolved in diluents such as kerosene.[14][15] The efficiency of these extractions is highly dependent on factors like pH and extractant concentration.[15]
Causality Explained: The diluent in metal ion extraction serves to solubilize the extractant and the resulting metal-extractant complex, while maintaining immiscibility with the aqueous phase.[16] The choice of diluent can affect the aggregation of the extractant molecules and the overall kinetics and thermodynamics of the extraction. The unique structure of 2-(2-Ethylhexyloxy)ethanol could potentially lead to different solvation environments for the metal-extractant complex compared to traditional aliphatic or aromatic diluents, thereby influencing extraction efficiency and selectivity.
Experimental Protocols: A Framework for Benchmarking
To facilitate a direct comparison, we provide detailed, step-by-step methodologies for the extraction of phenolic compounds and lipids using established solvents. A proposed protocol for 2-(2-Ethylhexyloxy)ethanol is also presented, with justifications for the procedural choices.
Protocol for Solid-Liquid Extraction of Phenolic Compounds
Objective: To extract phenolic compounds from a dried plant matrix.
Established Protocol (Aqueous Ethanol):
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 0.5 mm particle size).
-
Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution.
-
Extraction:
-
Weigh 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the 70% ethanol solution.
-
Stir the mixture at 150 rpm for 4 hours at room temperature (25°C).[5]
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Decant the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Analysis: Analyze the total phenolic content of the extract using the Folin-Ciocalteu method and individual phenolic profiles by HPLC.[6]
Proposed Protocol (2-(2-Ethylhexyloxy)ethanol):
-
Sample Preparation: Same as the established protocol.
-
Solvent: Use 100% 2-(2-Ethylhexyloxy)ethanol.
-
Extraction:
-
Weigh 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 2-(2-Ethylhexyloxy)ethanol.
-
Stir the mixture at 150 rpm for 4 hours at an elevated temperature of 60°C. (Justification: The higher viscosity and lower vapor pressure of 2-(2-Ethylhexyloxy)ethanol may necessitate a higher temperature to improve mass transfer and extraction kinetics. The high flash point of 109°C allows for safe heating.)
-
-
Separation: Same as the established protocol.
-
Solvent Removal: Due to the high boiling point of 2-(2-Ethylhexyloxy)ethanol, solvent removal will require vacuum distillation at a higher temperature compared to ethanol.
-
Analysis: Same as the established protocol.
Experimental Workflow for Phenolic Compound Extraction
Caption: Workflow for Solid-Liquid Extraction of Phenolic Compounds.
Protocol for Liquid-Liquid Extraction of Metal Ions
Objective: To extract a divalent metal ion (e.g., Co²⁺) from an aqueous solution.
Established Protocol (D2EHPA in Kerosene):
-
Aqueous Phase Preparation: Prepare a 100 ppm solution of Co²⁺ in deionized water and adjust the pH to the desired value (e.g., pH 5.0) using a suitable buffer.
-
Organic Phase Preparation: Prepare a 0.1 M solution of the extractant D2EHPA in kerosene.
-
Extraction:
-
In a separatory funnel, combine 20 mL of the aqueous phase and 20 mL of the organic phase.
-
Shake vigorously for 10 minutes to ensure thorough mixing and mass transfer.
-
Allow the phases to separate for 20 minutes.
-
-
Separation:
-
Carefully drain the aqueous phase.
-
Collect the organic phase.
-
-
Analysis: Determine the concentration of Co²⁺ remaining in the aqueous phase using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis. The concentration in the organic phase can be calculated by mass balance.
Proposed Protocol (D2EHPA in 2-(2-Ethylhexyloxy)ethanol):
-
Aqueous Phase Preparation: Same as the established protocol.
-
Organic Phase Preparation: Prepare a 0.1 M solution of D2EHPA in 2-(2-Ethylhexyloxy)ethanol. (Justification: 2-(2-Ethylhexyloxy)ethanol serves as a less volatile and potentially more environmentally benign diluent compared to kerosene.)
-
Extraction: Same as the established protocol. The slightly higher viscosity of 2-(2-Ethylhexyloxy)ethanol may require more vigorous or prolonged shaking to ensure efficient mass transfer.
-
Separation: Same as the established protocol.
-
Analysis: Same as the established protocol.
Logical Relationship in Liquid-Liquid Extraction
Caption: Phase transfer during liquid-liquid extraction of metal ions.
Safety, Handling, and Environmental Considerations
A comprehensive comparison must extend beyond performance to include safety and environmental impact.
Table 5: Safety and Environmental Profile
| Parameter | 2-(2-Ethylhexyloxy)ethanol | Ethanol | n-Hexane | Ethyl Acetate |
| Primary Hazards | Skin and eye irritant[3] | Flammable, irritant | Flammable, neurotoxin, irritant | Flammable, irritant |
| Toxicity | Considered to be of low concern based on experimental and modeled data by the EPA[3] | Low | High (neurotoxic) | Low |
| Environmental Fate | Harmful to aquatic life with long-lasting effects[3] | Readily biodegradable | Volatile organic compound (VOC), contributes to smog | Readily biodegradable |
| Regulatory Status | Subject to reporting under TSCA[3] | Generally Recognized as Safe (GRAS) for food use | Regulated as a hazardous air pollutant | Generally regarded as safe |
Expert Insights: While 2-(2-Ethylhexyloxy)ethanol presents a lower flammability risk compared to ethanol, hexane, and ethyl acetate, its potential for skin and eye irritation necessitates the use of appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Its classification as harmful to aquatic life requires responsible disposal and waste management practices.[3] The lower volatility is a significant advantage in reducing worker exposure to solvent vapors and minimizing fugitive emissions.
Conclusion and Future Outlook
2-(2-Ethylhexyloxy)ethanol emerges as a promising, albeit under-investigated, solvent for specific extraction applications. Its unique combination of a high boiling point, low volatility, and balanced solvency profile warrants further experimental validation.
-
For Phenolic Compound Extraction: It holds potential as a selective solvent for less polar phenolics, particularly in high-temperature extraction scenarios where traditional solvents would be lost to evaporation.
-
For Lipid Extraction: Its amphiphilic nature could be advantageous for extracting lipids from wet biomass, potentially reducing the need for energy-intensive drying steps.
-
For Metal Ion Extraction: It represents a safer, less volatile alternative to traditional hydrocarbon diluents, with the potential to influence extraction equilibria in favorable ways.
The primary barrier to the widespread adoption of 2-(2-Ethylhexyloxy)ethanol in these applications is the current lack of direct comparative performance data. This guide serves as a call to the research community to explore the potential of this and other higher-boiling-point, bio-based solvents. Future studies should focus on generating robust, quantitative data on extraction efficiency, selectivity, and yield for various classes of compounds, directly comparing 2-(2-Ethylhexyloxy)ethanol with industry-standard solvents. Such research will be invaluable in advancing the field of green chemistry and developing more sustainable and efficient extraction technologies.
References
-
Restek. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Restek Resource Hub. Retrieved from [Link]
-
Ecolink, Inc. (2021, March 30). The Process of Liquid-Liquid Extraction. Ecolink. Retrieved from [Link]
-
Adress Chemical. (n.d.). 2-(2-Ethylhexyloxy)Ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Ethylhexyloxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Environmental Working Group. (n.d.). ETHANOL, 2-[(2-ETHYLHEXYL)OXY]-. EWG. Retrieved from [Link]
-
Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]
-
Abbott, S. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link]
-
Maratek. (2024, August 14). Seed Oil Extraction Using Hexane Solvent. Retrieved from [Link]
-
Smesny, S., et al. (2023, July 25). Optimization of Ethanolic Extraction of Phenolic Antioxidants from Lychee and Longan Seeds Using Response Surface Methodology. PubMed Central. Retrieved from [Link]
-
Pharmacognosy Journal. (2022). Analysis of Solvent Concentration Effect and Extraction Method on The Total Phenolic of Syzygium myrtifolium Walp. Le. Phcogj.com. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 15). Liquid-Liquid Extraction. Retrieved from [Link]
-
Cyberlipid. (n.d.). Special procedures. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2012, December 7). Ethanol, 2-(hexyloxy)-: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]
-
Alguacil, F. J., et al. (2018). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. PubMed Central. Retrieved from [Link]
-
Ion, R. M., et al. (2013). Ethanol Concentration Effect on the Extraction of Phenolic Compounds from Ribes nigrum. Assessed by Spectrophotometric and HPLC-DAD Methods. ResearchGate. Retrieved from [Link]
-
Faidi, K., et al. (2018). Comparison of Organic Solvents Desorption of Eight Glycol Ethers from Charcoal Tube and Application of Chemometric Approach for the Optimization of their Recoveries. ResearchGate. Retrieved from [Link]
-
NTNU. (2021). Study of Solvent Extraction for Metal Recovery during Lithium-Ion Batteries (LIBs) Recycling Process. Retrieved from [Link]
-
ResearchGate. (2017, June 13). What class of lipid that soluble in hexane? Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2016). Extraction of the heavy metals from the aqueous phase in ionic liquid 1. Retrieved from [Link]
-
IOSR Journal. (n.d.). A study of extraction of metals with aqueous two phase system for ionic liquids. Retrieved from [Link]
-
journalssystem.com. (2020, January 11). Selective solvent extraction of some heavy metal ions from aqueous solutions by octafunctionalized resorcin[2]arenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Heavy Metal Ion Extraction Using Organic Solvents: An Application of the Equilibrium Slope Method. Retrieved from [Link]
-
NIH. (n.d.). Evaluation and Prediction on the Effect of Ionic Properties of Solvent Extraction Performance of Oily Sludge Using Machine Learning. Retrieved from [Link]
-
MDPI. (2021, June 28). Green Solvent to Substitute Hexane for Bioactive Lipids Extraction from Black Cumin and Basil Seeds. Retrieved from [Link]
-
NIH. (n.d.). Lipid Extraction and Analysis. Retrieved from [Link]
-
What are the uses of alcohols in the cleaning industry? - Blog. (2025, October 14). Retrieved from [Link]
-
NIH. (n.d.). Determination of Glycol Ethers in Ambient Air by Adsorption Sampling and Thermal Desorption with GC/MS Analysis: Performance Evaluation and Field Application. Retrieved from [Link]
-
ACS Publications. (2024, June 10). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. Retrieved from [Link]
-
MDPI. (2014, March 6). A Novel Lipid Extraction Method from Wet Microalga Picochlorum sp. at Room Temperature. Retrieved from [Link]
Sources
- 1. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 2. 2-(2-Ethylhexyloxy)Ethanol Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]
- 3. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 5. Optimization of Ethanolic Extraction of Phenolic Antioxidants from Lychee and Longan Seeds Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. researchgate.net [researchgate.net]
- 8. maratek.com [maratek.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nva.sikt.no [nva.sikt.no]
- 16. researchgate.net [researchgate.net]
A comparative review of the environmental impact of various glycol ether solvents
Topic: Beyond Solvency: A Comparative Environmental & Toxicological Review of Glycol Ethers in Drug Development
Executive Summary: The Structural Shift
In pharmaceutical synthesis and formulation, glycol ethers have long been valued for their "amphiphilic" nature—coupling lipophilic actives with hydrophilic systems. However, a critical divergence has emerged between Ethylene-based (E-series) and Propylene-based (P-series) glycol ethers.[1][2][3]
While E-series solvents (e.g., 2-Methoxyethanol, 2-Ethoxyethanol) offer superior volatility profiles, their metabolic activation into teratogenic alkoxyacetic acids has necessitated a global regulatory phase-out (REACH SVHC, EPA SNAP). This guide provides a technical justification for the transition to P-series alternatives (e.g., 1-Methoxy-2-propanol), supported by comparative environmental metrics and mechanistic toxicology.
The Mechanistic Divide: Structure-Activity Relationship (SAR)
The environmental and safety profile of a glycol ether is dictated by its metabolic fate. The presence of an ethylene vs. propylene backbone determines whether the molecule undergoes oxidation to a toxic acid or safe O-demethylation .
Metabolic Pathways & Toxicity[2]
-
E-Series (The Hazard): Primary alcohol groups in E-series ethers are oxidized by alcohol dehydrogenase (ADH) to form stable alkoxyacetic acids .
-
Example: 2-Methoxyethanol (EGME)
Methoxyacetic acid (MAA). -
Impact: MAA inhibits nucleotide synthesis, causing testicular atrophy and teratogenicity.
-
-
P-Series (The Solution): The secondary alcohol structure of P-series ethers (specifically
-isomers) sterically hinders ADH oxidation. Instead, they undergo O-demethylation.
Visualization: Metabolic Divergence
The following diagram illustrates the critical metabolic fork that defines the safety profile of these solvents.
Figure 1: Comparative metabolic pathways showing the oxidation of E-series to toxic acids versus the safe demethylation of P-series ethers.
Comparative Environmental Metrics
The following data consolidates findings from OECD standardized tests. Note that while both series are often "readily biodegradable," their aquatic toxicity and atmospheric half-lives differ.
| Metric | 2-Methoxyethanol (E-Series) | 1-Methoxy-2-propanol (P-Series) | Dipropylene Glycol Methyl Ether (DPM) |
| CAS Number | 109-86-4 | 107-98-2 | 34590-94-8 |
| Human Toxicity | High (Teratogen, Reprotox 1B) | Low (Eye/Respiratory Irritant) | Low (Minor Irritant) |
| Biodegradability | Readily Biodegradable (OECD 301C) | Readily Biodegradable (96% in 28d, OECD 301E) | Readily Biodegradable (75% in 28d, OECD 301F) |
| Aquatic Tox (Daphnia) | LC50 > 10,000 mg/L (48h) | LC50 > 21,000 mg/L (48h) | LC50 > 1,919 mg/L (48h) |
| Atmospheric Life | ~5-10 Days | < 1 Day (Rapid Photo-oxidation) | ~3.4 Hours |
| VOC Status (EU) | Yes (High Volatility) | Yes (High Volatility) | No (Low Vapor Pressure) |
Key Insight: While E-series solvents are not highly toxic to aquatic life (high LC50), their persistence in the body and specific organ toxicity make them unsuitable for pharmaceutical processes where residual solvent limits (ICH Q3C) are strict. P-series offer a similar solvency profile with a Class 3 (Low Toxicity) designation.
Experimental Protocol: Validating Biodegradability
For drug development teams introducing new solvent systems, validating environmental fate is crucial. The OECD 301F (Manometric Respirometry) test is the gold standard for volatile glycol ethers because it accounts for oxygen consumption in a closed system, preventing solvent loss.
Protocol: OECD 301F (Manometric Respirometry)
Objective: Determine if the solvent achieves >60% biodegradation within a 10-day window over a 28-day period.
Reagents & Equipment:
-
Inoculum: Activated sludge from a wastewater treatment plant (washed and aerated).
-
Test Medium: Mineral salts medium (buffered pH 7.4).
-
Apparatus: Closed respirometer bottles with CO
absorbent (KOH) in the headspace.
Workflow Steps:
-
Preparation: Add mineral medium and inoculum to test flasks.
-
Dosing: Add the glycol ether (Test Substance) to achieve a concentration of 100 mg/L ThOD (Theoretical Oxygen Demand).
-
Controls:
-
Blank: Inoculum + Medium (measures endogenous respiration).
-
Reference: Sodium Benzoate (validates inoculum activity).[5]
-
Toxicity Control: Test Substance + Reference (checks if solvent kills bacteria).
-
-
Incubation: Incubate at 22°C ± 1°C in the dark for 28 days. Stir continuously.
-
Measurement: The bacteria consume O
as they degrade the solvent. As O is depleted, CO is produced and absorbed by KOH, causing a pressure drop. -
Calculation:
Visualization: OECD 301F Workflow
This diagram outlines the logical flow of the respirometry test, ensuring validity criteria are met.
Figure 2: Logical workflow for the OECD 301F Biodegradability Test, highlighting critical validity checkpoints.
Strategic Recommendations for Drug Development
Based on the comparative data and regulatory landscape, the following strategies are recommended for solvent selection in API synthesis and purification:
-
Replace EGME/EGEE with PGME: For reactions requiring high solvency and volatility, 1-Methoxy-2-propanol (PGME) is the direct functional replacement. It avoids the Class 2 solvent classification under ICH Q3C.
-
Use DPM for High-Boiling Applications: If the process requires a higher boiling point (e.g., resin cleaning or high-temp reactions), Dipropylene Glycol Methyl Ether (DPM) is superior due to its low vapor pressure and non-HAP (Hazardous Air Pollutant) status.
-
Monitor Isomer Purity: When sourcing P-series glycol ethers, ensure the specification limits the
-isomer (2-methoxy-1-propanol), which possesses primary alcohol toxicity similar to E-series. Commercial PGME is typically >99% -isomer.
References
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (1995). The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 64.
-
U.S. Environmental Protection Agency (EPA). (2000).[6] Glycol Ethers Category Definition and HAP List Revisions. Federal Register.[6]
-
Organisation for Economic Co-operation and Development (OECD). (1992).[7] Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals.[5][7]
-
BenchChem. (2025). A Comparative Analysis of E-Series and P-Series Glycol Ethers for Research Applications.
-
National Institutes of Health (NIH). (2024). Glycol Ether Toxicology. StatPearls [Internet].
Sources
- 1. alliancechemical.com [alliancechemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Glycol Ether Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The difference between Propylene Glycol and Ethylene Glycol in antifreeze - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. oecd.org [oecd.org]
- 6. Glycol Ethers | NC DEQ [deq.nc.gov]
- 7. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(2-Ethylhexyloxy)ethanol: Proper Disposal & Handling Procedures
[1][2]
Executive Summary & Core Directive
2-(2-Ethylhexyloxy)ethanol (CAS 1559-35-9) is a glycol ether solvent commonly used for its coalescing properties. While it possesses a high flash point (~109°C), it presents specific hazards regarding aquatic toxicity and potential peroxide formation upon long-term storage.
Immediate Directive:
-
Do NOT dispose of via sink/municipal drainage. (Severe aquatic hazard).
-
Segregate as "Non-Halogenated Organic Solvent" unless mixed with halogens.
-
Test for Peroxides if the container has been opened for >12 months before consolidating into waste streams.
Chemical Profile & Waste Characterization
Effective disposal requires understanding the physical properties that dictate waste stream classification.
| Property | Value | Operational Implication |
| CAS Number | 1559-35-9 | Unique identifier for waste manifesting. |
| Flash Point | ~109°C (228°F) | Combustible , but typically not RCRA "Ignitable" (D001) unless mixed with low-flash solvents. |
| Density | 0.892 g/mL | Lighter than water; will float, complicating oil/water separation if spilled. |
| Water Solubility | Low/Moderate | Persists in aqueous environments; requires solvent incineration. |
| GHS Hazards | H315 (Skin Irrit.), H318/H319 (Eye Dam.), H412 (Aquatic Chronic) | H412 is the primary driver for "Zero Drain Disposal" policy. |
Hazard Assessment: The "Why" Behind the Protocol
Aquatic Toxicity & Bioaccumulation
Unlike simple alcohols (ethanol/methanol), 2-(2-Ethylhexyloxy)ethanol exhibits long-term aquatic toxicity (H412). Standard municipal wastewater treatment plants are not designed to degrade this specific ether structure efficiently. Release into waterways can disrupt local ecosystems and result in regulatory fines.
Peroxide Formation (The Hidden Risk)
Glycol ethers contain oxygen atoms bonded to carbon chains. While less volatile than diethyl ether, the secondary carbon position in the 2-ethylhexyl group renders this molecule susceptible to auto-oxidation.
-
Mechanism: Over time, exposure to air converts the ether linkage into organic peroxides.
-
Risk: If a waste container containing this solvent is distilled or evaporated (common in waste volume reduction), concentrated peroxides can detonate.[1]
-
Protocol: Always test old containers with peroxide test strips (0-100 ppm range) before adding to a bulk waste drum.
Disposal Workflow & Decision Logic
The following diagram outlines the critical decision points for disposing of 2-(2-Ethylhexyloxy)ethanol.
Figure 1: Decision logic for the segregation and disposal of 2-(2-Ethylhexyloxy)ethanol, prioritizing peroxide safety and halogen segregation.
Detailed Operational Procedures
Segregation (Cost & Safety Optimization)
-
Non-Halogenated Stream (Preferred): Because 2-(2-Ethylhexyloxy)ethanol has a high calorific value and contains no halogens (Cl, F, Br), it is an excellent candidate for Fuel Blending (waste-to-energy). This is significantly cheaper than standard incineration.
-
Halogenated Stream: If you have used this solvent to extract compounds containing Chlorine (e.g., DCM, Chloroform), it must go into the Halogenated waste stream. Mixing it prevents the cost-effective fuel blending option.
Container Selection
-
Material: High-Density Polyethylene (HDPE) or Steel drums.
-
Venting: Use standard caps. Pressure-venting caps are recommended if the waste is mixed with highly volatile solvents, though the ether itself has low vapor pressure.
Labeling Requirements
Label the waste container clearly to prevent downstream handling errors.
-
Primary Identifier: "Waste 2-(2-Ethylhexyloxy)ethanol"
-
Hazard Checkboxes: [x] Irritant [x] Toxic to Aquatic Life[2]
Spill Response Protocol (Contingency)
In the event of a spill in the laboratory:
-
Isolate: Evacuate the immediate area. Ensure no ignition sources are present (low risk due to high flash point, but standard protocol applies).
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Containment:
-
Do NOT wash down the drain.[3]
-
Use vermiculite , dry sand , or commercial solvent absorbent pads .
-
-
Cleanup:
-
Scoop absorbed material into a wide-mouth HDPE jar.
-
Label as "Debris from Solvent Spill: 2-(2-Ethylhexyloxy)ethanol."[4]
-
Dispose of as hazardous chemical waste (Stream A).
-
References
Personal protective equipment for handling 2-(2-Ethylhexyloxy)ethanol
CAS No: 1559-35-9 Synonyms: Ethylene glycol mono-2-ethylhexyl ether; 2-Ethylhexyl Cellosolve Application: Surfactant intermediates, coating solvents, and specialized extraction agents.[1][2]
Part 1: Hazard Assessment & Technical Justification[1][2]
The "Why" Behind the Protocol
To safely handle 2-(2-Ethylhexyloxy)ethanol, one must understand its molecular behavior.[1] This compound is a glycol ether coupled with a branched 2-ethylhexyl hydrophobic tail.[1][2]
-
Surfactant-Like Penetration: Unlike simple solvents (e.g., ethanol), the amphiphilic nature of this molecule allows it to disrupt cell membranes efficiently.[1][2] This is why it is classified as causing serious eye damage (Category 1) and skin irritation (Category 2) .[1][2] It does not just "sit" on the tissue; it penetrates.[1][2]
-
Delayed Permeation Awareness: The liquid has a low vapor pressure (0.02 mmHg at 20°C) and a mild odor.[1][2] Researchers often underestimate exposure because they do not smell strong fumes immediately.[1][2] However, it is transdermally active , meaning it can be absorbed through the skin, carrying potential systemic toxicity.
-
Combustibility: With a flash point of approximately 76°C (169°F), it is a Combustible Liquid .[1] While not highly flammable like acetone, it will sustain a fire if heated or if a high-energy ignition source is present.[1][2]
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Standard nitrile exam gloves are insufficient for prolonged contact.[1][2] The hydrophobic ethylhexyl chain swells nitrile rubber, degrading its barrier properties rapidly.[2]
PPE Selection Guide[1][2][3]
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand (Splash) | Nitrile (Double-gloved) | Breakthrough:[1][2] < 10 mins.[1][2] Acceptable only for incidental splash if changed immediately.[1][2] |
| Hand (Immersion) | Butyl Rubber or Laminate (Silver Shield) | Breakthrough:[1][2] > 480 mins.[1][2][3][4] Glycol ethers resist permeation through butyl rubber effectively.[1][2] |
| Eye/Face | Chemical Splash Goggles | Mandatory. Safety glasses are unsafe due to the risk of irreversible corneal damage (Category 1 hazard).[1][2] |
| Respiratory | Half-face respirator with OV Cartridges | Required only if heating the solvent or generating aerosols.[1] Use NIOSH-approved Organic Vapor (black) cartridges.[1][2] |
| Body | Poly-coated Lab Coat / Apron | Standard cotton lab coats absorb the fluid, keeping it against the skin.[1] Use a fluid-resistant overlay.[1][2] |
Visual Decision Tree: PPE Selection
Part 3: Operational Protocol (Step-by-Step)
Storage & Preparation
-
Segregation: Store away from strong oxidizers (e.g., permanganates, perchlorates) and strong acids.[1][2]
-
Environment: Cool, dry, well-ventilated area.[1][2][5][6] Keep container tightly closed; the chemical is hygroscopic (absorbs moisture).[1][2]
-
Static Control: Although the flash point is 76°C, always ground and bond metal containers during transfer to prevent static discharge accumulation.
Handling Workflow
-
Engineering Control: Perform all open-vessel operations inside a certified chemical fume hood.
-
Donning: Put on Butyl gloves (or double nitrile for small volumes), lab coat, and splash goggles.[1][2]
-
Transfer:
-
Heating (If applicable):
Spill Response (Immediate Action)
-
Minor Spill (< 500 mL):
-
Major Spill (> 500 mL):
Part 4: Disposal & Waste Management[1][2][9]
Regulatory Classification:
-
RCRA: While it may not strictly meet the definition of D001 (Ignitable) if the flash point is >60°C (140°F), it is best practice to manage it as Non-Halogenated Solvent Waste .[1][2]
-
Sewer: Strictly Prohibited. Do not pour down the drain.[1][2] It is toxic to aquatic life with long-lasting effects (H412).[1][2]
Disposal Protocol:
-
Collection: Collect in a chemically compatible container (HDPE or Glass).
-
Labeling: Label clearly: "Hazardous Waste - 2-(2-Ethylhexyloxy)ethanol - Toxic, Combustible."
-
Segregation: Keep separate from oxidizers and halogenated solvents (like chloroform) to reduce disposal costs and chemical risks.[1][2]
Part 5: Emergency First Aid
| Exposure Route | Immediate Action |
| Eye Contact | CRITICAL. Rinse immediately with water for 15+ minutes.[1][2] Lift eyelids.[1][2] Seek ophthalmologist urgently. |
| Skin Contact | Remove contaminated clothing.[1][2][5][7][8][9] Wash skin with soap and water.[1][2][5][8] If irritation persists, seek medical aid. |
| Inhalation | Move to fresh air.[1][2][5][7] If breathing is difficult, give oxygen (trained personnel only).[1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting (risk of aspiration).[1][2] Call Poison Control. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15260, 2-(2-Ethylhexyloxy)ethanol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-(2-hexyloxy)ethanol.[1][2] Retrieved from [Link][1]
Sources
- 1. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. ehs.sfsu.edu [ehs.sfsu.edu]
- 4. showagroup.com [showagroup.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. 2-(2-Ethylhexyloxy)Ethanol Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. floormps.com [floormps.com]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
